E3 Ligase Ligand-linker Conjugate 111
Descripción
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Propiedades
Fórmula molecular |
C19H23N3O3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(4-cyclohexyl-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O3/c1-21-17-13(12-6-3-2-4-7-12)8-5-9-14(17)22(19(21)25)15-10-11-16(23)20-18(15)24/h5,8-9,12,15H,2-4,6-7,10-11H2,1H3,(H,20,23,24) |
Clave InChI |
RMVFUQCAVIUVDS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of E3 ligase ligand-linker conjugates, a revolutionary class of molecules with significant therapeutic potential. We will delve into the intricacies of their mode of action, from the fundamental principles of ternary complex formation to the downstream events of ubiquitination and proteasomal degradation. This document will further present quantitative data on the impact of molecular design on efficacy, detail key experimental protocols for their characterization, and provide visual representations of the critical pathways and workflows involved.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
E3 ligase ligand-linker conjugates, most notably represented by Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to selectively eliminate target proteins of interest (POIs) from within the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, these conjugates physically remove the protein, offering a powerful and often more durable therapeutic effect. The overarching mechanism relies on co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
The canonical mechanism unfolds in a series of orchestrated steps:
-
Dual Binding and Ternary Complex Formation: A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1][3][4] Once inside the cell, the PROTAC simultaneously binds to both the POI and an E3 ligase, bringing them into close proximity to form a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[1][5]
-
Ubiquitination of the Target Protein: The formation of the ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The E3 ligase acts as a scaffold, positioning the E2-ubiquitin complex optimally for this transfer. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary non-lysosomal protease. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cellular environment.
-
Catalytic Cycle: A crucial feature of this mechanism is its catalytic nature. After inducing ubiquitination, the PROTAC molecule is released from the degraded POI and the E3 ligase, free to engage another target protein and initiate a new cycle of degradation.[1] This allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules, contributing to their high potency at sub-stoichiometric concentrations.
Molecular glues represent another class of molecules that induce protein degradation by enhancing the interaction between an E3 ligase and a target protein. Unlike PROTACs, which are bifunctional, molecular glues are typically smaller, monovalent molecules that bind to either the E3 ligase or the target protein, creating a new surface that promotes the formation of a stable ternary complex.
Key Components and Their Roles
The E3 Ligase Ligand
The choice of E3 ligase is a critical determinant of a conjugate's activity and selectivity. With over 600 E3 ligases in humans, there is a vast landscape to explore for tissue-specific or context-dependent protein degradation. The most commonly recruited E3 ligases in current clinical and preclinical development are Cereblon (CRBN) and von Hippel-Lindau (VHL). However, the repertoire is expanding to include others such as MDM2, cIAP1, RNF4, RNF114, DCAF11, DCAF16, and KEAP1. The selection of the E3 ligase ligand influences the conjugate's tissue distribution, potential off-target effects, and the geometry of the ternary complex.
The Linker
The linker is far more than a passive spacer; it plays a pivotal role in the efficacy of the conjugate. The length, composition, and attachment points of the linker are critical parameters that influence:
-
Ternary Complex Stability: An optimal linker geometry is essential for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while one that is too long can result in an unstable complex with inefficient ubiquitin transfer.
-
Physicochemical Properties: The linker's composition affects the molecule's solubility, cell permeability, and metabolic stability. For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while alkyl chains can improve membrane permeability.
-
Selectivity: The linker can influence the orientation of the POI and E3 ligase within the ternary complex, which in turn can affect which lysine residues on the POI are accessible for ubiquitination and even the selectivity for different members of a protein family.
Quantitative Data on Linker Composition and Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | BTK | CRBN (Pomalidomide) | PEG | 8 | >1000 | <20 | MOLM-14 |
| BTK Degrader 2 | BTK | CRBN (Pomalidomide) | PEG | 12 | 50 | 90 | MOLM-14 |
| BTK Degrader 3 | BTK | CRBN (Pomalidomide) | PEG | 16 | 10 | >95 | MOLM-14 |
| BTK Degrader 4 | BTK | CRBN (Pomalidomide) | Alkyl | 12 | 80 | 85 | MOLM-14 |
| ERα Degrader 1 | ERα | VHL | Alkyl | 9 | >5000 | <10 | MCF7 |
| ERα Degrader 2 | ERα | VHL | Alkyl | 16 | 15 | >90 | MCF7 |
| ERα Degrader 3 | ERα | VHL | Alkyl | 20 | 250 | 70 | MCF7 |
Table 1: Influence of Linker Length and Composition on PROTAC Efficacy. Data is compiled from publicly available literature and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Accurate characterization of E3 ligase ligand-linker conjugates requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
4.1.1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes in real-time.
-
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized target protein to determine its binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, can be calculated from the binary and ternary KDs.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (affinity (KD), enthalpy (ΔH), and stoichiometry (n)) of binary and ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the PROTAC-E3 ligase binding, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
To determine the PROTAC-target protein binding, titrate the PROTAC solution into the target protein solution.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase solution with the target protein and then titrate in the PROTAC.
-
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
In-Cell Target Degradation Assays
4.2.1. Western Blotting
-
Objective: To quantify the reduction in target protein levels following treatment with the conjugate.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of concentrations of the conjugate for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody and visualize the protein bands using a suitable detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Target Ubiquitination Assay
4.3.1. Immunoprecipitation and Western Blotting
-
Objective: To confirm that the degradation of the target protein is mediated by ubiquitination.
-
Methodology:
-
Cell Treatment: Treat cells with the conjugate and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or ubiquitin, coupled to protein A/G beads, to pull down the protein of interest and its ubiquitinated forms.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A ladder of high-molecular-weight bands corresponding to the polyubiquitinated target protein should be observed.
-
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language, illustrate the core signaling pathway of E3 ligase ligand-linker conjugates and a typical experimental workflow for their characterization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the development and characterization of PROTACs.
References
The Pivotal Role of the E3 Ligase Ligand-Linker Conjugate in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the target protein from the cell by hijacking the body's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] At the heart of this technology lies the E3 ligase ligand-linker conjugate, a critical component that dictates the efficacy, selectivity, and overall success of a PROTAC molecule. This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate, detailing its role, the quantitative parameters that govern its function, and the experimental protocols necessary for its evaluation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The E3 ligase ligand is the crucial link to the UPS. By binding to an E3 ligase, the PROTAC brings the POI into close proximity with the ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further degradation cycles, acting in a catalytic manner.
The E3 Ligase Ligand: Choosing the Right Partner
While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for PROTAC development, primarily due to the availability of high-affinity, small-molecule ligands. The most commonly utilized E3 ligases are Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2). The choice of E3 ligase and its corresponding ligand is a critical design consideration, as it influences the tissue distribution, substrate scope, and potential for off-target effects of the PROTAC.
| E3 Ligase | Common Ligands | Representative Kd (to E3) |
| CRBN | Thalidomide, Pomalidomide, Lenalidomide | 1-100 nM |
| VHL | Derivatives of HIF-1α peptide, VH032 | 50-200 nM[3] |
| IAP | Bestatin, LCL161 | 10-500 nM |
| MDM2 | Nutlin-3a, Idasanutlin | 50-300 nM |
Table 1: Commonly Used E3 Ligases and Their Ligands in PROTAC Technology. Binding affinities can vary depending on the specific ligand and experimental conditions.
The Linker: More Than Just a Spacer
The linker component of a PROTAC is far from a passive connector. Its length, composition, and attachment points to the two ligands play a crucial role in determining the efficacy and pharmacological properties of the degrader. An optimal linker facilitates the formation of a stable and productive ternary complex, positioning the POI and E3 ligase in a favorable orientation for ubiquitination.
Key Roles of the Linker:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are critical for achieving the correct spatial arrangement of the POI and E3 ligase.
-
Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Selectivity: The linker can contribute to the overall selectivity of the PROTAC by influencing the conformation of the ternary complex and the resulting protein-protein interactions.
The relationship between linker length and degradation efficacy is often complex and target-dependent, frequently exhibiting a "hook effect" where degradation decreases at very high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | PEG | 16 | ~26 | >90 |
| BTK | CRBN | PEG | ~12 | 11.6 | >90 |
| TBK1 | VHL | PEG | 21 | 3 | 96 |
| BRD4 | VHL | PEG | ~12-16 | <100 | >90 |
| KRAS G12C | VHL | - | - | ~10-100 | ~80-90 |
Table 2: Impact of Linker Length on PROTAC Efficacy for Various Targets. DC50 and Dmax values are approximate and can vary based on the specific PROTAC, cell line, and experimental conditions.[4][5]
Experimental Protocols for PROTAC Characterization
A robust and multi-faceted experimental approach is essential for the design and optimization of effective PROTACs. The following section details key experimental protocols for characterizing the interaction of the E3 ligase ligand-linker conjugate and the overall efficacy of the PROTAC.
Biophysical Characterization of Ternary Complex Formation
a) Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.[6][7]
Objective: To determine the binding affinities (KD) of the PROTAC to the POI and the E3 ligase individually (binary interactions) and the affinity of the ternary complex, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, tagged POI and E3 ligase complex (e.g., His-tag, Biotin-tag)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics and affinity (KD, binary).
-
Separately, immobilize the other protein (POI) and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the non-immobilized protein (at a saturating concentration) over the immobilized protein surface.
-
Measure the binding kinetics and affinity of the ternary complex (KD, ternary).
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to obtain kinetic rate constants (ka, kd) and the dissociation constant (KD).
-
Calculate the cooperativity factor (α) = KD, binary / KD, ternary. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[6]
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS, and KD) and stoichiometry (n) of the interaction.[2][8]
Objective: To determine the thermodynamic profile and stoichiometry of binary and ternary complex formation and to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified POI and E3 ligase complex
-
PROTAC compound
-
Dialysis buffer (ensure all components are in the same buffer)
Protocol:
-
Sample Preparation: Dialyze all proteins against the same buffer to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.
-
Binary Titration:
-
Load one protein into the sample cell and the PROTAC into the syringe.
-
Perform a series of injections and measure the heat changes.
-
Repeat the titration for the other protein.
-
-
Ternary Titration:
-
Pre-form a binary complex of one protein and the PROTAC in the sample cell.
-
Titrate the second protein into the sample cell.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and fit the data to a suitable binding model to determine KD, ΔH, and n.
-
Calculate the cooperativity from the determined binding affinities.
-
Biochemical Assessment of PROTAC Activity
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted system.
Objective: To confirm that the PROTAC can mediate the transfer of ubiquitin to the POI.
Materials:
-
Purified POI
-
Purified E1, E2, and E3 ligase enzymes
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Reaction Setup: Combine E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.
-
Add Components: Add the purified POI and the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using antibodies against the POI and ubiquitin. A high-molecular-weight smear or ladder of bands for the POI indicates polyubiquitination.
Cell-Based Evaluation of PROTAC Efficacy
a) Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in the levels of the target protein in cells treated with a PROTAC.
Objective: To determine the dose-dependent degradation of the POI and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI
-
Loading control antibody (e.g., GAPDH, β-actin)
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot: Perform SDS-PAGE and Western blotting with antibodies against the POI and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax.
b) HiBiT/NanoBRET Assay for Protein Degradation
This is a sensitive, real-time, plate-based assay for monitoring protein degradation in live cells.[9][10][11]
Objective: To quantitatively measure the kinetics of POI degradation in live cells.
Materials:
-
Cell line endogenously tagged with HiBiT at the POI locus
-
LgBiT protein or expression vector
-
Nano-Glo® Live Cell Substrate
-
PROTAC compound
-
Luminometer
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque-bottom plate.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the cells.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Measurement: Measure luminescence at various time points to monitor the decrease in the HiBiT signal, which corresponds to POI degradation.
-
Data Analysis: Calculate the rate of degradation, DC50, and Dmax from the luminescence data.
Signaling Pathways Targeted by PROTACs
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, particularly cancer. By degrading key nodes in oncogenic signaling pathways, PROTACs can effectively shut down these pathways and induce apoptosis in cancer cells.
Examples of Signaling Pathways Targeted by PROTACs:
-
Androgen Receptor (AR) Signaling: AR is a key driver of prostate cancer. AR-targeting PROTACs have shown significant efficacy in preclinical models and are in clinical trials.[12][13][14]
-
Estrogen Receptor (ER) Signaling: ER is a crucial target in breast cancer. ER-targeting PROTACs have demonstrated potent degradation of ER and antitumor activity.[15][16][17]
-
Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a critical component of the B-cell receptor signaling pathway and a target for B-cell malignancies. BTK-targeting PROTACs are being developed to overcome resistance to BTK inhibitors.[18][19][20][21][22]
Conclusion
The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC technology, playing a multifaceted role in determining the potency, selectivity, and overall success of these novel therapeutics. A deep understanding of the principles governing ternary complex formation, coupled with a robust suite of biophysical, biochemical, and cell-based assays, is essential for the rational design and optimization of next-generation protein degraders. As our knowledge of the vast E3 ligase landscape expands and our ability to precisely engineer linker properties improves, the potential of PROTACs to address a wide range of diseases continues to grow, heralding a new era of targeted protein degradation.
References
- 2. benchchem.com [benchchem.com]
- 3. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Target Degradation [france.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that leverages the cell's own machinery to eliminate disease-causing proteins. We will explore the core mechanism, design principles, key experimental protocols, and the application of this technology in modulating cellular signaling pathways.
Introduction: A Paradigm Shift in Drug Discovery
Traditional pharmacology has primarily relied on small-molecule inhibitors that block the function of a target protein.[1][2] However, this approach has limitations, as many proteins lack suitable active sites for inhibitor binding, rendering them "undruggable."[3][4] Targeted Protein Degradation (TPD) offers a transformative alternative. Instead of merely inhibiting a protein, TPD aims to completely remove it from the cell.[1][2]
Proteolysis Targeting Chimeras (PROTACs) are the leading class of TPD agents.[1] These heterobifunctional molecules are designed to simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, initiating the cell's natural protein disposal system to degrade the POI.[2][3] This event-driven, catalytic mechanism allows PROTACs to be effective at very low doses and provides a powerful tool to tackle diseases driven by protein overexpression or mutation.[1][3][5]
The PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's endogenous Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] The process is a cyclical, multi-step cascade.
The Key Steps:
-
Ternary Complex Formation : A PROTAC molecule, consisting of a POI-binding ligand and an E3 ligase-binding ligand connected by a linker, enters the cell.[4][6] It then facilitates the formation of a key ternary complex by bringing the POI and an E3 ubiquitin ligase into close proximity.[1][7][8]
-
Ubiquitination : Within this complex, the E3 ligase acts as a catalyst, transferring ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.[3][9] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is now marked for destruction and is recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center."[4][7] The proteasome unfolds and degrades the POI into small peptides.
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can go on to bind another target protein, repeating the cycle.[4][7] This catalytic nature is a key advantage over traditional inhibitors.[1][3]
Core Components and Design Principles
The modular nature of PROTACs allows for systematic optimization.[10] A PROTAC molecule is composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[4][6]
-
Protein of Interest (POI) Ligand : This "warhead" provides specificity by binding to the target protein.[8] Often, known inhibitors of the target are adapted for this purpose.[4] A key advantage of PROTACs is that the ligand does not need to bind to a functional or active site; any suitable binding pocket can be used to recruit the protein for degradation.[2][3]
-
E3 Ubiquitin Ligase Ligand : This "anchor" recruits the E3 ligase.[8] While over 600 E3 ligases are known in humans, the majority of PROTACs developed to date recruit von Hippel-Lindau (VHL) or cereblon (CRBN).[10] The choice of E3 ligase can significantly impact degradation efficiency and selectivity.
-
Linker : The linker is a critical component that connects the warhead and the anchor.[8] Its length, composition (e.g., PEG or alkyl chains), and attachment points ("exit vectors") are crucial for enabling stable and effective ternary complex formation.[8][10] Optimizing the linker is often an empirical process of trial and error to achieve the desired physicochemical properties and biological activity.[8]
Quantitative Assessment of PROTAC Efficacy
The effectiveness of a PROTAC is measured by several key parameters, which are typically determined through dose-response experiments in cell culture.
-
DC₅₀ : The concentration of a PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ : The maximum percentage of protein degradation that can be achieved with a given PROTAC.
-
Hook Effect : A phenomenon observed with some PROTACs where degradation efficiency decreases at very high concentrations. This is often caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) that compete with the formation of the productive ternary complex.
Table 1: Examples of PROTAC Degraders and Their Efficacy
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | DC₅₀ | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Not Specified | - | Prostate Cancer | [11] |
| ARV-471 | Estrogen Receptor (ER) | Not Specified | - | Breast Cancer | [4][11] |
| SMD-3040 | SMARCA2 | Not Specified | 12 nM | - | [12] |
| AK-1690 | STAT6 | Not Specified | 1 nM | - | [12] |
| GP262 | PI3K / mTOR | Not Specified | 42-227 nM (PI3K) | MDA-MB-231 | [13] |
| Compound 1 | c-Met | VHL | - | MDA-MB-231 | [14] |
| DT2216 | BCL-XL | Cereblon | - | Leukemia Cells | [12] |
Note: DC₅₀ values and specific E3 ligases are often proprietary or vary by publication. This table provides a summary of reported degraders.
Key Experimental Protocols
Evaluating a novel PROTAC requires a suite of biochemical and cell-based assays to confirm its mechanism of action and efficacy.
References
- 1. portlandpress.com [portlandpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC | シグナル伝達経路 | TargetMol [targetmol.com]
- 10. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. abmole.com [abmole.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Introduction: The Central Role of E3 Ligase Ligands in Targeted Protein Degradation
An In-depth Technical Guide to E3 Ubiquitin Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By inducing proximity between the POI and the E3 ligase, a PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][]
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall drug-like properties.[2] While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by a small handful for which well-characterized, high-affinity small molecule ligands are available.[1][2][4] This guide provides a comprehensive overview of the different classes of E3 ligase ligands used in PROTAC design, presents comparative quantitative data, details key experimental protocols, and visualizes the core concepts and workflows.
Classification of E3 Ubiquitin Ligase Ligands
The repertoire of E3 ligases co-opted for PROTACs is continually expanding. Initially, development was constrained by the limited availability of high-quality small-molecule ligands.[5] However, recent discoveries have broadened the toolbox available to researchers. The ligands can be broadly categorized into well-established and emerging classes.
Well-Established "Canonical" E3 Ligase Ligands
This group comprises the four most frequently used E3 ligases in PROTAC development, largely due to the early availability of potent and well-characterized small molecule binders.[1]
Cereblon is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][6] The ligands for CRBN are famously derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), lenalidomide, and pomalidomide.[4][7] The discovery that thalidomide binds to CRBN to exert its biological effects paved the way for its use in PROTACs.[6] These ligands are among the most popular in PROTAC design due to their relatively small size, favorable drug-like properties, and well-understood chemistry.[6][7]
The VHL protein is the substrate recognition component of the CUL2-RBX1-ElonginB-ElonginC-VHL (CRL2^VHL^) E3 ligase complex.[6] It naturally targets the hypoxia-inducible factor-1α (HIF-1α) for degradation under normal oxygen conditions.[2] The first VHL-recruiting PROTACs used a peptide sequence from HIF-1α.[6] Subsequent research led to the development of potent, non-peptidic, small-molecule VHL ligands, such as VH032 and VH298, which mimic the hydroxylated proline residue of HIF-1α that is key for VHL recognition.[6][8][9] VHL ligands are highly versatile, offering multiple sites for chemical modification, which allows for precise tuning of a PROTAC's properties.[2]
The IAP family of proteins (including c-IAP1, c-IAP2, and XIAP) are RING-domain E3 ligases that play a key role in regulating apoptosis.[][6] Small-molecule IAP ligands, such as MV1 and LCL-161, were originally developed as apoptosis-inducing agents.[][10] These compounds mimic the N-terminus of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). In the context of PROTACs, these ligands, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), recruit IAPs to degrade target proteins.[1]
MDM2 is a critical E3 ligase that acts as the primary negative regulator of the p53 tumor suppressor.[6][11] Small-molecule inhibitors like Nutlin-3, which disrupt the MDM2-p53 interaction, were among the first E3 ligase binders to be incorporated into PROTACs.[2][6] While historically important, MDM2-recruiting PROTACs are less common today compared to those using CRBN or VHL, partly due to challenges with the larger size and less optimal drug-like properties of the ligands.[2][12][13]
Emerging Novel E3 Ligase Ligands
To overcome the limitations of the canonical E3 ligases and expand the scope of targeted protein degradation, significant effort has been directed toward discovering ligands for new E3 ligases.[1][14]
-
RNF4 Ligands : RNF4 is a SUMO-targeted ubiquitin ligase. Covalent ligands, such as CCW 16, have been developed to recruit RNF4 for PROTAC applications.[1][2]
-
RNF114 Ligands : The natural product nimbolide (B1678885) was identified as a covalent recruiter of RNF114.[1][2] PROTACs using nimbolide have shown high selectivity in degrading targets like the oncogenic fusion protein BCR-ABL.[1]
-
DCAF Ligands : Several members of the DDB1-CUL4 associated factor (DCAF) family have been recruited. For example, indisulam (B1684377) and its analogs recruit DCAF15, while novel alkenyl oxindoles have been shown to recruit DCAF11.[1][2][]
-
KEAP1 Ligands : KEAP1 is another CUL3-based E3 ligase for which both covalent and non-covalent ligands are being developed.[4]
-
FEM1B Ligands : Covalent ligands targeting the FEM1B E3 ligase have been developed and used in PROTACs to successfully degrade proteins like BRD4 and BCR-ABL.[1]
-
FBXO22 Ligands : Identified through a CRISPR-based screen, FBXO22 can be recruited by electrophilic PROTACs to degrade targets like FKBP12 and BRD4.[1][2]
-
KLHDC2 Ligands : Novel small-molecule ligands have been developed to co-opt the E3 ligase KLHDC2 for targeted degradation.[2][14]
Data Presentation: Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of E3 ligase can significantly impact these parameters. Below are tables summarizing the performance of PROTACs that utilize different E3 ligase ligands against common protein targets.
Table 1: Comparison of CRBN vs. VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase Recruited | PROTAC Name | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | ARV-771 | ~5 nM | >95% | 22Rv1 |
| BRD4 | CRBN | QCA570 | 0.009 µM | >98% | RS4;11 |
| BRD4 | VHL | MZ1 | 0.024 µM | >90% | HeLa |
Note: Data is compiled from multiple sources for illustrative comparison. DC50 and Dmax values are highly dependent on the specific PROTAC construct and experimental conditions.[7][15]
Table 2: Performance Data for PROTACs with Emerging E3 Ligase Ligands
| Target Protein | E3 Ligase Recruited | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | RNF4 | CCW 28-3 | ~500 nM | ~70% | 231MFP |
| BRD4 | FEM1B | NJH-1-106 | 250 nM | 94% | Not Specified |
| BCR-ABL | RNF114 | BT1 | ~100 nM | >90% | K562 |
| BCL-X L | VHL | DT2216 | 63 nM | 90.8% | MOLT-4 |
| EGFR L858R | VHL | Compound 68 | 5.0 nM | >90% | HCC-827 |
| EGFR L858R | CRBN | Compound 69 | 11 nM | >90% | HCC-827 |
Note: Data compiled from various studies.[1][16]
Experimental Protocols
Evaluating the efficacy of a novel PROTAC requires a suite of robust biochemical and cellular assays. Here, we provide detailed methodologies for key experiments.
Protocol 1: Protein Degradation Assessment by Western Blot
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][17]
1. Materials and Reagents:
-
Cell Line of interest (e.g., HeLa, MDA-MB-231).[17]
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
2. Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[17] Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[17]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.[17] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[17] Run the gel and then transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.[17]
-
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[7][17] Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: Cell Viability Assessment using Luminescent (CellTiter-Glo®) or Colorimetric (MTT/CCK-8) Assays
This protocol measures the effect of PROTAC-induced protein degradation on cell health and proliferation.[18][19][20]
1. Materials and Reagents:
-
Cell Line of interest.
-
PROTAC stock solution.
-
96-well clear or white-walled cell culture plates.
-
Cell Viability Reagent:
-
Plate reader (Luminometer or Spectrophotometer).
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh medium. Add the compounds to the wells (final volume ~200 µL). Include vehicle control wells and wells with medium only (for background).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator.
-
Assay Measurement:
-
For CellTiter-Glo® (CTG) Assay:
-
Equilibrate the plate and the CTG reagent to room temperature.
-
Add CTG reagent to each well (typically equal to the volume of medium in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measure luminescence using a plate reader.
-
-
For MTT Assay:
-
Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well.
-
Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals form.[19]
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the crystals.
-
Measure absorbance at ~570 nm using a plate-reading spectrophotometer.[19]
-
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the log of the PROTAC concentration to calculate the IC50 or GI50 value.
Conclusion and Future Perspectives
The landscape of E3 ligase ligands for PROTACs has expanded significantly from its reliance on the canonical CRBN and VHL binders. The discovery and validation of ligands for novel E3 ligases are unlocking new therapeutic opportunities, potentially overcoming challenges such as acquired resistance and enabling tissue-specific protein degradation. Future research will likely focus on developing high-affinity, selective, and drug-like ligands for a wider array of the ~600 E3 ligases in the human genome. The integration of chemoproteomics, structural biology, and computational modeling will be instrumental in this endeavor, transitioning degrader development from an empirical art to a more predictable engineering science.[1] This rapidly expanding toolbox promises to unlock the full therapeutic potential of targeted protein degradation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aph-hsps.hu [aph-hsps.hu]
- 11. scienceopen.com [scienceopen.com]
- 12. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 13. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
The Architecture of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Molecules
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein, providing a powerful tool to address previously "undruggable" targets.[3][4] This guide provides a detailed exploration of the core components of a PROTAC molecule, their design considerations, and the experimental protocols essential for their evaluation.
The Tripartite Structure of a PROTAC Molecule
A PROTAC is a heterobifunctional molecule composed of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, initiating the process of targeted protein degradation.[][7]
E3 Ubiquitin Ligase Ligand: The "Anchor"
The E3 ligase ligand serves as the anchor of the PROTAC, recruiting a specific E3 ubiquitin ligase to the target protein.[8] While over 600 E3 ligases are known in humans, only a handful have been predominantly utilized in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[9][10] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][11][12]
-
Cereblon (CRBN) Ligands: These are typically derived from thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide.[9] They are widely used due to their well-established chemistry and favorable drug-like properties.[9]
-
von Hippel-Lindau (VHL) Ligands: These are often based on hypoxia-inducible factor 1α (HIF-1α) mimetics.[11] VHL-based PROTACs have demonstrated high degradation efficiency for a variety of target proteins.[13]
-
Other E3 Ligase Ligands: Researchers are actively exploring ligands for other E3 ligases, such as MDM2 and IAPs, to expand the scope of PROTAC technology and overcome potential resistance mechanisms.[10][11]
The choice of E3 ligase and its corresponding ligand is a critical design parameter, as it can influence the stability of the ternary complex, the ubiquitination efficiency, and the overall degradation of the target protein.[9]
Protein of Interest (POI) Ligand: The "Warhead"
The POI ligand, or "warhead," provides the specificity of the PROTAC by binding to the target protein intended for degradation.[8][14] A key advantage of PROTACs is that the POI ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to recruit the POI to the ternary complex.[15][] This opens up a vast landscape of potential targets that were previously considered undruggable due to the lack of a functional active site.[3][]
The affinity of the POI ligand for its target is an important consideration, as it can impact the efficiency of ternary complex formation and subsequent degradation.[] High-affinity binding can lead to more potent degradation, but even ligands with moderate affinity can be effective due to the catalytic nature of PROTACs.[15][]
The Linker: The "Bridge"
The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity.[][8] It connects the E3 ligase ligand and the POI ligand and its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[5][17]
-
Linker Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[14][15] PEG linkers can improve solubility, while alkyl chains offer a high degree of flexibility.[5][17]
-
Linker Length: The optimal linker length is target-dependent and must be empirically determined.[][14] An appropriate length facilitates favorable protein-protein interactions between the E3 ligase and the POI, leading to enhanced ternary complex stability and efficient degradation.[5]
-
Linker Attachment Points: The points at which the linker is attached to the E3 ligase and POI ligands are also crucial for achieving the correct orientation within the ternary complex.[10][18]
The design of the linker is a key aspect of PROTAC optimization, often requiring the synthesis and evaluation of a library of linkers with varying lengths and compositions to identify the optimal configuration for a given target.[]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs exert their effect by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][] The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[7][11]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase.[19] The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.[19][20]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[1][20]
-
Recycling: The PROTAC molecule is not degraded in the process and is released to bind to another POI molecule, enabling a catalytic cycle of degradation.[1][15]
General Structure of a PROTAC Molecule
The modular nature of PROTACs allows for a systematic approach to their design and optimization. The general structure consists of the three core components connected in a linear fashion.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[21][22]
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 1.8 | >90 | [13] |
| Compound 41 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 0.41 | >90 | [13] |
| NC-1 | Bruton's Tyrosine Kinase (BTK) | CRBN | Mino | 2.2 | 97 | [23] |
| dBET1 | BET family proteins | CRBN | HEK293 | - | - | [24] |
| MZ1 | BET family proteins | VHL | HEK293 | - | - | [24] |
| THAL SNS 032 | CDK9 | CRBN | MOLT-4 | - | >90 |
Note: DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and measurement technique.
Experimental Protocols for PROTAC Evaluation
A robust evaluation of a PROTAC's efficacy and mechanism of action requires a series of well-defined experiments.[25][26]
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation following PROTAC treatment.[25]
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[21]
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC is capable of inducing the formation of the POI-PROTAC-E3 ligase ternary complex.[26]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
Methodology:
-
Reagents: Obtain purified, tagged versions of the POI (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the POI and E3 ligase, confirming the formation of the ternary complex.[25][27]
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein in response to PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific for the POI.
-
Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody that recognizes ubiquitin. The appearance of a high-molecular-weight smear indicates the polyubiquitination of the target protein.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new approach to targeting and eliminating disease-causing proteins. A thorough understanding of the individual components of a PROTAC molecule—the E3 ligase ligand, the POI ligand, and the linker—is essential for the rational design and optimization of these novel therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTAC efficacy and mechanism of action, from initial biochemical characterization to cellular degradation assays. As our understanding of the intricate interplay between PROTACs and the cellular machinery continues to grow, so too will the potential of this transformative technology to address a wide range of human diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Essential Role of Linkers in PROTACs [axispharm.com]
- 18. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 19. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Discovery and History of E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This paradigm shift has been driven by the development of small molecules, known as E3 ligase recruiters, that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). This guide provides a comprehensive overview of the discovery and history of these pivotal molecules, from the foundational understanding of the UPS to the rational design of sophisticated protein degraders. We delve into the seminal discoveries of the first E3 ligase recruiters, the expansion of the E3 ligase toolbox, and the key experimental methodologies that underpin this vibrant field of research. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate and contribute to the ongoing evolution of targeted protein degradation.
A Historical Perspective: From Ubiquitin to Targeted Protein Degradation
The journey to targeted protein degradation began with the fundamental discovery of the ubiquitin-proteasome system. In the late 1970s and early 1980s, Aaron Ciechanover, Avram Hershko, and Irwin Rose elucidated the intricate process of protein degradation, a discovery for which they were awarded the Nobel Prize in Chemistry in 2004.[1] They revealed that the small protein ubiquitin acts as a molecular "tag," marking other proteins for destruction by the proteasome, a cellular machine responsible for proteolysis. This process is not random; it is a highly regulated cascade involving three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). The E3 ligases, with over 600 members in humans, are the substrate recognition components of this system, providing specificity to the degradation process.[2][3]
The concept of harnessing this endogenous system for therapeutic benefit emerged in the early 2000s. The initial idea was to create bifunctional molecules that could simultaneously bind to a target protein and an E3 ligase, thereby inducing the target's ubiquitination and subsequent degradation. This led to the birth of Proteolysis-Targeting Chimeras (PROTACs).
The first proof-of-concept for a PROTAC was reported in 2001 by Crews and Deshaies.[4] This initial PROTAC was a peptide-based molecule that successfully targeted the MetAP-2 protein for degradation by recruiting the SCFβ-TRCP E3 ligase.[4] However, the peptide nature of these early PROTACs limited their cell permeability and overall drug-like properties. A significant breakthrough came in 2008 with the development of the first small-molecule-based PROTAC, which utilized nutlin-3 (B1677040) to recruit the MDM2 E3 ligase for the degradation of the androgen receptor.[4] This pivotal study demonstrated the feasibility of using small molecules to hijack the UPS and laid the groundwork for the rapid expansion of the field.
Parallel to the development of PROTACs, the serendipitous discovery of "molecular glues" provided another avenue for targeted protein degradation. The most famous example is thalidomide (B1683933), a drug with a tragic history that was later found to exert its therapeutic effects by binding to the E3 ligase Cereblon (CRBN).[5][6] This binding alters CRBN's substrate specificity, leading to the degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3.[2] This discovery, reported in 2010, not only provided a mechanistic understanding of thalidomide's activity but also highlighted the potential of small molecules to modulate E3 ligase function and induce protein degradation.[2][5]
These seminal discoveries of both PROTACs and molecular glues ignited a new era in drug discovery, opening up a vast landscape of previously inaccessible targets for therapeutic intervention.
The Expanding Toolbox of E3 Ligase Recruiters
While the initial discoveries focused on a handful of E3 ligases, the field has since expanded to include a growing repertoire of recruiters targeting a diverse array of E3s. This expansion is crucial for overcoming potential resistance mechanisms and for enabling tissue- or cell-type-specific protein degradation.
The Pioneers: CRBN, VHL, MDM2, and IAPs
The most extensively studied and utilized E3 ligases in targeted protein degradation are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
-
Cereblon (CRBN): As the target of thalidomide and its analogs (lenalidomide and pomalidomide), CRBN was one of the first E3 ligases to be exploited for targeted protein degradation.[2][5] These immunomodulatory drugs (IMiDs) act as molecular glues, inducing the degradation of neo-substrates.[2] The discovery of these small molecule ligands for CRBN has made it a popular choice for PROTAC design.[7][8]
-
von Hippel-Lindau (VHL): VHL is a tumor suppressor protein that is a component of the CRL2VHL E3 ligase complex.[9] The natural substrate of VHL is the hypoxia-inducible factor 1α (HIF-1α).[10] The development of small molecule mimics of the HIF-1α recognition motif led to the creation of potent VHL-recruiting PROTACs.[10] VHL and CRBN are currently the most widely used E3 ligases in PROTAC development.[11][12]
-
Mouse double minute 2 homolog (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor.[13][14] The discovery of small molecule inhibitors, such as nutlins, that disrupt the MDM2-p53 interaction provided the first small-molecule recruiters for this E3 ligase.[15][16] MDM2-recruiting PROTACs have been developed to degrade both MDM2 itself and other target proteins.[13]
-
Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases that regulate apoptosis and other signaling pathways.[17][18] Small molecule mimetics of the endogenous IAP antagonist Smac have been developed as IAP recruiters for PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[18][19]
The New Wave: Expanding the Druggable E3 Ligase Landscape
To broaden the scope of targeted protein degradation, researchers are actively seeking to recruit novel E3 ligases. This effort has led to the discovery of recruiters for a number of other E3s, including:
-
RNF4 and RNF114: These RING finger proteins are involved in the DNA damage response and other cellular processes. Covalent recruiters for both RNF4 and RNF114 have been identified.[2][3]
-
DCAF Family Members (DCAF11, DCAF15, DCAF16): DDB1 and CUL4-associated factors (DCAFs) are substrate receptors for CRL4 E3 ligases. Recruiters for DCAF11, DCAF15, and DCAF16 have been discovered through various screening methods.[2][3]
-
KEAP1: Kelch-like ECH-associated protein 1 is a substrate adapter for a Cul3-based E3 ligase that regulates the antioxidant response. The natural product bardoxolone (B1667749) methyl has been shown to recruit KEAP1 for targeted protein degradation.[2]
-
FEM1B: This substrate recognition component of a CRL2 E3 ligase has been targeted with a covalent recruiter.[3][20]
The ongoing discovery of new E3 ligase recruiters is a critical area of research that promises to significantly expand the therapeutic potential of targeted protein degradation.
Quantitative Data Summary
The efficacy of E3 ligase recruiters is determined by a combination of factors, including their binding affinity for the E3 ligase and the target protein, as well as the stability and cooperativity of the resulting ternary complex. The following tables summarize key quantitative data for some of the most well-characterized E3 ligase recruiters.
| E3 Ligase | Recruiter Ligand | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| CRBN | Pomalidomide | BRD4 | ~1.8 µM | 8 nM | >95% | 22Rv1 | [21] |
| Lenalidomide | CK1α | ~3 µM | ~1 µM | N/A | MOLM-14 | [2] | |
| Thalidomide | GSPT1 | ~250 nM | N/A | N/A | N/A | [11] | |
| VHL | VH032 | BRD4 (MZ1) | 185 nM | 26 nM | >90% | HeLa | [21] |
| (S,R,S)-AHPC | BRD4 (PROTAC 14d) | N/A | 158 nM | N/A | MOLM-14 | [5] | |
| VL285 analog | BRD4 (PROTAC 139) | 29 - 171 nM | 3.3 nM | 97% | PC3 | [11] | |
| MDM2 | Nutlin-3a | BRD4 | 90 nM | 39 nM | >80% | RS4;11 | [21] |
| MI-1061 | BRD4 | 1 nM | 27 nM | >90% | RS4;11 | [21] | |
| IAP | LCL161 | BCL-XL (8a) | N/A | ~100 nM | >90% | MyLa 1929 | [19] |
| Bestatin | AR | N/A | ~10 µM | ~50% | LNCaP | [18] |
Key Experimental Protocols
The discovery and characterization of E3 ligase recruiters rely on a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for some of the most critical experiments.
Co-Immunoprecipitation (Co-IP) for E3 Ligase-Substrate Interaction
Co-IP is a fundamental technique used to demonstrate the interaction between an E3 ligase and its substrate, which is often transient.
Objective: To detect the in-cell interaction between an E3 ligase and its substrate, often stabilized by a PROTAC or molecular glue.
Materials:
-
Cells expressing the E3 ligase and substrate of interest
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Antibody against the E3 ligase or a tag on the E3 ligase
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Proteasome inhibitor (e.g., MG132)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC, molecular glue, or vehicle control for the desired time. To stabilize the substrate, pre-treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 2-4 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the E3 ligase to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with Co-IP wash buffer.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the substrate protein and the E3 ligase to detect the interaction.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an E3 ligase to ubiquitinate a substrate in the presence of a PROTAC or molecular glue.
Objective: To reconstitute the ubiquitination cascade in vitro to confirm the function of the ternary complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant E3 ligase complex
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PROTAC or molecular glue
-
SDS-PAGE and Western blot reagents
-
Antibody against the substrate or a tag on the substrate
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order on ice:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2-5 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
Recombinant E1 enzyme (e.g., 50-100 nM)
-
Recombinant E2 enzyme (e.g., 200-500 nM)
-
Recombinant substrate protein (e.g., 1-2 µM)
-
Recombinant E3 ligase complex (e.g., 100-500 nM)
-
PROTAC, molecular glue, or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-90 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analysis: Boil the samples at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be observed.
Luciferase Reporter Assay for Protein Degradation
This cell-based assay provides a quantitative measure of protein degradation by monitoring the activity of a luciferase-tagged protein of interest.
Objective: To quantify the degradation of a target protein in living cells upon treatment with a degrader.
Materials:
-
Cells stably or transiently expressing the protein of interest fused to a luciferase reporter (e.g., NanoLuc® or Firefly luciferase)
-
Degrader compound (PROTAC or molecular glue)
-
Luciferase assay reagent (e.g., Nano-Glo® or ONE-Glo™)
-
Luminometer
-
96-well white-walled, clear-bottom plates
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 2-24 hours) to allow for protein degradation.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 3-10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated cells. Plot the normalized signal against the compound concentration to generate a dose-response curve and determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental signaling pathways and experimental workflows central to the discovery and characterization of E3 ligase recruiters.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. scienceopen.com [scienceopen.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AI-accelerated workflow for molecular glue design [receptor.ai]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 21. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an E3 Ligase for a Specific Protein of Interest: A Technical Guide
This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for selecting an E3 ubiquitin ligase for a specific protein of interest (POI). The guide covers two primary objectives: identifying the native E3 ligase that endogenously regulates a POI and selecting an optimal E3 ligase for targeted protein degradation (TPD) applications like PROTACs.
Introduction: The Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes including signal transduction, cell cycle progression, and DNA repair.[1][2] The process of tagging a substrate protein with ubiquitin, a small 8 kDa regulatory protein, is known as ubiquitination.[3] This process is carried out by a sequential enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][5]
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[5]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[5]
-
E3 (Ubiquitin Ligase): The critical component that confers substrate specificity. It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to the substrate.[1][6]
Given that the human genome encodes over 600 putative E3 ligases, they represent the largest and most diverse family of enzymes in the UPS, determining which proteins are marked for degradation.[1][7][8] This specificity makes E3 ligases central to both understanding native protein regulation and developing novel therapeutics.
Identifying the Endogenous E3 Ligase for a Protein of Interest
Identifying the specific E3 ligase that naturally regulates a POI is crucial for understanding its biological function and regulation. This typically involves a combination of predictive bioinformatics and systematic experimental approaches for identification and validation.[1][2]
In Silico and Bioinformatic Approaches
The initial step often involves leveraging computational tools and databases to generate a list of candidate E3 ligases. These resources compile information from high-throughput screens, literature curation, and predictive algorithms based on protein domains and motifs.
| Database/Tool | Description | Key Features |
| UbiNet 2.0 | A comprehensive database of experimentally verified E3-substrate interactions (ESIs).[9] | Contains thousands of verified ESIs across multiple organisms; provides detailed annotations for E3s and substrates.[9] |
| E3-Ligases Database | A curated set of all E3 ubiquitin ligase genes encoded by the human genome.[10] | Provides a complete list of human E3s and accessory proteins; can be used for ranking candidates based on integrated datasets.[10] |
| E3Atlas, UbiHub | Tools used to analyze expression patterns and interactions of E3 ligases.[11] | Useful for prioritizing candidates based on tissue-specific expression or known interaction networks.[11] |
Experimental Identification of E3-Substrate Interactions
Genetic and proteomic methods are employed to screen for physical interactions between a POI and potential E3 ligases from the candidate list.
A. Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method used to discover protein-protein interactions in vivo.[1] The POI is used as the "bait" to screen a "prey" library of potential E3 ligases. An interaction between the bait and prey reconstitutes a functional transcription factor, activating a reporter gene.[1][12]
B. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful proteomic approach to identify interaction partners in a cellular context.[1] An epitope-tagged POI is expressed in cells, and the entire protein complex is isolated using an antibody against the tag. The co-purified proteins are then identified by mass spectrometry. A key advantage is the identification of interactions within a native cellular environment.
Experimental Validation of E3-Substrate Interaction
Positive candidates from screening methods must be validated through targeted biochemical and cellular assays.
A. Co-Immunoprecipitation (Co-IP)
Co-IP is the gold-standard method to confirm a protein-protein interaction in cells.[13] It is similar to AP-MS but is used to test a specific, hypothesized interaction. An antibody against the endogenous POI (or E3 ligase) is used to pull down its binding partners, which are then detected by Western blotting for the presence of the candidate E3 ligase (or POI). To detect transient interactions, especially those leading to degradation, cells are often treated with a proteasome inhibitor (e.g., MG132) to stabilize the substrate.[14]
B. In Vitro Ubiquitination Assay
This assay provides direct evidence that a candidate E3 ligase can ubiquitinate the POI.[15][16] The assay is performed in a cell-free system using purified, recombinant components: E1, E2, the candidate E3, ubiquitin, the POI (substrate), and ATP.[17][18] The reaction products are analyzed by Western blot, where a ladder of higher molecular weight bands corresponding to the ubiquitinated POI indicates a positive result.
| Parameter | Pro | Con |
| Yeast Two-Hybrid | High-throughput, relatively simple and inexpensive.[1] | High rate of false positives/negatives; interactions occur in a non-native (yeast nucleus) environment.[19] |
| AP-MS | Identifies interactions in a cellular context; can uncover entire complexes.[1] | May miss transient or weak interactions; overexpression of tagged protein can lead to artifacts.[20] |
| Co-IP | Validates endogenous interactions; considered the gold standard for confirmation. | Not suitable for initial discovery; may require optimization and proteasome inhibition.[14] |
| In Vitro Ubiquitination | Demonstrates direct enzymatic activity; confirms biochemical function.[15] | Requires purified recombinant proteins; does not prove the interaction occurs in vivo.[1] |
Selecting an E3 Ligase for Targeted Protein Degradation (TPD)
In TPD, particularly for technologies like PROTACs (Proteolysis Targeting Chimeras), the goal is not to find the endogenous E3 ligase, but to hijack a suitable one to degrade a POI.[21] A PROTAC is a heterobifunctional molecule with one end binding the POI and the other recruiting an E3 ligase, inducing proximity and subsequent ubiquitination and degradation of the POI.[7][22]
References
- 1. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 5. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. E3 Ligases - Database Commons [ngdc.cncb.ac.cn]
- 11. us.strandls.com [us.strandls.com]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 19. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin-binding domain fusions (ligase traps) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Chemical Properties of VHL and CRBN E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, are at the forefront of this revolution. The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. This technical guide provides an in-depth comparison of the chemical properties of ligands for two of the most commonly utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). We will explore their distinct chemical scaffolds, structure-activity relationships, and physicochemical properties, offering insights to guide the rational design of next-generation protein degraders.
Introduction: The Central Role of E3 Ligase Ligands in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for destruction by the proteasome.[1][2][3] PROTACs hijack this natural process by bringing an E3 ligase in close proximity to a protein of interest (POI), inducing its ubiquitination and subsequent degradation.[1][2][4]
The efficacy of a PROTAC is heavily influenced by the properties of its E3 ligase ligand. An ideal ligand should exhibit high binding affinity and selectivity for its E3 ligase, possess favorable physicochemical properties for cell permeability and bioavailability, and offer synthetic handles for linker attachment without compromising its binding.[1][5] VHL and CRBN have become the workhorses of PROTAC development due to the availability of well-characterized, potent, and cell-permeable small molecule ligands.[5][][7][8]
The VHL E3 Ligase and its Ligands
The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[3] Under normoxic conditions, VHL recognizes and binds to a hydroxylated proline residue within the hypoxia-inducible factor 1α (HIF-1α), leading to its degradation.[1][3][9] The development of small molecule VHL ligands has been guided by mimicking this natural interaction.[1][9]
Chemical Scaffolds and Structure-Activity Relationships (SAR)
The archetypal VHL ligand is based on a hydroxyproline (B1673980) (Hyp) scaffold, which recapitulates the key interactions of the HIF-1α peptide with the VHL binding pocket.[1][9] Structure-guided design and optimization efforts have led to the development of potent VHL inhibitors and PROTAC warheads.[1][10][11][12]
Key structural features and SAR insights for VHL ligands include:
-
The Hydroxyproline Core: The central (2S, 4R)-4-hydroxyproline moiety is crucial for binding, forming key hydrogen bonds with Ser111 and His115 in the VHL pocket.[1][9]
-
The "Left-Hand Side" (LHS): This region typically contains an acyl group attached to the proline nitrogen. Modifications in this area have focused on improving potency and cellular permeability. For example, the introduction of a tert-butyl group, as seen in the well-known ligand VH032, significantly enhances binding affinity.[1] Further optimization led to the development of VH298, a potent and cell-active chemical probe.[10][11][12]
-
The "Right-Hand Side" (RHS): This part of the ligand, typically an amide substituent at the C-terminus of the proline, also plays a critical role in binding. Aromatic groups in this position often engage in favorable interactions within the binding site.[1]
Physicochemical Properties of VHL Ligands
VHL ligands, while potent, often possess physicochemical properties that can be challenging for drug development. They tend to have a higher molecular weight and more hydrogen bond donors compared to CRBN ligands, which can impact their "drug-likeness".[5][13][14] However, extensive medicinal chemistry efforts have led to the development of VHL ligands with improved properties.[3][15][16][17]
The CRBN E3 Ligase and its Ligands
Cereblon (CRBN) is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4][18] The discovery that the teratogenic effects of thalidomide (B1683933) were mediated through its binding to CRBN opened the door to the development of a new class of therapeutics and powerful tools for targeted protein degradation.[8]
Chemical Scaffolds and Structure-Activity Relationships (SAR)
CRBN ligands are famously derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[18][19] These molecules act as "molecular glues," inducing a new protein-protein interaction between CRBN and its neosubstrates, such as the transcription factors IKZF1 and IKZF3.[8][19]
Key structural features and SAR insights for CRBN ligands include:
-
The Glutarimide (B196013) Moiety: This is the essential pharmacophore that binds within a tri-tryptophan pocket of CRBN.[19]
-
The Phthalimide Ring: Modifications to this part of the scaffold can influence binding affinity and neosubstrate specificity.[20][21] The linker for PROTAC assembly is typically attached to this ring.[22]
-
Non-IMiD Scaffolds: While IMiD-based ligands are prevalent, there is growing interest in developing novel, non-phthalimide CRBN binders to overcome some of the limitations of the classic scaffolds, such as hydrolytic instability and inherent neosubstrate degradation.[23][24][25]
Physicochemical Properties of CRBN Ligands
In general, CRBN ligands possess more favorable physicochemical properties compared to VHL ligands. They typically have a lower molecular weight, fewer hydrogen bond donors, and a lower polar surface area, which can contribute to better oral bioavailability.[5][13] However, the hydrolytic instability of the glutarimide ring in some IMiD-based ligands can be a concern.[22]
Quantitative Comparison of VHL and CRBN Ligand Properties
To facilitate a direct comparison, the following table summarizes key quantitative data for representative VHL and CRBN ligands.
| Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Molecular Weight ( g/mol ) | cLogP |
| VH032 | VHL | 185 nM (Kd)[1] | 463.58 | 3.1 |
| VH298 | VHL | <100 nM (Kd)[10][12] | 593.73 | 4.5 |
| Thalidomide | CRBN | ~1.8 µM (Kd) | 258.23 | 0.9 |
| Lenalidomide | CRBN | ~1 µM (Kd) | 273.25 | 0.5 |
| Pomalidomide | CRBN | ~300 nM (Kd) | 273.25 | 1.2 |
| CC-885 | CRBN | Potent GSPT1 degrader[20][21] | 413.4 | 2.8 |
Note: The binding affinities and physicochemical properties can vary depending on the specific assay conditions and calculation methods used.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of E3 ligase ligands. Below are generalized protocols for key experiments.
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ligand-protein interactions.
Methodology:
-
Prepare a solution of the purified E3 ligase (e.g., VHL or CRBN complex) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the ligand in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting binding isotherm to determine the Kd, n, ΔH, and ΔS.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to study the kinetics and affinity of ternary complex formation between the E3 ligase, the PROTAC, and the target protein.
Methodology:
-
Immobilize the purified E3 ligase or the target protein onto an SPR sensor chip.
-
Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
In a subsequent step, inject the third component (target protein or E3 ligase) in the presence of the PROTAC to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Methodology:
-
Culture cells of interest and treat them with varying concentrations of the PROTAC for a specific duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving VHL and CRBN and a general workflow for the development and evaluation of PROTACs.
Caption: VHL signaling pathway in normoxia and hypoxia.
Caption: CRBN signaling pathway activated by a molecular glue.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrroli | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 19. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
Expanding the Armory: A Technical Guide to Novel E3 Ligases for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. This is achieved through a heterobifunctional molecule that simultaneously binds a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1] While the field has been dominated by the recruitment of the canonical E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), significant efforts are underway to expand the repertoire of utilized E3 ligases.[2][3] This expansion is driven by the need to overcome resistance mechanisms, enable tissue-specific protein degradation, and broaden the scope of degradable proteins.[4][5] This technical guide provides an in-depth exploration of emerging E3 ligases for PROTAC development, presenting comparative degradation data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: A Comparative Look at Novel E3 Ligase-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs that recruit novel E3 ligases for the degradation of two well-characterized targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as cell lines and treatment times may vary between studies.
Table 1: Comparative Degradation of BRD4 by PROTACs Recruiting Novel E3 Ligases
| E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| RNF114 | ML 2-14 | 14 nM (short isoform), 36 nM (long isoform) | >90% | 231MFP |
| DCAF1 | DBr-1 | 90 nM | ~90% | HEK293 |
| FEM1B | NJH-1-106 | 250 nM | 94% | HEK293T |
| KEAP1 | SD-2406 | 43 nM | >90% | LNCaP |
Table 2: Comparative Degradation of BTK by PROTACs Recruiting Novel E3 Ligases
| E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| CRBN (for comparison) | P13I | 9.2 nM (WT), 30 nM (C481S) | >90% | Mino |
| VHL (for comparison) | PTD3 | >3000 nM | Not effective | Ramos, JeKo-1 |
| DCAF1 | DBt-10 | Not specified | Potent degradation | TMD8 |
Signaling Pathways of Novel E3 Ligases
Understanding the signaling pathways in which these novel E3 ligases are involved is crucial for predicting potential on- and off-target effects of the corresponding PROTACs.
KEAP1-Nrf2 Pathway
KEAP1 (Kelch-like ECH-associated protein 1) is a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex. It plays a central role in the cellular response to oxidative and electrophilic stress by mediating the degradation of the transcription factor Nrf2.[6] Recruiting KEAP1 for PROTACs could offer a unique advantage in diseases associated with oxidative stress.[7]
RNF4 Signaling
RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that recognizes and ubiquitinates polysumoylated proteins, targeting them for proteasomal degradation. It is involved in various cellular processes, including DNA damage response and the regulation of transcription.[8]
DCAF1 Signaling
DDB1 and CUL4 associated factor 1 (DCAF1) is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It plays a role in various cellular processes, including cell cycle regulation and DNA damage repair.[9] DCAF1 has been shown to be a viable E3 ligase for PROTAC-mediated degradation of targets like BRD9 and BTK.[10]
FEM1B Signaling
FEM1B is a substrate recognition subunit of a CUL2-RING E3 ubiquitin ligase complex. It has been identified as a key component in the cellular response to reductive stress, where it targets the protein FNIP1 for degradation.[11] Covalent recruiters for FEM1B have been developed for PROTAC applications.
Experimental Protocols
The following section provides detailed methodologies for key experiments in the development and characterization of PROTACs targeting novel E3 ligases.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of KEAP1-targeting PROTAC and its antioxidant properties: In vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Strategy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. By hijacking the cell's endogenous ubiquitin-proteasome system (UPS), these heterobifunctional molecules can selectively eliminate proteins of interest (POIs), including those previously deemed "undruggable." This guide provides an in-depth exploration of the fundamental principles governing PROTAC design and strategy. It delves into the molecular architecture of PROTACs, the critical role of ternary complex formation, and the key biophysical parameters that dictate their efficacy. Furthermore, this document offers detailed experimental protocols for the characterization of PROTACs and presents quantitative data to inform rational design and optimization efforts.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs are comprised of three key components: a "warhead" that binds to the target protein, an E3 ligase ligand, and a chemical linker that connects the two.[1] Their mechanism of action is a cyclical process that leverages the cell's natural protein degradation machinery.[2][3]
-
Target Engagement and E3 Ligase Recruitment: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity.[4]
-
Ternary Complex Formation: This crucial step results in the formation of a transient POI-PROTAC-E3 ligase ternary complex.[2]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
-
Recycling: Following degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, enabling it to act catalytically at sub-stoichiometric concentrations.[2][4]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Core Components of PROTAC Design
The efficacy of a PROTAC is intricately linked to the interplay of its three constituent parts.
Warhead: Targeting the Protein of Interest
The warhead is the component of the PROTAC that binds to the POI. A key advantage of PROTAC technology is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to facilitate ternary complex formation.[5] This opens up the possibility of targeting proteins that lack active sites, such as scaffolding proteins and transcription factors.[2] The choice of warhead can also influence the selectivity of the PROTAC, as demonstrated in studies with promiscuous kinase inhibitors.[6][7]
E3 Ligase Ligand: Hijacking the Degradation Machinery
The E3 ligase ligand recruits a specific E3 ubiquitin ligase to the POI. While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly used in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[8][9] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10] The choice of E3 ligase can impact the degradation efficiency, selectivity, and potential for off-target effects.[6]
Linker: The Critical Bridge
The linker connects the warhead and the E3 ligase ligand and plays a crucial role in determining the PROTAC's properties.[10][11] The length, composition, and attachment points of the linker are critical for:
-
Ternary Complex Formation: The linker must be of an optimal length to allow for the productive formation of the ternary complex without steric hindrance.[12][]
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[12][14]
-
Cooperativity: The linker can mediate interactions with the POI and E3 ligase, influencing the stability of the ternary complex.[12]
Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing rings like piperazine.[11][15] The optimal linker is empirically determined for each PROTAC system.[12]
The Ternary Complex: The Heart of PROTAC Efficacy
The formation of a stable and productive ternary complex is the cornerstone of successful PROTAC-mediated degradation.[2][16] Several key concepts are associated with the ternary complex:
Cooperativity (α)
Cooperativity describes the influence of the binary binding of one protein partner on the affinity of the other.[17][18]
-
Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex enhances the binding affinity of the E3 ligase, and vice versa. This leads to a more stable ternary complex.[18][19]
-
Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other, resulting in a less stable ternary complex.[19]
-
No Cooperativity (α = 1): The binding events are independent.
Positive cooperativity is generally desirable for potent degradation.[19]
The Hook Effect
The "hook effect" is a phenomenon observed in many PROTACs where at high concentrations, the degradation efficiency decreases.[11] This is because at very high concentrations, the PROTAC molecules saturate both the POI and the E3 ligase, leading to the formation of binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.[11]
Caption: The Hook Effect in PROTACs.
Quantitative Data in PROTAC Design
The rational design and optimization of PROTACs rely on the quantitative assessment of their biochemical and cellular activities. The following tables summarize key parameters for several published PROTACs.
Table 1: Warhead and E3 Ligase Ligand Binding Affinities
| PROTAC | Target Protein | Warhead Kd (nM) | E3 Ligase | E3 Ligase Ligand Kd (nM) | Reference |
| MZ1 | BRD4BD2 | 4 | VHL | 66 | [17] |
| ARV-771 | BET family | - | VHL | - | [2] |
| Compound 1 (foretinib-based) | c-Met | 310 | VHL | - | [20] |
| Compound 2 (foretinib-based) | c-Met | - | CRBN | - | [20] |
| RC-3 | BTK | - | CRBN | - | [21] |
| NC-1 | BTK | - | CRBN | - | [21] |
Table 2: Linker Length, Degradation Potency (DC50), and Efficacy (Dmax)
| PROTAC | Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα-PROTAC | ERα | 16 | ~1000 | ~95 | [22][23] |
| TBK1-PROTAC | TBK1 | 21 | 3 | 96 | [23][24] |
| NC-1 | BTK | - | 2.2 | 97 | [21] |
| GP262 | PI3K (p110α) | - | 227.4 | 71.3 | [25] |
| GP262 | PI3K (p110γ) | - | 42.23 | 88.6 | [25] |
| GP262 | mTOR | - | 45.4 | 74.9 | [25] |
Table 3: Ternary Complex Cooperativity
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | 14 | [26] |
| AT1 | BRD4BD2 | VHL | 7 | [26] |
| SIM1 | BRD4 | VHL | 3.5 | [12] |
| 15b | BRD4BD2 | VHL | 15 | [17] |
Experimental Protocols for PROTAC Characterization
A robust assessment of PROTAC function requires a suite of biochemical, biophysical, and cell-based assays.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[28]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[28]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[28]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[27]
-
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To measure the thermodynamic parameters of binary and ternary complex formation to determine cooperativity.
Methodology:
-
Sample Preparation:
-
Dialyze purified POI and E3 ligase complex into the same buffer to minimize buffer mismatch.[29]
-
Prepare a solution of the POI (e.g., 40 µM) in the ITC cell and the PROTAC (e.g., 400 µM) in the syringe for binary binding.[29]
-
For ternary binding, prepare a solution of the POI pre-saturated with the E3 ligase in the cell.
-
-
ITC Experiment:
-
Perform a series of injections of the titrant into the sample cell while measuring the heat change.[29]
-
A control experiment of titrating the ligand into the buffer is essential to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd.[19]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates of binary and ternary complex formation.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Analyte Injection:
-
Data Analysis:
-
Fit the sensorgrams to a kinetic model to determine kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.[19]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment:
-
Thermal Challenge:
-
Separation and Detection:
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature by Western blot or other detection methods.[14]
-
-
Data Analysis:
-
A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.[32]
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To measure the formation of the ternary complex in live cells in real-time.
Methodology:
-
Cell Line Engineering:
-
Assay Setup:
-
BRET Measurement:
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.[1]
-
Future Outlook and Conclusion
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of E3 ligases, develop novel warheads for challenging targets, and design more sophisticated linkers.[9] The principles and methodologies outlined in this guide provide a foundational framework for the rational design and rigorous evaluation of novel PROTACs. A thorough understanding of the interplay between the PROTAC's components and the dynamics of ternary complex formation is paramount for the successful development of this transformative therapeutic modality. By integrating quantitative biophysical and cellular assays into the design-build-test-learn cycle, researchers can accelerate the discovery of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 14. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. promega.com [promega.com]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. explorationpub.com [explorationpub.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ptglab.com [ptglab.com]
- 29. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 30. path.ox.ac.uk [path.ox.ac.uk]
- 31. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 32. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 111
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate 111, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Based on its chemical structure, this conjugate is identified as a derivative of thalidomide (B1683933), designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines its physicochemical properties, and provides detailed protocols for its characterization and application in targeted protein degradation studies.
Compound Data and Physicochemical Properties
While specific experimental data for "conjugate 111" is not publicly available, the following tables present representative data for thalidomide-based E3 ligase ligands and their corresponding PROTACs. These values serve as a benchmark for researchers developing novel protein degraders.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₃ | [Vendor Information] |
| Molecular Weight | 341.40 g/mol | [Vendor Information] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO | General Observation |
Table 2: Representative Biological Activity of Thalidomide-Based PROTACs
| Parameter | Description | Representative Values |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. | 1 - 10 µM |
| Target Protein Degradation (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | > 90% |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a critical component of a PROTAC. The thalidomide-like moiety of the conjugate binds to the Cereblon (CRBN) E3 ubiquitin ligase. When this conjugate is linked to a ligand for a target protein of interest (POI), the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of PROTACs constructed using this compound.
Western Blot Analysis of Target Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1]
Workflow:
References
A Technical Guide to the Structural Biology of Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, mechanisms, and structural characterization of ternary complexes. It is designed to serve as a technical resource, detailing the experimental methodologies crucial for their study and presenting quantitative data to contextualize their significance in biology and therapeutic development.
Introduction to Ternary Complexes
A ternary complex is a crucial biochemical entity formed by the simultaneous interaction of three distinct molecules. These complexes are fundamental to numerous cellular processes, including signal transduction, transcriptional regulation, and protein homeostasis. In the realm of drug discovery, intentionally inducing the formation of ternary complexes has emerged as a revolutionary strategy to modulate protein function, particularly for targeting proteins previously considered "undruggable".[1][2]
Two primary modalities drive the formation of therapeutically relevant ternary complexes:
-
Molecular Glues: These are small, monovalent molecules that induce or stabilize an interaction between two proteins that would otherwise not associate.[1] They achieve this by binding to one protein and altering its surface to create a new interface for the second protein.[2]
-
Bifunctional Molecules (PROTACs): Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase, bringing the two proteins into proximity to trigger the degradation of the target.[5][6]
The stability and efficacy of these complexes are often described by a cooperativity factor (α) , which quantifies how the binding of the first two components influences the binding of the third.[7][8] Positive cooperativity (α > 1) signifies that the pre-formed binary complex has a higher affinity for the third molecule than either component alone, leading to a more stable ternary complex.[7][9] Conversely, negative cooperativity (α < 1) indicates a destabilizing interaction.[10][11]
Mechanisms of Action and Key Signaling Pathways
Molecular Glues: Reshaping Protein Interfaces
Molecular glues function by reprogramming the substrate specificity of proteins, most notably E3 ubiquitin ligases.[2] A prime example is the action of immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[12][13] These drugs bind to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ligase complex.[13][14] This binding event remodels the substrate-binding surface of CRBN, enabling it to recognize and recruit "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, which are not endogenous targets of CRBN.[1][15] The subsequent ubiquitination of these neosubstrates marks them for degradation by the 26S proteasome, a cornerstone of the ubiquitin-proteasome system (UPS).[2][16] This mechanism is central to the therapeutic effects of IMiDs in multiple myeloma.[13][17]
PROTACs: Engineering Proximity
PROTACs operate by physically bridging a target protein and an E3 ligase.[4][6] This induced proximity is sufficient to facilitate the transfer of ubiquitin from the E3 ligase's associated E2 enzyme to the target protein, initiating its degradation via the UPS.[5][18] The formation of a stable and productive ternary complex is the critical, rate-limiting step for efficient degradation.[3][19] The nature of the linker, the binding affinities of the two ligands, and the specific protein-protein interactions between the target and the E3 ligase all contribute to the stability and conformation of the ternary complex.[3][20]
Quantitative Data on Ternary Complex Interactions
The characterization of ternary complexes relies on quantitative measurements of binding affinity and cooperativity. These parameters are essential for understanding structure-activity relationships and optimizing the design of molecular glues and PROTACs.
| Complex Type | System Components | Method | Binary KD | Ternary KD | Cooperativity (α) | Reference |
| PROTAC | VHL : MZ1 : Brd4BD2 | SPR | KD (VHL:MZ1) = 68 nM | KD (VHL to MZ1:Brd4) = 1.2 nM | 57 | [9][21] |
| PROTAC | VHL : MZ1 : Brd2BD2 | SPR | KD (VHL:MZ1) = 68 nM | KD (VHL to MZ1:Brd2) = 0.6 nM | 113 | [9][21] |
| PROTAC | VHL : MZP-55 : Brd4BD1 | ITC / 19F NMR | KD (VHL:MZP-55) = 280 nM | KD (VHL to MZP-55:Brd4) = 1100 nM | 0.25 | [11] |
| Molecular Glue | CRBN : Pomalidomide : IKZF1 | Various | - | - | Positive | [15][22] |
Note: KD values represent dissociation constants, where a lower value indicates higher affinity. The cooperativity factor (α) is often calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[9][21] Values greater than 1 indicate positive cooperativity.
Key Experimental Protocols for Structural and Biophysical Analysis
A multi-faceted approach combining structural biology and biophysical techniques is required to fully characterize a ternary complex.[20][23]
Structural Determination Methods
4.1.1 X-Ray Crystallography
This technique provides high-resolution atomic models of ternary complexes, offering definitive insights into the specific molecular interactions at the protein-protein and protein-ligand interfaces.
Detailed Methodology:
-
Protein Expression and Purification: Express and purify all three components (e.g., E3 ligase, target protein, and the small molecule inducer) to high homogeneity (>95%).
-
Complex Reconstitution: Mix the components in a slight molar excess of the small molecule and the protein partner with the weaker binary affinity to drive complex formation.
-
Purification of the Ternary Complex: Use size-exclusion chromatography (SEC) to separate the fully formed ternary complex from unbound components and binary complexes.
-
Crystallization Screening: Employ high-throughput screening of hundreds of crystallization conditions (buffers, precipitants, additives) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Refine initial hit conditions by varying component concentrations, temperature, and precipitant concentrations to obtain diffraction-quality crystals.
-
Data Collection: Flash-cool a single crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, followed by iterative cycles of model building and refinement to yield the final atomic model.[13][15]
4.1.2 Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is invaluable for studying large, flexible, or heterogeneous complexes that are difficult to crystallize.[24]
Detailed Methodology:
-
Sample Preparation and Optimization: Prepare the purified ternary complex at a suitable concentration (typically 0.5-5 mg/mL). The sample must be pure, homogeneous, and stable.[25]
-
Grid Vitrification: Apply a small volume (2-3 µL) of the sample to an EM grid, blot away excess liquid to create a thin film, and plunge-freeze it in liquid ethane. This traps the complexes in a layer of vitreous (non-crystalline) ice.[25]
-
Data Collection: Load the frozen grid into a transmission electron microscope (TEM) equipped with a cryo-stage. Collect thousands of movies of the particle field at a low electron dose to minimize radiation damage.[26][27]
-
Image Processing:
-
Motion Correction: Correct for beam-induced sample movement by aligning the frames of each movie.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select images of individual particles from the micrographs.
-
2D Classification: Group particles by orientation to generate clear 2D class averages, removing junk particles.[28]
-
-
3D Reconstruction:
-
Initial Model Generation: Generate a low-resolution 3D model from the 2D class averages.
-
3D Refinement: Iteratively refine the particle orientations and the 3D map to achieve the highest possible resolution.[28]
-
-
Model Building and Validation: Build an atomic model into the final 3D density map and validate its geometry and fit.
Biophysical Characterization Methods
These techniques measure the thermodynamic and kinetic parameters of binary and ternary complex formation.[23][29]
4.2.1 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry) of an interaction.[30][31] It is considered a gold standard for determining cooperativity.[29]
Detailed Methodology:
-
Sample Preparation: Prepare highly purified proteins in identical, degassed buffer to minimize heats of dilution.[31] One component (e.g., the E3 ligase) is placed in the sample cell, and the other component (e.g., the target protein pre-mixed with the small molecule) is loaded into the titration syringe.
-
Experiment Setup: Set the cell temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Titration: Perform a series of small, precise injections of the syringe solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[32]
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the components. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[30]
-
Cooperativity Measurement: To determine cooperativity, first measure the binary KD between the PROTAC/glue and one protein. Then, titrate the PROTAC/glue into a mixture of both proteins to determine the ternary KD. The ratio of these affinities yields the cooperativity factor, α.
4.2.2 Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)
SPR and BLI are optical, label-free techniques that monitor biomolecular interactions in real-time to determine kinetic parameters (kon, koff) and affinity (KD).[33][34][35]
Detailed Methodology:
-
Sensor Chip Preparation (Ligand Immobilization): Covalently immobilize one protein (the "ligand," e.g., the E3 ligase) onto the surface of a sensor chip.[21]
-
Analyte Preparation: Prepare a series of dilutions of the binding partner (the "analyte") in running buffer.
-
Binding Measurement (SPR):
-
Binary Interaction: Flow the first analyte (e.g., the PROTAC) over the sensor surface to measure its association and dissociation from the immobilized E3 ligase.
-
Ternary Interaction: To measure the ternary complex, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface.[9][21] Alternatively, a sequential binding experiment can be performed.
-
-
Binding Measurement (BLI):
-
Data Analysis: The binding events cause a change in refractive index (SPR) or the interference pattern of reflected light (BLI), which is recorded in a sensorgram.[33][36] Global fitting of the association and dissociation curves from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir) yields the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
References
- 1. Molecular glue - Wikipedia [en.wikipedia.org]
- 2. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. rcsb.org [rcsb.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promegaconnections.com [promegaconnections.com]
- 20. portlandpress.com [portlandpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. MyScope [myscope.training]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 27. Benchmarking cryo-EM Single Particle Analysis Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Ternary complex formation - Profacgen [profacgen.com]
- 30. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 32. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 33. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 34. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 35. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 36. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 38. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic applications of PROTAC technology
An In-depth Technical Guide on the Core Therapeutic Applications of PROTAC Technology
Introduction to PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven, selective protein degradation.[1][2] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent degradation of target proteins.[4][5] This approach offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower concentrations compared to traditional small molecule inhibitors.[6][7][8] The technology's potential spans numerous diseases, including cancers, neurodegenerative disorders, viral infections, and immune-inflammatory conditions.[3][9][10] Several PROTAC molecules have advanced into clinical trials, with promising results validating the efficacy of this approach.[3][4][11]
Core Mechanism of Action
The catalytic mechanism of PROTACs relies on the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[9] A PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[4][12] Within this complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for destruction.[13] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][14] After the POI is degraded, the PROTAC molecule is released and can act catalytically to induce the degradation of another POI molecule.[2][3] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations.[6]
Therapeutic Applications
Oncology
Cancer therapy is the most advanced area for PROTAC applications, with numerous molecules in clinical trials.[7][11][15] PROTACs are designed to target oncoproteins, including those that have developed resistance to traditional inhibitors.[2][7]
-
Androgen Receptor (AR) and Estrogen Receptor (ER): AR and ER are key drivers in prostate and breast cancer, respectively. PROTACs like ARV-110 and ARV-766 target AR, while Vepdegestran (ARV-471) targets ER.[3][11][16] Clinical data for ARV-471 showed significant ER degradation (up to 89%) and was well-tolerated in patients with ER+/HER2- breast cancer.[9][11]
-
Bruton's Tyrosine Kinase (BTK): BTK is a validated target in B-cell malignancies. The BTK degrader BGB-16673 has advanced to Phase III clinical trials.[16]
-
"Undruggable" Targets: PROTAC technology enables the targeting of proteins that have historically been difficult to drug, such as transcription factors and scaffolding proteins.[4][6] PROTACs targeting STAT3 (KT-333) and KRAS G12D (ASP3082) have entered Phase I clinical trials, representing a significant step toward drugging these challenging oncoproteins.[8][15][17]
Table 1: Selected PROTACs in Clinical Development for Oncology
| Drug Candidate | Target | E3 Ligase Recruited | Indication | Highest Phase | Reported Quantitative Data | Citations |
|---|---|---|---|---|---|---|
| Vepdegestran (ARV-471) | Estrogen Receptor (ER) | CRBN | ER+/HER2- Breast Cancer | Phase III | Up to 89% ER degradation in Phase 1 | [9][11][16] |
| CC-94676 (BMS-986365) | Androgen Receptor (AR) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase III | Induces rapid and deep degradation of WT and mutant AR | [16] |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | CRBN | Relapsed/Refractory B-cell Malignancies | Phase III | N/A | [16] |
| ARV-110 | Androgen Receptor (AR) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase II | Demonstrates durable therapeutic effects in mCRPC patients | [3][4][8] |
| KT-333 | STAT3 | CRBN | T-cell malignancies, Solid Tumors | Phase I | N/A | [15][18] |
| CFT1946 | BRAF V600E | CRBN | Solid Tumors (Melanoma, CRC, etc.) | Phase II | N/A |[16] |
Neurodegenerative Diseases
A key pathological feature of many neurodegenerative diseases is the accumulation of misfolded, aggregated proteins.[14][19] PROTACs offer a promising strategy to clear these toxic proteins.[12][20]
-
Tau and α-Synuclein: The aggregation of Tau and α-Synuclein is a hallmark of Alzheimer's disease and Parkinson's disease, respectively.[14][21] Preclinical studies have demonstrated that PROTACs can effectively degrade these proteins in cellular and animal models.[19][21] For instance, the PROTAC C004019 was shown to promote tau clearance and improve cognitive function in Alzheimer's-like models.[14][22]
-
Huntingtin (HTT): In Huntington's disease, the mutant HTT protein aggregates and causes neuronal death. PROTACs have been developed that can selectively degrade the mHTT protein.[20]
Table 2: Selected Preclinical PROTACs for Neurodegenerative Diseases
| PROTAC | Target | E3 Ligase Recruited | Disease Model | Reported Quantitative Data | Citations |
|---|---|---|---|---|---|
| C004019 | Tau | VHL | Alzheimer's Disease Models | N/A | [21][22] |
| Dual PROTACs (e.g., T3) | α-Synuclein and Tau | VHL/CRBN | Parkinson's/Alzheimer's Disease Models | Degrades both targets simultaneously | [21] |
| GSK3β Degraders (e.g., PT-65)| GSK3β | VHL | Alzheimer's Disease | N/A |[12] |
Immunology and Inflammation
PROTACs are being explored to target key proteins in inflammatory signaling pathways, offering a new approach to treating autoimmune and inflammatory diseases.[10][23][24]
-
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the TLR/IL-1R signaling pathway. The IRAK4 PROTAC KT-474 has entered Phase II clinical trials for treating atopic dermatitis and hidradenitis suppurativa.[4][23]
-
STING: Dysregulated activation of the STING (stimulator of interferon genes) pathway can drive chronic inflammation. STING-targeting PROTACs are being developed to achieve sustained suppression of this pathway, offering advantages over traditional inhibitors.[25]
Table 3: Selected PROTACs in Immunology and Inflammation
| PROTAC | Target | E3 Ligase Recruited | Disease Area | Reported Quantitative Data (DC₅₀) | Citations |
|---|---|---|---|---|---|
| KT-474 | IRAK4 | CRBN | Atopic Dermatitis, Hidradenitis Suppurativa | N/A (In Phase II) | [4][23] |
| BTK Degrader (Covalent) | BTK | VHL | Autoimmune Disorders | DC₅₀ of 200 nM | [23] |
| STAT6 Degrader (AK-1690) | STAT6 | N/A | Autoimmune Disorders | DC₅₀ = 1 nM |[18] |
Key Experimental Protocols & Workflow
The development of a PROTAC involves a multi-step evaluation process, from initial design to in vivo testing. Key assays are employed at each stage to characterize the molecule's binding, ternary complex formation, and degradation efficiency.[26]
Detailed Methodologies
1. Binary Binding Affinity Assays
-
Objective: To quantify the binding affinity of the PROTAC to its isolated targets: the POI and the E3 ligase.
-
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein (e.g., POI or E3 ligase) onto a sensor chip surface.
-
Association: Flow a series of concentrations of the PROTAC molecule over the sensor surface and measure the change in refractive index (reported in Resonance Units, RU) as the PROTAC binds to the immobilized protein.
-
Dissociation: Replace the PROTAC solution with a buffer-only solution and monitor the decrease in RU as the PROTAC dissociates.
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[]
-
2. Ternary Complex Formation Assays
-
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer)
-
Cell Engineering: Genetically fuse one of the proteins (e.g., the POI) with NanoLuc® Luciferase (the energy donor) and the other protein (e.g., the E3 ligase) with HaloTag® (which is labeled with a fluorescent acceptor). Express these constructs in a suitable cell line.
-
Cell Treatment: Treat the engineered cells with varying concentrations of the PROTAC.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate (furimazine) and the HaloTag® fluorescent ligand.
-
Signal Detection: Measure the light emission at two wavelengths: one for the donor (luciferase, ~450 nm) and one for the acceptor (fluorophore, >600 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[28][29]
-
3. Cellular Protein Degradation Assays
-
Objective: To measure the reduction in the levels of the target protein within cells following PROTAC treatment.
-
Method: Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to a vehicle-treated control to determine degradation metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[30][31]
-
Signaling Pathway Modulation: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[30] Targeting nodes in this pathway with traditional inhibitors can lead to feedback mechanisms and resistance. PROTACs offer a way to eliminate key protein nodes entirely, potentially providing a more durable response. Recently, dual-target PROTACs have been developed to simultaneously degrade both PI3K and mTOR, aiming to block compensatory mechanisms more effectively.[30]
Challenges and Future Directions
Despite its immense potential, PROTAC technology faces several challenges that are the focus of ongoing research:
-
Pharmacokinetics and Bioavailability: PROTACs are often large molecules with high molecular weight, which can lead to poor cell permeability and low oral bioavailability, complicating their development as oral drugs.[14][22]
-
Expanding the E3 Ligase Toolkit: The vast majority of current PROTACs utilize only a handful of the over 600 E3 ligases in the human genome, primarily VHL and Cereblon (CRBN).[1][17][23] Expanding the repertoire of usable E3 ligases could enable more tissue-specific protein degradation and overcome resistance.[1]
-
Mechanisms of Resistance: As with any therapy, resistance can emerge. Potential mechanisms include mutations in the target protein or E3 ligase that prevent ternary complex formation, or the downregulation of necessary UPS components.[15]
-
Rational Design: The design of PROTACs, particularly the linker, remains largely empirical.[26] Developing computational tools and a deeper structural understanding of ternary complexes will be crucial for the rational design of next-generation degraders.[32]
Future innovations are aimed at overcoming these hurdles. Strategies like antibody-PROTAC conjugates are being explored to improve tumor-specific targeting.[15] Furthermore, the application of PROTACs is expanding beyond oncology to a wide array of indications, promising to usher in a new era of targeted therapeutics.[3][15]
References
- 1. panomebio.com [panomebio.com]
- 2. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 9. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of PROTACs in immune-inflammation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 13. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 14. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 15. Development Trends And Potential Challenges of PROTACs | MolecularCloud [molecularcloud.org]
- 16. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. abmole.com [abmole.com]
- 19. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. marinbio.com [marinbio.com]
- 23. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00142G [pubs.rsc.org]
- 24. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. academic.oup.com [academic.oup.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of E3 Ligase Ligand-Linker Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of E3 ligase ligand-linker conjugates, essential components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The protocols outlined below focus on the synthesis of conjugates involving two widely used E3 ligase ligands: Thalidomide (B1683933)/Pomalidomide (B1683931) (ligands for Cereblon) and VH032 (a ligand for VHL).
Signaling Pathway and Experimental Workflow
The synthesis of an E3 ligase ligand-linker conjugate is a critical step in the generation of a functional PROTAC. The overall process involves the synthesis or acquisition of the E3 ligase ligand, functionalization with a linker, and subsequent purification and characterization of the conjugate. This conjugate is then ready for coupling to a ligand for the protein of interest (POI).
Caption: General workflow for the synthesis of E3 ligase ligand-linker conjugates.
Key Synthetic Strategies
The choice of synthetic strategy depends on the E3 ligase ligand and the desired linker. Two of the most common and versatile methods are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Amide Bond Formation
Amide coupling is a robust method for connecting linkers with carboxylic acid functionalities to ligands containing primary or secondary amines, or vice versa.[3][4] This is a common strategy for conjugating linkers to the VHL ligand, VH032.
Click Chemistry (CuAAC)
Click chemistry offers a highly efficient and specific method for conjugating molecules. The CuAAC reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage is particularly popular in PROTAC synthesis due to its mild reaction conditions and high yields.[5][6][7][8][9] This method is frequently used for attaching linkers to thalidomide and pomalidomide derivatives.
Caption: Comparison of amide coupling and click chemistry for conjugation.
Data Presentation: Synthesis of Pomalidomide-Linker Conjugates
The following table summarizes the reaction conditions and yields for the synthesis of various pomalidomide-linker conjugates via nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide.
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargylamine | DMF | 90 | 12 | 25-30 | [10] |
| 2 | 2-(2-Aminoethoxy)ethanol | DMSO | 130 | 16 | 75 | [2] |
| 3 | N-Boc-1,2-diaminoethane | DMSO | 130 | 16 | 85 | [2] |
| 4 | Azetidine | DMSO | 90 | 16 | 91 | [2] |
| 5 | Piperazine | DMSO | 90 | 16 | 95 | [2] |
| 6 | Glycine t-butyl ester | DMSO | 130 | 16 | 53 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Thalidomide
This protocol describes a one-pot synthesis of thalidomide from commercially available starting materials.
Materials:
-
Phthalic anhydride (B1165640)
-
L-glutamine
-
Toluene
-
Triethylamine (B128534) (NEt3)
-
Acetic anhydride (Ac2O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Grind together phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) in a blender for 2 minutes.
-
Transfer the resulting powder to a round-bottom flask and suspend it in toluene.
-
Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 9 hours.
-
Cool the reaction to room temperature and then place it in an ice-salt bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with saturated sodium bicarbonate solution and then with diethyl ether.
-
The resulting thalidomide can be further purified by column chromatography if necessary.[10]
Expected Yield: ~28%[10]
Protocol 2: Synthesis of a Pomalidomide-PEG-Azide Linker Conjugate
This protocol details the synthesis of a pomalidomide-linker conjugate with a terminal azide, ready for click chemistry.
Materials:
-
4-Fluorothalidomide
-
1-Amino-11-azido-3,6,9-trioxaundecane (or similar PEG-azide amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add the PEG-azide amine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pomalidomide-PEG-azide conjugate.[2][12]
Expected Yield: Yields can vary depending on the specific PEG-azide amine used, but are generally high (often >70%).[2]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction to conjugate an azide-functionalized E3 ligase ligand-linker with an alkyne-containing molecule.
Materials:
-
Azide-functionalized E3 ligase ligand-linker conjugate (1.0 eq)
-
Alkyne-containing molecule (1.0-1.2 eq)
-
Copper(II) sulfate (CuSO4) (0.1-0.2 eq)
-
Sodium ascorbate (B8700270) (0.2-0.5 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Procedure:
-
Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare fresh aqueous solutions of CuSO4 and sodium ascorbate.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.[10]
Expected Yield: Typically high, often in the range of 40-83%.[10]
Protocol 4: Synthesis of a VH032-Linker Conjugate via Amide Coupling
This protocol describes the conjugation of a carboxylic acid-functionalized linker to an amine-containing VH032 derivative.
Materials:
-
VH032-amine derivative (e.g., (S,R,S)-AHPC)
-
Carboxylic acid-functionalized linker
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the VH032-amine derivative (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired VH032-linker conjugate.
Expected Yield: Yields are generally good, often exceeding 80% for the coupling step.[10]
Purification and Characterization
Purification of the final E3 ligase ligand-linker conjugate is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Silica Gel Column Chromatography: Effective for separating compounds with different polarities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying polar to moderately nonpolar compounds, providing high resolution.
Following purification, the identity and purity of the conjugate must be confirmed. Standard characterization methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the desired product and to assess its purity.[11][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the conjugate.[2][7][16][17]
These protocols and guidelines provide a solid foundation for the successful synthesis and characterization of E3 ligase ligand-linker conjugates, a key step in the development of novel PROTAC-based therapeutics.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide-O-amido-C4-N3, 2098488-36-7 | BroadPharm [broadpharm.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. lcms.cz [lcms.cz]
- 16. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry-Mediated Conjugation of E3 Ligase Ligands and Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing click chemistry in the synthesis of Proteolysis Targeting Chimeras (PROTACs), focusing on the crucial conjugation step between an E3 ligase ligand and a linker.
Introduction to Click Chemistry in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, necessitates efficient and versatile chemical strategies for their assembly.[4][5] Click chemistry has emerged as a powerful tool for this purpose due to its high efficiency, mild reaction conditions, and biocompatibility.[4][]
The most prominent click reaction used in PROTAC synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[][7] Other variations, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions, offer catalyst-free alternatives that are particularly useful for biological applications.[4][] These reactions allow for the rapid and reliable conjugation of E3 ligase ligands and linkers, facilitating the construction of PROTAC libraries for structure-activity relationship (SAR) studies.[3][8]
Core Concepts and Workflow
The general strategy for PROTAC synthesis using click chemistry involves functionalizing the E3 ligase ligand and the linker with complementary reactive groups, typically an azide (B81097) and an alkyne.[9][10] These functionalized building blocks are then conjugated in the final step of the synthesis.
PROTAC Synthesis Workflow using Click Chemistry
Caption: General workflow for PROTAC synthesis using click chemistry.
Mechanism of PROTAC-Induced Protein Degradation
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase.[5] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Caption: Mechanism of PROTAC-induced protein degradation.
Quantitative Data on Click Chemistry for PROTAC Synthesis
The following table summarizes representative quantitative data for PROTACs synthesized using click chemistry, highlighting reaction yields and degradation efficiencies.
| PROTAC Target | E3 Ligase | Click Reaction | Yield (%) | DC50 (nM) | Cell Line | Reference |
| BRD4 | Cereblon | CuAAC | 20-80 | - | Cancer cells | [8] |
| BET Proteins | VHL | CuAAC | - | 10-30 | - | [4] |
| Sirtuin | - | CuAAC | 33 | - | - | [8] |
| CDK2 | - | CuAAC | - | - | AML cells | [8] |
| BRD4 | Cereblon | IEDDA | - | Complete degradation at 3 and 10 µM | - | [11] |
| VEGFR-2, EphB4 | - | CuAAC | - | - | Tumor cells | [12] |
| BRD4 | HER+ | Click Reaction | - | - | Cancer cell lines | [12] |
| BRD4 | FOLR1-expressing | Click Reaction | - | - | Cancer cells | [12] |
Note: "-" indicates data not specified in the cited sources. The yield for BRD4-targeting PROTACs using CuAAC is reported as a range.[8]
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[13][14][15][16]
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized linker (or POI ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, t-BuOH/water)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized component in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized component (1-1.2 equivalents).
-
Add the solvent to achieve a final reaction concentration of 1-10 mM.
-
In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) for a few minutes.[13][14]
-
-
Initiation of Click Reaction:
-
Add the premixed CuSO4/THPTA solution to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution (1-2 equivalents) to initiate the reaction.[13]
-
Vortex the mixture briefly.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
For sensitive biomolecules, protect the reaction from light.[13]
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.[]
-
Protocol 2: In-Cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs)
This protocol describes the in-situ formation of PROTACs within cells using click chemistry.[11]
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Azido-thalidomide)
-
Strained alkyne-functionalized POI ligand (e.g., TCO-JQ1)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable plate format and allow them to adhere overnight.
-
-
Treatment with CLIPTAC Components:
-
Treat the cells with varying concentrations of the azide-functionalized E3 ligase ligand and the strained alkyne-functionalized POI ligand.
-
A typical experiment might involve fixing the concentration of one component while titrating the other.[11]
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for cellular uptake, in-cell click reaction, and subsequent protein degradation.
-
-
Analysis of Protein Degradation:
-
Lyse the cells and analyze the levels of the target protein by Western blotting or other quantitative proteomics methods.
-
Compare the protein levels in treated cells to vehicle-treated control cells to determine the extent of degradation.
-
Conclusion
Click chemistry provides a robust and efficient platform for the synthesis of PROTACs. The mild reaction conditions, high yields, and orthogonality of the chemistry make it an ideal choice for conjugating E3 ligase ligands and linkers.[4][] The protocols and data presented here offer a starting point for researchers to apply this powerful technology in the development of novel protein degraders for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. cris.unibo.it [cris.unibo.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. confluore.com [confluore.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
Revolutionizing Drug Discovery: A Guide to PROTAC-Mediated Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) marks a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate disease-causing proteins from the cellular landscape entirely. This innovative approach harnesses the cell's own ubiquitin-proteasome system to induce the selective degradation of proteins of interest, opening up new avenues for treating diseases previously considered "undruggable."
This document provides a comprehensive overview of the experimental workflow for characterizing PROTACs, complete with detailed protocols for key assays, quantitative data presentation, and visual diagrams of the underlying mechanisms and workflows.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[2][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]
Experimental Workflow for PROTAC Characterization
A systematic and multi-faceted experimental approach is crucial for the successful development and validation of a PROTAC. The workflow generally progresses from initial biochemical and biophysical characterization to cellular assays that confirm target degradation and assess functional consequences.
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The half-maximal inhibitory concentration (IC50) is also determined to assess the functional consequence of protein degradation on cellular processes like proliferation.
Table 1: Comparative Degradation Efficiency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1, < 5 | Not Reported | [6] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8, 23 | Complete at 100 nM | [6][7] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [6] |
| PROTAC 1 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 | Not Reported | [8] |
| Compound 34 | CRBN | BRD4 | MDA-MB-231 | 60 | Not Reported | [9] |
| Compound 37 | CRBN | BRD4 | MDA-MB-231 | 62 | Not Reported | [9] |
| Degrader-11 | Not Specified | BRD4 | PC3 | 0.23 | Not Reported | [10] |
Table 2: Degradation and Inhibitory Potency of BCR-ABL PROTACs
| PROTAC | Warhead | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | Not Reported | 24 | [11] |
| SIAIS100 | Asciminib | CRBN | K562 | 2.7 | 91.2 | 12 | [11] |
| GMB-475 | GNF-5 | VHL | K562, Ba/F3 | Not Reported | Not Reported | ~1000 | [12] |
| 7o | GZD824 | CRBN | Ba/F3 T315I | Not Reported | 94.23 (at 300nM) | 26.8 | [13] |
Table 3: Degradation Potency of Androgen Receptor (AR) PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | VCaP | ~1 | >90 | [14][15] |
| Compound 13 | VCaP | 0.2 | 95 | [14] |
| Compound 14 | VCaP | 0.6 | 99 | [14] |
| Compound 15 | VCaP | 0.7 | 99 | [14] |
| PSMA-ARD-203 | LNCaP-C4-2B | >5000 | Not Reported | [16] |
Table 4: Degradation and Inhibitory Potency of BTK PROTACs
| PROTAC | Target | IC50 (nM) | Reference(s) |
| PROTAC BTK Degrader-1 | BTK WT | 34.51 | [17] |
| PROTAC BTK Degrader-1 | BTK-481S | 64.56 | [17] |
Detailed Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the kinetics and thermodynamics of these interactions.
a. Surface Plasmon Resonance (SPR)
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.[18][19]
-
Protocol Outline:
-
Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[19]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the KD of the PROTAC-E3 interaction.
-
Inject a series of concentrations of the POI over a separate flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.[19]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the POI for the PROTAC in the presence and absence of the E3 ligase.[3]
-
b. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[18][20]
-
Protocol Outline:
-
Buffer Preparation: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[20]
-
Binary Titrations:
-
PROTAC into POI: Titrate the PROTAC from a syringe into the POI solution in the sample cell.
-
PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Pre-saturate the E3 ligase with the POI in the sample cell.
-
Titrate the PROTAC into the pre-formed POI-E3 ligase mixture.
-
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary titrations.[20]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Objective: To detect the poly-ubiquitination of the POI following PROTAC treatment.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.[21]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the POI to pull down the target protein and any associated ubiquitin chains.
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the poly-ubiquitinated POI as a high-molecular-weight smear.
-
The membrane can be stripped and re-probed with an anti-POI antibody to confirm the identity of the immunoprecipitated protein.[21]
-
-
Protein Degradation Quantification
a. Western Blotting
-
Objective: To quantify the reduction in POI levels after PROTAC treatment and determine DC50 and Dmax values.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4-24 hours).[6]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for the POI.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to a loading control (e.g., GAPDH, α-tubulin).
-
Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax.[22]
-
-
b. HiBiT and NanoBRET™ Assays
These bioluminescence-based assays offer a high-throughput and sensitive method for quantifying protein degradation in live cells.
-
Objective: To quantitatively measure the degradation of a HiBiT-tagged POI in real-time.
-
Protocol Outline:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the POI with the 11-amino-acid HiBiT peptide.[6]
-
Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
At the desired time points, add a lytic reagent containing the complementary Large BiT (LgBiT) protein and a luciferase substrate.
-
-
Data Analysis:
-
Cell Viability Assays
These assays assess the functional consequences of POI degradation, such as the inhibition of cancer cell proliferation.
-
Objective: To determine the IC50 of the PROTAC.
-
Protocol Outline (using CellTiter-Glo®):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Assay Protocol: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence and plot the viability against the PROTAC concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of the cellular proteome to identify potential off-target effects of a PROTAC.
-
Objective: To identify proteins that are unintentionally degraded by the PROTAC.
-
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that causes significant degradation of the POI, along with a vehicle control. A short treatment time (e.g., 4-6 hours) is often used to focus on direct targets.[24]
-
Protein Extraction and Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[24][25]
-
Conclusion
The development of PROTACs represents a significant advancement in drug discovery, offering the potential to target and eliminate proteins that were previously intractable. A thorough and systematic experimental evaluation is paramount to understanding the mechanism of action, potency, and selectivity of these novel therapeutic agents. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively characterize and optimize PROTACs for therapeutic development.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC BRD4 Degrader-11|COA [dcchemicals.com]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. aragen.com [aragen.com]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Assessing Protein Degradation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted degradation of proteins is a fundamental cellular process essential for maintaining protein homeostasis and regulating a myriad of signaling pathways. Dysregulation of protein degradation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, methodologies to accurately monitor and quantify protein degradation are indispensable for both basic research and therapeutic development. Western blotting is a cornerstone technique for these investigations, offering a straightforward and robust means to assess the abundance of specific proteins. This document provides detailed protocols and application notes for utilizing Western blotting to study protein degradation, with a focus on the ubiquitin-proteasome system and autophagy, as well as methods to determine protein half-life.
Key Protein Degradation Pathways
Two major pathways for intracellular protein degradation are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway.
-
Ubiquitin-Proteasome Pathway (UPP): This pathway is the primary mechanism for the degradation of most intracellular proteins.[1] Proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain by a series of enzymes (E1, E2, and E3 ligases).[1] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] Small molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues can hijack this system to induce the degradation of specific proteins of interest (POIs).[2]
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of cytoplasmic components, including proteins and organelles, within double-membraned vesicles called autophagosomes.[3] The autophagosomes then fuse with lysosomes to form autolysosomes, where the enclosed contents are degraded by lysosomal hydrolases.[3] A key marker for monitoring autophagy is the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane.[4]
Experimental Approaches to Monitor Protein Degradation
Cycloheximide (B1669411) (CHX) Chase Assay
A cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[5] CHX inhibits protein synthesis, allowing for the tracking of the degradation of a pre-existing pool of a protein of interest over time by Western blotting.[6][7]
Monitoring Autophagic Flux
To assess protein degradation via autophagy, it is crucial to measure autophagic flux, which represents the entire process from autophagosome formation to lysosomal degradation. This can be achieved by analyzing the levels of LC3-II in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[8][9] An accumulation of LC3-II in the presence of an inhibitor indicates active autophagic flux.[9] The degradation of p62/SQSTM1, a protein that binds to LC3 and is itself degraded in autolysosomes, can also be used as a marker of autophagic flux.[3][10]
Targeted Protein Degradation (e.g., using PROTACs)
Western blotting is a fundamental tool for validating the efficacy of targeted protein degraders.[2][11] This involves treating cells with the degrader molecule over a time course and at various concentrations to determine the extent and kinetics of target protein depletion.[2] The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters determined from these experiments.[11]
Signaling Pathway Diagrams
Caption: Ubiquitin-Proteasome Pathway for protein degradation.
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Proteomics in PROTAC Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4] A critical aspect of PROTAC development is ensuring their selectivity, as off-target protein degradation can lead to adverse effects.[1][5]
Mass spectrometry-based quantitative proteomics has become an indispensable tool for comprehensively assessing the selectivity of PROTACs.[3][6] These unbiased approaches allow for the global and precise quantification of thousands of proteins, providing a detailed map of on-target and off-target effects.[7][8] This document provides detailed application notes and protocols for the most common quantitative proteomics methods used in PROTAC selectivity profiling: Tandem Mass Tag (TMT) based proteomics, Label-Free Quantification (LFQ), and Targeted Proteomics.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves redirecting the ubiquitin-proteasome system to degrade a specific target protein. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage in multiple rounds of degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Proteomics Experimental Workflow
A typical quantitative proteomics workflow for PROTAC selectivity profiling involves several key stages, from sample preparation to data analysis. This systematic approach ensures the generation of high-quality, reproducible data for confident identification of on-target and off-target effects.
Caption: General workflow for quantitative proteomics-based PROTAC selectivity profiling.
Tandem Mass Tag (TMT) Based Quantitative Proteomics
TMT labeling is a powerful method for multiplexed protein quantification.[8][9] It allows for the simultaneous analysis of up to 18 samples, reducing experimental variability and increasing throughput.[10]
Application Notes:
-
High Throughput and Precision: TMT enables the direct comparison of multiple conditions (e.g., different PROTAC concentrations, time points, or analogues) in a single experiment, which minimizes run-to-run variation.[10]
-
Deep Proteome Coverage: This method is well-suited for identifying and quantifying a large number of proteins, providing a comprehensive overview of the proteomic changes induced by the PROTAC.[8]
-
Ratio-Based Quantification: Relative protein abundance is determined by the reporter ion intensities in the MS/MS spectra, leading to accurate and precise quantification.[10]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive analogue of the PROTAC).[11]
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg). Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. Digest the proteins into peptides using trypsin overnight at 37°C.
-
TMT Labeling: Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[9][11]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples into a single tube. For deep proteome coverage, fractionate the pooled sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[11]
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer).[10] Identify peptides and proteins and quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance.
Data Presentation:
| Protein | Gene | Function | Fold Change (PROTAC vs. Vehicle) | p-value | On/Off-Target |
| Target Protein X | TPX | Kinase | -4.5 | <0.001 | On-Target |
| Off-Target A | OTA | Transcription Factor | -2.8 | <0.01 | Off-Target |
| Off-Target B | OTB | Structural Protein | -1.5 | 0.04 | Off-Target |
| Housekeeping Protein | HKP | Metabolism | 1.1 | 0.85 | Unaffected |
Label-Free Quantitative Proteomics
Label-free quantification (LFQ) is a cost-effective and straightforward method that quantifies proteins based on the signal intensity or spectral counts of their corresponding peptides in the mass spectrometer.[13][14] Data-Independent Acquisition (DIA) is a powerful LFQ approach that provides excellent reproducibility and deep proteome coverage.[15]
Application Notes:
-
Cost-Effective and Simple Workflow: LFQ avoids the cost and potential experimental biases associated with isotopic labels.[14]
-
Unlimited Number of Samples: In principle, an unlimited number of samples can be compared, although this requires careful experimental design and data analysis to minimize batch effects.[14]
-
Suitable for Large-Scale Screening: The simplicity of the workflow makes LFQ suitable for screening a large number of PROTAC candidates.[16]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for TMT-based proteomics.
-
Cell Lysis and Protein Extraction: Follow the same procedure as for TMT-based proteomics.
-
Protein Quantification and Digestion: Follow the same procedure as for TMT-based proteomics.
-
LC-MS/MS Analysis (DIA): Analyze each sample individually by LC-MS/MS using a DIA method. In DIA, all precursor ions within a defined m/z range are fragmented, and the fragment ion spectra are recorded.
-
Data Analysis: Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN). This involves generating a spectral library from data-dependent acquisition (DDA) runs of pooled samples and then using this library to extract and quantify peptide signals from the DIA runs.
Data Presentation:
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | q-value | Potential Off-Target |
| Target Protein Y | TPY | Receptor | -3.2 | <0.001 |
| Off-Target C | OTC | Signaling Protein | -2.1 | 0.005 |
| Protein D | PRD | Enzyme | 1.8 | 0.02 |
| Control Protein | CTL | Cytoskeletal | -0.2 | 0.76 |
Targeted Proteomics (Parallel Reaction Monitoring - PRM)
Targeted proteomics methods, such as Parallel Reaction Monitoring (PRM), are used to accurately quantify a predefined set of proteins with high sensitivity and specificity.[1] This approach is ideal for validating hits from global proteomics studies and for monitoring specific on- and off-target proteins during PROTAC optimization.
Application Notes:
-
High Sensitivity and Specificity: PRM offers excellent sensitivity for detecting and quantifying low-abundance proteins.
-
Accurate and Reproducible Quantification: This method provides highly accurate and reproducible quantification, making it the gold standard for validating proteomics results.
-
Hypothesis-Driven: PRM is a hypothesis-driven approach, requiring prior knowledge of the proteins and specific peptides to be targeted.
Experimental Protocol:
-
Target and Peptide Selection: Based on global proteomics data or biological hypotheses, select the on-target and potential off-target proteins for validation. For each protein, choose a set of unique, proteotypic peptides for quantification.
-
Sample Preparation: Prepare cell lysates and digest proteins as described in the previous protocols.
-
LC-MS/MS Analysis (PRM): Analyze the samples on a high-resolution mass spectrometer operating in PRM mode. A precursor inclusion list containing the m/z values of the selected peptides is used to trigger MS/MS acquisition only for these peptides.
-
Data Analysis: Process the PRM data using software such as Skyline. Manually inspect the data to ensure correct peak integration and quantify the peptides based on the area under the curve of their fragment ion chromatograms.
Data Presentation:
| Protein | Peptide Sequence | Fold Change (PROTAC vs. Vehicle) | Standard Deviation |
| On-Target | |||
| Target Protein Z | AGFV...K | -5.2 | 0.4 |
| Target Protein Z | YLSS...R | -4.9 | 0.5 |
| Validated Off-Target | |||
| Off-Target E | VNVG...R | -3.1 | 0.3 |
| Off-Target E | TIEA...K | -2.9 | 0.4 |
| Non-Target | |||
| Control Protein F | GFYL...R | 1.05 | 0.1 |
Signaling Pathway Analysis
Understanding the downstream consequences of PROTAC-induced protein degradation is crucial. Quantitative proteomics data can be used to perform pathway analysis to reveal the broader biological impact of on-target and off-target effects.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 14. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sapient.bio [sapient.bio]
Cellular Thermal Shift Assay (CETSA): Application Notes and Protocols for Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for determining the direct binding of a compound to its protein target within the complex environment of a cell or tissue.[1][2][3] The core principle of CETSA lies in the ligand-induced thermal stabilization of a target protein.[3][4] When a ligand binds to its protein target, the resulting complex is more resistant to heat-induced denaturation.[4][5] This change in thermal stability is then quantified to confirm target engagement.
This document provides detailed application notes and experimental protocols for performing CETSA, aimed at researchers, scientists, and drug development professionals.
Key Concepts in CETSA
Two primary experimental formats are used in CETSA to assess target engagement:
-
Melt Curve (or Thermal Shift) CETSA: In this format, cells or cell lysates are treated with a fixed concentration of a test compound or a vehicle control. The samples are then subjected to a temperature gradient. The temperature at which 50% of the protein denatures and aggregates is known as the aggregation temperature (Tagg). A successful target engagement will result in a shift to a higher Tagg in the presence of the compound, indicating protein stabilization.[5][6]
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): This approach involves treating cells with a range of compound concentrations at a single, fixed temperature.[5][6] This temperature is typically selected from the melt curve experiment to be in the dynamic range of protein denaturation. The amount of soluble protein remaining after the heat challenge is plotted against the compound concentration to generate a dose-response curve, from which the potency of target engagement (e.g., EC50) can be determined.[5][7]
Experimental Workflows
Melt Curve CETSA Workflow
The general workflow for a melt curve CETSA experiment is depicted below. This process aims to determine the change in the melting temperature of a target protein upon ligand binding.
Caption: General workflow of a Melt Curve CETSA experiment.
ITDRF-CETSA Workflow
The ITDRF-CETSA workflow is designed to determine the potency of a compound in stabilizing its target protein at a fixed temperature.
Caption: General workflow of an ITDRF-CETSA experiment.
Data Presentation
The quantitative data obtained from CETSA experiments can be summarized to compare the effects of different compounds on target protein stability.
Melt Curve Data Summary
| Target Protein | Cell Line | Compound | Compound Conc. | Tagg (°C) Vehicle | Tagg (°C) Treated | ΔTagg (°C) |
| RIPK1 | HT-29 | Necrostatin-1 | 10 µM | 50.1 | 54.2 | +4.1 |
| PARP1 | A549 | Olaparib | 10 µM | 48.5 | 53.0 | +4.5 |
| MEK1 | HEK293 | Selumetinib | 1 µM | 52.3 | 56.8 | +4.5 |
| LDHA | HEK293 | GSK2837808A | 1 µM | 60.2 | 64.5 | +4.3 |
Note: The data presented in this table are representative examples collated from multiple sources and are intended for illustrative purposes.
ITDRF-CETSA Data Summary
| Target Protein | Cell Line | Compound | Fixed Temperature (°C) | EC50 (µM) |
| RIPK1 | HT-29 | Compound A | 54 | 0.025 |
| RIPK1 | HT-29 | Compound B | 54 | 0.150 |
| PARP1 | A549 | Olaparib | 52 | 0.010 |
| PARP1 | A549 | Veliparib | 52 | 0.050 |
Note: The data presented in this table are representative examples collated from multiple sources and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Melt Curve CETSA using Western Blot
This protocol describes how to determine the thermal shift of a target protein upon compound binding.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest them (e.g., by scraping or trypsinization).[4]
-
Resuspend cells in PBS with protease inhibitors and adjust the cell density.
-
Aliquot the cell suspension into PCR tubes for both compound-treated and vehicle-treated groups.[4][5]
-
Include an unheated control sample for each group.[5]
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[4]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles if necessary.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.[4][5]
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[4][5]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the proteins to a PVDF membrane.[4]
-
-
Western Blotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL detection system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both treated and control samples.
-
Determine the Tagg for each curve, which is the temperature at which 50% of the protein is denatured.
-
The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates the extent of thermal stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF-CETSA)
This protocol is used to determine the EC50 of a compound for target engagement.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described for the melt curve protocol.
-
Resuspend the cells and aliquot them into tubes.
-
Treat the cells with a serial dilution of the test compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Based on the melt curve data from Protocol 1, select a single temperature that is on the slope of the denaturation curve for the target protein.
-
Heat all samples at this fixed temperature for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.[5]
-
-
Cell Lysis, Protein Extraction, and Analysis:
-
Follow the same steps for cell lysis, separation of the soluble protein fraction, and protein quantification as in the melt curve protocol.[5]
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1 to detect the amount of soluble target protein in each sample.[4]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein.
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.[4]
-
Protocol 3: Mass Spectrometry-Based CETSA (MS-CETSA or Thermal Proteome Profiling)
This high-throughput approach allows for the unbiased, proteome-wide identification of compound targets and off-targets.
Procedure:
-
Sample Preparation and Treatment:
-
Living cells or cell lysates are treated with the test compound or vehicle.[9]
-
-
Thermal Challenge:
-
The samples are subjected to a temperature gradient.[9]
-
-
Protein Extraction and Digestion:
-
The soluble protein fraction is isolated as in the previous protocols.
-
The proteins are then digested into peptides, for example, using trypsin.
-
-
Multiplexed Mass Spectrometry:
-
The resulting peptides are labeled with isobaric tags (e.g., TMT) for multiplexing, and then analyzed by liquid chromatography-mass spectrometry (LC-MS).[9]
-
-
Data Analysis:
-
The mass spectrometry data is processed to identify and quantify thousands of proteins across all temperature points.
-
Thermal stability curves are generated for each identified protein.[9]
-
A significant shift in the melting temperature (ΔTm) for a protein in the presence of the compound indicates a direct or indirect interaction.[9]
-
Applications in Drug Discovery
-
Target Engagement Validation: CETSA provides direct evidence of a compound binding to its intended target in a physiologically relevant setting.[1][3]
-
Structure-Activity Relationship (SAR) Studies: The ITDRF-CETSA format can be used to rank the potency of different compounds in a series, guiding lead optimization.
-
Off-Target Identification: MS-CETSA can identify unintended targets of a compound, helping to elucidate potential mechanisms of toxicity.[1]
-
Biomarker Development: CETSA can be used to develop biomarkers to monitor drug efficacy in preclinical and clinical studies.[10]
-
Drug Resistance Mechanisms: This assay can be applied to study how mutations or other cellular changes affect drug binding to the target protein.[10]
Concluding Remarks
The Cellular Thermal Shift Assay is a versatile and powerful tool in modern drug discovery and chemical biology. By providing a direct measure of target engagement in a cellular context, CETSA helps to bridge the gap between in vitro biochemical assays and in vivo functional studies, ultimately leading to the development of more effective and safer therapeutics.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CETSA [cetsa.org]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a VHL-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and effective component in PROTAC design.[1] This guide provides a detailed, step-by-step protocol for the synthesis of a VHL-based PROTAC, using the well-characterized VHL ligand VH032 as a foundation. These application notes will cover the synthesis of the VHL ligand, its conjugation to a linker, the subsequent attachment of a POI ligand, and the experimental validation of the resulting PROTAC.
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[1] This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[1] VHL-based PROTACs exploit this natural process by bringing a POI into proximity with the VHL E3 ligase complex, leading to the ubiquitination and degradation of the POI.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative VHL ligands and VHL-based PROTACs.
Table 1: Binding Affinities of VHL Ligands
| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method | Reference |
| VH032 | 185 | Fluorescence Polarization | [2] |
| VH101 | 44 | Fluorescence Polarization | [2] |
| Ligand 1 | 4100 (IC50) | Isothermal Titration Calorimetry | [2] |
| Ligand 2 | 1800 (IC50) | Isothermal Titration Calorimetry | [2] |
| Ligand 3 | 1800 (IC50) | Isothermal Titration Calorimetry | [2] |
Table 2: Degradation Potency of Representative VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | Androgen Receptor (AR) | LNCaP | 0.2 - 1 | >95 | [3][4][5][6] |
| ARD-266 | Androgen Receptor (AR) | VCaP | 0.2 - 1 | >95 | [3][4][5][6] |
| ARD-266 | Androgen Receptor (AR) | 22Rv1 | 0.2 - 1 | >95 | [3][4][5][6] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 227.4 (p110α), 45.4 (mTOR) | 71.3 (p110α), 74.9 (mTOR) | [7] |
| JPS016 (9) | HDAC1/HDAC3 | HCT116 | 550 (HDAC1), 530 (HDAC3) | Not Reported | [8] |
| JPS036 (22) | HDAC3 | HCT116 | 440 | 77 | [8] |
| KRAS G12D Degrader 1 | KRAS G12D | AGS | 7.49 | >95 | [9] |
| KRAS G12D Degrader 1 | KRAS G12D | SNU-1 | 19.77 | >95 | [9] |
| KRAS G12D Degrader 1 | KRAS G12D | HPAF-II | 52.96 | Not Reported | [9] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and evaluation of a VHL-based PROTAC.
Protocol 1: Synthesis of VHL Ligand (VH032-amine)
This protocol describes a representative synthesis of a functionalized VHL ligand, VH032-amine, which can be further elaborated into a PROTAC. This protocol is based on established, scalable methods.[10][11][12]
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Standard glassware for extraction and filtration
Procedure:
-
Deprotection of the Boc Group:
-
Dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
-
Neutralization and Extraction:
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude VH032-amine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure VH032-amine.
-
Protocol 2: Synthesis of a VHL-based PROTAC via Amide Coupling
This protocol outlines the conjugation of the VHL ligand (VH032-amine), a linker with a terminal carboxylic acid, and a POI ligand with a free amine group.
Materials:
-
VH032-amine
-
Bifunctional linker (e.g., a PEG or alkyl chain with a terminal carboxylic acid and a protected amine or another reactive group)
-
POI ligand with a terminal amine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
First Coupling Reaction (VHL Ligand to Linker):
-
Dissolve VH032-amine and the bifunctional linker (with a terminal carboxylic acid) in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting VHL-linker intermediate by preparative HPLC.
-
-
Deprotection of the Linker (if necessary):
-
If the other end of the linker is protected (e.g., a Boc-protected amine), deprotect it using appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
-
Second Coupling Reaction (VHL-Linker to POI Ligand):
-
Dissolve the purified VHL-linker intermediate and the POI ligand (with a terminal amine) in anhydrous DMF.
-
Add HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Note on "Click Chemistry": An alternative and highly efficient method for the final conjugation step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[13][][15] This involves functionalizing the VHL-linker intermediate with an azide (B81097) and the POI ligand with an alkyne (or vice versa), followed by a copper-catalyzed reaction to form a stable triazole linkage.[16]
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a VHL-based PROTAC.[17][18]
Materials:
-
Cell line expressing the POI
-
VHL-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (and a vehicle control) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 4: Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a method to determine the binding affinity (Kd) of the VHL ligand or the final PROTAC to the VHL protein complex.[19][20][21][22]
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (tracer)
-
Unlabeled VHL ligand or PROTAC (competitor)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA and glycerol)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer. The concentration of the tracer should be low (in the low nanomolar range) and well below its Kd for the VBC complex.
-
Prepare serial dilutions of the unlabeled competitor (VHL ligand or PROTAC).
-
-
Measurement:
-
In a microplate, mix the VBC/tracer solution with the different concentrations of the competitor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.
-
Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), for both binary and ternary complex formation.[23][24][25][26][27]
Materials:
-
Purified VHL protein complex
-
Purified POI
-
PROTAC
-
Isothermal titration calorimeter
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch artifacts.
-
Determine the accurate concentrations of all components.
-
-
Binary Titrations:
-
To determine the binding of the PROTAC to the VHL complex, titrate the PROTAC into the VHL solution in the ITC cell.
-
To determine the binding of the PROTAC to the POI, titrate the PROTAC into the POI solution.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, pre-saturate the VHL complex with the POI and then titrate the PROTAC into this mixture. Alternatively, pre-form the VHL-PROTAC complex and titrate the POI into it.
-
-
Data Analysis:
-
Analyze the raw ITC data (heat change per injection) by integrating the peaks and plotting them against the molar ratio of the titrant.
-
Fit the data to an appropriate binding model (e.g., one-site binding) to obtain the Kd, ΔH, and n.
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.
-
Conclusion
This guide provides a comprehensive framework for the synthesis and evaluation of VHL-based PROTACs. By following these detailed protocols, researchers can effectively design, synthesize, and characterize novel protein degraders for therapeutic and research applications. The successful development of potent and selective VHL-based PROTACs holds immense promise for targeting previously "undruggable" proteins and advancing the field of targeted protein degradation.
References
- 1. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]
- 26. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 27. Isothermal Titration Calorimetry (ITC) [protocols.io]
Application Notes and Protocols for Conjugating a CRBN Ligand to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as CRBN), and a chemical linker that connects the two.[3] The conjugation of the CRBN ligand to the linker is a critical step in PROTAC synthesis, influencing the final molecule's stability, cell permeability, and degradation efficacy.[5][6]
These application notes provide detailed protocols and supporting data for the conjugation of common CRBN ligands to various linkers, offering a guide for researchers in the field of targeted protein degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of CRBN-mediated protein degradation and a general workflow for the synthesis of a CRBN ligand-linker conjugate.
Caption: CRBN-mediated protein degradation pathway.
Caption: General workflow for CRBN ligand-linker conjugation.
Data Presentation
The efficiency of the conjugation reaction is crucial for the overall yield of the final PROTAC. The following table summarizes quantitative data from representative conjugation reactions.
| CRBN Ligand Derivative | Linker Type | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-aminomethyl-thalidomide | PEG-based carboxylic acid | Amide Coupling (HATU, DIPEA) | DMF | 12 | 60-85 | [5] |
| Pomalidomide-alkyne | PEG-azide | Click Chemistry (CuSO₄, Sodium Ascorbate) | DMSO/H₂O | 8 | >90 | [3] |
| Lenalidomide-carboxylic acid | Amine-terminated alkyl linker | Amide Coupling (EDC, HOBt) | DCM | 16 | 55-75 | [5] |
| Thalidomide-azide | Alkyne-functionalized linker | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Acetonitrile | 4 | >95 | [3] |
Experimental Protocols
Below are detailed protocols for the two most common methods for conjugating CRBN ligands to linkers: amide coupling and click chemistry.
Protocol 1: Amide Coupling of an Amine-Functionalized CRBN Ligand with a Carboxylic Acid-Terminated Linker
This protocol describes a standard procedure for forming an amide bond between a CRBN ligand and a linker.
Materials:
-
Amine-functionalized CRBN ligand (e.g., 4-aminomethyl-thalidomide)
-
Carboxylic acid-terminated linker (e.g., a PEG linker with a terminal carboxyl group)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized CRBN ligand (1.0 eq) and the carboxylic acid-terminated linker (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure CRBN ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol outlines the conjugation of an azide-functionalized CRBN ligand with an alkyne-terminated linker.
Materials:
-
Azide-functionalized CRBN ligand (e.g., pomalidomide-azide)
-
Alkyne-terminated linker
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water, 1:1)
-
HPLC for purification
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a vial, dissolve the azide-functionalized CRBN ligand (1.0 eq) and the alkyne-terminated linker (1.0 eq) in the chosen solvent mixture.
-
Preparation of Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Addition of Catalyst: To the stirred solution of the reactants, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
-
Characterization: Characterize the purified CRBN ligand-linker conjugate by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion
The successful conjugation of a CRBN ligand to a linker is a foundational step in the synthesis of effective PROTAC degraders. The choice of conjugation chemistry depends on the functional groups present on the ligand and linker, as well as the desired properties of the final conjugate. The protocols provided herein offer robust and reproducible methods for achieving this critical synthetic transformation. Proper purification and characterization are essential to ensure the quality of the CRBN ligand-linker conjugate for subsequent steps in PROTAC development.
References
- 1. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers | BroadPharm [broadpharm.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining E3 Ligase Binding Affinity Using an In-Cell ELISA Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a crucial class of enzymes that mediate the final step of protein ubiquitination, a post-translational modification that primarily targets proteins for degradation by the proteasome.[1][2][3] This central role in protein homeostasis makes E3 ligases attractive targets for therapeutic intervention, particularly in the fields of oncology and immunology. The development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), relies on the ability to accurately quantify the binding affinity of small molecule ligands to specific E3 ligases within a cellular context.[4]
The in-cell Enzyme-Linked Immunosorbent Assay (ELISA), also known as a cell-based ELISA or in-cell Western, is a powerful and high-throughput method for quantifying intracellular protein levels and their interactions directly in cultured cells.[5] This technique offers a significant advantage over traditional biochemical assays by measuring protein binding in a more physiologically relevant environment, thereby accounting for factors such as cell permeability and off-target effects.[6]
These application notes provide a detailed protocol for utilizing an in-cell ELISA to determine the binding affinity of ligands to E3 ubiquitin ligases, with a focus on prominent targets such as Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2).
Principle of the Assay
The in-cell ELISA for E3 ligase binding affinity is a competitive binding assay. The core principle involves the displacement of a known biotinylated or tagged E3 ligase-binding probe by a test compound. The amount of probe that remains bound to the E3 ligase is inversely proportional to the binding affinity and concentration of the test compound. This is quantified using a primary antibody specific to the E3 ligase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is measured using a microplate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) of the test compound.
Data Presentation
The following tables summarize the binding affinities of various ligands and inhibitors for their respective E3 ligase targets as determined by in-cell ELISA and other common methodologies.
Table 1: Binding Affinities of Ligands to Cereblon (CRBN)
| Ligand | Assay Method | IC50 (µM) | Cell Line | Reference |
| Lenalidomide | TR-FRET | 2.694 | - | [5] |
| Pomalidomide | TR-FRET | 0.4 | - | [7] |
| Thalidomide | TR-FRET | 1.282 | - | [7] |
| YJ1b | TR-FRET | 0.206 | - | [5] |
| YJ2c | TR-FRET | 0.211 | - | [5] |
| YJ2h | TR-FRET | 0.282 | - | [5] |
| Phenyl glutarimide (B196013) (12) | - | 2.191 | - | [7] |
Table 2: Binding Affinities of Ligands to von Hippel-Lindau (VHL)
| Ligand | Assay Method | Kd (nM) | Reference |
| VH032 | - | 185 | [7] |
| 19 | - | 291 | [7] |
| VH298 | - | 52 | [7] |
| VH101 | - | 16 | [7] |
| Ligand 14a | ITC | - | [8] |
Table 3: Binding Affinities of Inhibitors to MDM2
| Inhibitor | Assay Method | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| 3 | - | 18 | - | - | [9] |
| 9 (MI-888) | - | - | 0.44 | SJSA-1, RS4;11 | [9] |
| 14 | Competitive Binding | 0.6 | - | - | [9] |
| 15 | - | - | 80 (Kd) | - | [9] |
| 16 | - | 394 | - | MCF-7 | [9] |
| 17 | ELISA | 170 | - | SJSA-1 | [9] |
| Nutlin-3a | - | - | - | - | [10] |
Experimental Protocols
This section provides a detailed, generalized protocol for performing an in-cell ELISA to determine the binding affinity of a test compound to an E3 ligase.
Materials and Reagents
-
96-well, clear-bottom, black-walled cell culture microplates
-
Adherent cell line expressing the E3 ligase of interest (e.g., MM.1S for CRBN, 786-O for VHL, SJSA-1 for MDM2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H2O2)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Primary antibody against the target E3 ligase (e.g., anti-CRBN, anti-VHL, anti-MDM2)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Test compounds and a known E3 ligase-binding probe
-
Microplate reader
Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the known E3 ligase-binding probe.
-
Treat the cells with the desired concentrations of the test compounds for a specified period (e.g., 1-4 hours). Include vehicle-only controls.
-
For competitive binding, co-incubate with a fixed concentration of the known probe.
-
-
Cell Fixation:
-
Quenching and Permeabilization:
-
Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature to quench endogenous peroxidase activity.
-
Wash the wells three times with 200 µL of 1x PBS.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Remove the Permeabilization Buffer and add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Remove the Blocking Buffer and wash the wells three times with 1x PBS containing 0.1% Tween-20 (PBST).
-
Add 100 µL of the diluted primary antibody against the target E3 ligase to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Signal Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no primary antibody).
-
Plot the absorbance values against the log of the test compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The Ubiquitin-Proteasome System (UPS) workflow.
Caption: The VHL/HIF-1α signaling pathway in normoxia and hypoxia.[12][13][14]
Experimental Workflow Diagram
Caption: Experimental workflow for the in-cell ELISA assay.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-cell ELISA protocol | Abcam [abcam.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis [frontiersin.org]
- 11. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
Application of E3 Ligase Ligand-Linker Conjugates in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic strategy in cancer research, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable."[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy target proteins.[2][3][4]
PROTACs are a prime example of the application of E3 ligase ligand-linker conjugates. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[5] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6][7]
The choice of the E3 ligase ligand and the design of the linker are critical for the efficacy and selectivity of the PROTAC. While over 600 E3 ligases are known, only a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly recruited in PROTAC design due to the availability of well-characterized small molecule ligands.[8] The linker's length, rigidity, and attachment points also significantly influence the stability and productivity of the ternary complex.[9]
This document provides detailed application notes and protocols for researchers interested in utilizing E3 ligase ligand-linker conjugates (PROTACs) in cancer research. It includes a summary of quantitative data for several well-characterized PROTACs, detailed experimental protocols for their synthesis and evaluation, and diagrams of key pathways and workflows.
Data Presentation: Efficacy of PROTACs in Cancer Cell Lines
The following table summarizes the in vitro activity of several PROTACs targeting key cancer-related proteins. The data is compiled from various studies and is intended to provide a comparative overview.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cancer Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| ARV-110 | Androgen Receptor (AR) | CRBN | Prostate Cancer | VCaP | 1 | >95 | 1.8 |
| dBET1 | BRD4 | CRBN | Burkitt's Lymphoma | RS4;11 | <1 | >90 | 8.3 |
| A1874 | BRD4 | MDM2 | Colon Cancer | HCT116 | ~100 | >90 | ~200 |
| GP262 | PI3K/mTOR | VHL | Breast Cancer | MDA-MB-231 | 42.2-227.4 (PI3K), 45.4 (mTOR) | 71-89 | 68.0 |
| Compound 8o | KRAS G12D | VHL | Stomach Cancer | AGS | 7.49 | >95 | 51.53 |
| NX-2127 | BTK | CRBN | B-cell Lymphoma | - | <5 | >90 | - |
| PROTAC 4 | BRD4 | CRBN | Acute Myeloid Leukemia | MV-4-11 | 0.0083 | >95 | 0.0083 |
-
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.[5][10]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[5][8]
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits 50% of cell growth or viability.[5][11]
Visualizations: Pathways and Workflows
Mechanism of Action and Signaling Pathway
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For example, the degradation of BRD4, an epigenetic reader, leads to the downregulation of the oncogene c-Myc, a key driver of cell proliferation in many cancers.[12][13][14]
Caption: PROTAC-mediated degradation of BRD4 and its impact on the c-Myc signaling pathway.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for the evaluation of novel PROTACs, from initial synthesis to in vivo efficacy studies.[15]
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
Ternary Complex Formation
The formation of a stable ternary complex is a critical step for a PROTAC's degradation activity. The linker plays a crucial role in enabling the favorable protein-protein interactions between the target protein and the E3 ligase.[9][16]
Caption: Diagram illustrating the formation of the ternary complex between the POI, PROTAC, and E3 ligase.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC (dBET1 analog)
This protocol describes the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative and a thalidomide (B1683933) derivative (a CRBN ligand) via an amide coupling reaction.[4]
Materials:
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepin-6-yl)acetate (JQ1-acid)
-
2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione (Pomalidomide-amine linker precursor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
HPLC for purification
Procedure:
-
Amide Coupling: a. Dissolve JQ1-acid (1 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature. c. Add the pomalidomide-amine linker precursor (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Extraction: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane). b. Further purify the product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: a. Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[3]
Materials:
-
Cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations of all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a method to assess the effect of a PROTAC on cancer cell viability.
Materials:
-
Cancer cell line
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT/MTS Incubation: a. Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: a. For MTT, add solubilization solution to dissolve the formazan (B1609692) crystals. b. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC₅₀ value.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This generalized protocol describes the evaluation of a PROTAC's anti-tumor efficacy in a mouse xenograft model.[3][17]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Matrigel
-
PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Tumor Implantation: a. Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Group Randomization: a. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). b. Randomize mice into treatment and control groups.
-
PROTAC Administration: a. Administer the PROTAC (e.g., daily via oral gavage or intraperitoneal injection) at a predetermined dose. b. Administer the vehicle to the control group.
-
Efficacy and Tolerability Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Pharmacodynamic Analysis: a. At the end of the study, euthanize the mice. b. Excise the tumors and measure their weight. c. Analyze a portion of the tumor tissue by Western blot to confirm target protein degradation in vivo.
Conclusion
E3 ligase ligand-linker conjugates, particularly in the form of PROTACs, represent a powerful and versatile tool in cancer research and drug development. By inducing the degradation of oncoproteins, these molecules offer a novel therapeutic modality with the potential to overcome the limitations of traditional inhibitors. The protocols and data presented in this document provide a framework for researchers to design, synthesize, and evaluate novel protein degraders for cancer therapy. Careful consideration of the target protein, E3 ligase, and linker design, coupled with rigorous experimental validation, will be crucial for the successful translation of this technology into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PROTACs Targeting Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at neurodegenerative disease targets. This document includes an overview of the PROTAC mechanism, quantitative data on reported PROTACs, detailed experimental protocols for their evaluation, and visual workflows to guide your research.
Introduction to PROTACs in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins, including Tau, alpha-synuclein (B15492655) (α-Syn), and mutant Huntingtin (mHTT), respectively.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that offers a promising strategy to combat these diseases by selectively targeting and degrading these pathogenic proteins.[4]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][5] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
Quantitative Data on PROTACs for Neurodegenerative Disease Targets
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum degradation (Dmax), which indicates the extent of protein degradation.[6] The following tables summarize the reported in vitro degradation data for PROTACs targeting Tau and alpha-synuclein.
Table 1: PROTACs Targeting Tau
| PROTAC Name/Reference | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 | Dmax | Citation(s) |
| C004019 | VHL | Based on PET tracer | HEK293-hTau | 7.9 nM | Not Specified | [7][8] |
| QC-01-175 | Not Specified | Based on PET tracer T807 | Patient-derived neuronal cells | 100 nM - 1 µM | Not Specified | [7] |
| Dual PROTAC Degrader (T3) | CRBN | Not Specified | Not Specified | 4.09 µM | Not Specified | [9] |
Table 2: PROTACs Targeting Alpha-Synuclein
| PROTAC Name/Reference | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 | Dmax | Citation(s) |
| Arg-PEG1-Tα-syn | Arginine (binds to UBR1) | Benzothiazole-aniline variant | U251/α-synA53T | 0.28 ± 0.07 µM | ~90.5% | [10] |
| Compound 5 | Not Specified | Based on sery384 | Not Specified | 5.049 µM | Not Specified | [11] |
| PROTAC α-synuclein degrader 5 | E3 ligase ligands | sery308 | PFF-seeding model cells | 7.51 µM | 89% | [12] |
| Dual PROTAC Degrader (T3) | CRBN | Not Specified | Not Specified | 1.57 µM | Not Specified | [9] |
Key Experimental Protocols
This section provides detailed protocols for essential experiments in the development and characterization of PROTACs for neurodegenerative disease targets.
General Cell Culture and PROTAC Treatment
Objective: To prepare cells for subsequent assays and to treat them with PROTACs to induce protein degradation.
Materials:
-
Relevant neuronal cell line (e.g., SH-SY5Y for α-synuclein, HEK293-hTau for Tau)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PROTAC stock solution (typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (6-well, 24-well, or 96-well depending on the assay)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and seed them into the appropriate multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with the medium containing the PROTAC dilutions.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Western Blotting for Protein Degradation Quantification
Objective: To quantify the levels of the target protein following PROTAC treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After PROTAC treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
NanoBRET™ Target Engagement Assay
Objective: To confirm that the PROTAC binds to the target protein within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target protein
-
White, opaque 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein fusion vector and a carrier DNA.
-
Plate the transfected cells in white, opaque multi-well plates and incubate for 18-24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the unlabeled PROTAC competitor in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the desired concentration.
-
-
Compound and Tracer Addition:
-
Add the PROTAC dilutions to the appropriate wells.
-
Immediately add the NanoBRET™ tracer to all wells.
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes using a BRET-capable luminometer.
-
-
Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the target engagement of the PROTAC.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the ability of a PROTAC to cross the blood-brain barrier, a critical property for CNS-targeting drugs.
Materials:
-
Transwell® inserts with a microporous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Co-culture cells (e.g., astrocytes, pericytes) (optional, for more complex models)
-
Endothelial cell medium
-
Fluorescently labeled permeability markers (e.g., sodium fluorescein, FITC-dextran)
-
LC-MS/MS system for PROTAC quantification
Protocol:
-
BBB Model Assembly:
-
Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen, fibronectin).
-
Seed hBMECs onto the apical side of the inserts.
-
If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the well.
-
Culture the cells for several days to allow for the formation of a tight monolayer, monitoring the transendothelial electrical resistance (TEER) to assess barrier integrity. A TEER value >150 Ω x cm² is generally considered indicative of a viable barrier.[13][14]
-
-
Permeability Assay:
-
On the day of the experiment, replace the medium in the apical and basolateral chambers with fresh assay buffer.
-
Add the PROTAC solution (at a single concentration, e.g., 1 µM) and a low-permeability marker to the apical (donor) chamber.[14]
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (receiver) chamber.
-
Replenish the basolateral chamber with fresh assay buffer after each sampling.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Quantify the concentration of the fluorescent marker using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Visualizing PROTAC Development and Mechanism
Mechanism of PROTAC Action
References
- 1. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC α-synuclein degrader 5 - Immunomart [immunomart.com]
- 13. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 14. neuromics.com [neuromics.com]
Application Notes and Protocols for Attaching Linkers to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical strategies and experimental protocols for attaching linkers to E3 ligase ligands, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the E3 ligase ligand and the target protein ligand, making the chemistry of linker attachment a crucial aspect of PROTAC design and development.[3][4]
Introduction to Linker Conjugation Strategies
The linker component of a PROTAC plays a pivotal role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The length, rigidity, and chemical composition of the linker can significantly influence the potency and selectivity of the resulting degrader molecule.[4][6] The choice of conjugation chemistry depends on the available functional groups on both the E3 ligase ligand and the linker. The most commonly employed strategies involve the formation of stable covalent bonds such as amides, triazoles, and thioethers.
Core Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by coopting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this pathway, which is initiated by the PROTAC-mediated proximity of an E3 ubiquitin ligase to a target protein.
Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by a PROTAC.
Experimental Workflow for E3 Ligase Ligand-Linker Conjugation
The general workflow for attaching a linker to an E3 ligase ligand involves several key stages, from the synthesis of the individual components to the purification and characterization of the final conjugate.
Caption: General experimental workflow for E3 ligase ligand-linker conjugation.
Key Conjugation Chemistries: Protocols and Data
This section provides detailed protocols for the most prevalent methods used to attach linkers to E3 ligase ligands.
Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry
This method is widely used for coupling linkers containing a carboxylic acid to E3 ligase ligands bearing a primary or secondary amine. The carboxylic acid on the linker is first activated to an NHS ester, which then readily reacts with the amine to form a stable amide bond.
Protocol: NHS Ester Activation and Amine Coupling
-
NHS Ester Formation:
-
Dissolve the linker (containing a carboxylic acid, 1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). The filtrate containing the NHS ester can be used directly in the next step or purified if necessary.
-
-
Amine Coupling:
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) in a suitable solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents).
-
Add the solution of the NHS ester-activated linker (1.2 equivalents) dropwise to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired E3 ligase ligand-linker conjugate.
-
Quantitative Data: Amide Bond Formation
| E3 Ligase Ligand | Linker Type | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pomalidomide (amine) | PEG4-COOH | HATU, DIPEA | DMF | 4 | 75-85 | [7] |
| VHL Ligand (amine) | Alkyl-COOH | T3P | DCM | 6 | 14-41 | [8] |
| CRBN Ligand (amine) | Piperidine-COOH | HATU, HOBt, 2,6-Lutidine | DMA | 12 | 68-84 | [7] |
"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly CuAAC, is a highly efficient and specific method for conjugating an azide-functionalized linker to an alkyne-functionalized E3 ligase ligand (or vice versa).[4] This reaction forms a stable triazole ring.
Protocol: CuAAC Ligation
-
Reaction Setup:
-
Dissolve the alkyne-containing component (1 equivalent) and the azide-containing component (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of sodium ascorbate (B8700270) (0.3 equivalents) to a solution of copper(II) sulfate (CuSO₄) (0.1 equivalents). A copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can be pre-mixed with the CuSO₄.
-
-
Reaction:
-
Add the copper(I) catalyst solution to the mixture of the alkyne and azide (B81097) components.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Quantitative Data: CuAAC Ligation
| E3 Ligase Ligand Functionalization | Linker Functionalization | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pomalidomide-alkyne | Azide-PEG3 | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 2 | >90 | [9] |
| VHL Ligand-alkyne | Azide-PEG4 | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 1 | 85-95 | [10][11] |
| JQ1-azide | Pomalidomide-alkyne | CuSO₄, Sodium Ascorbate | DMF | 3 | 67 | [9] |
"Click Chemistry": Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that is highly biocompatible.[] It involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13][14]
Protocol: SPAAC Ligation
-
Reaction Setup:
-
Dissolve the azide-functionalized component (1 equivalent) and the strained alkyne (e.g., DBCO)-functionalized component (1-1.2 equivalents) in a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution like PBS for biomolecules).[13]
-
-
Reaction:
-
Mix the solutions of the two components.
-
Stir the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactants.[14]
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
For small molecule conjugations, the solvent can be removed under reduced pressure, and the residue purified directly by HPLC.
-
For bioconjugations, purification is typically achieved by size-exclusion chromatography or dialysis to remove excess reagents.[13]
-
Quantitative Data: SPAAC Ligation
| E3 Ligase Ligand Functionalization | Linker Functionalization | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Azide-functionalized ligand | DBCO-linker | DMSO | 4 | >90 | [13][14] |
| Azide-PEG-Pomalidomide | BCN-Target Ligand | PBS/DMSO | 2 | Typically high | [11] |
| VHL Ligand-Azide | DBCO-PEG-Linker | DMF | 6 | >85 | [11] |
Thiol-Maleimide Michael Addition
This chemistry is used to conjugate a linker containing a maleimide (B117702) group to an E3 ligase ligand that has a free thiol (cysteine residue). The reaction is highly specific and proceeds under mild conditions.
Protocol: Maleimide Conjugation
-
Preparation:
-
If the thiol on the E3 ligase ligand is part of a disulfide bond, it must first be reduced. Dissolve the ligand in a degassed buffer (e.g., PBS, pH 7.0-7.5) and treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Dissolve the maleimide-functionalized linker in a water-miscible organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide-linker solution to the solution of the reduced, thiol-containing E3 ligase ligand. A 10-20 fold molar excess of the maleimide is often used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.
-
-
Purification:
-
The resulting conjugate can be purified by size-exclusion chromatography, dialysis, or reversed-phase HPLC to remove unreacted linker and other reagents.
-
Quantitative Data: Thiol-Maleimide Conjugation
| E3 Ligase Ligand Functionalization | Linker Functionalization | pH | Reaction Time (h) | Yield (%) | Reference |
| Cysteine-containing peptide | Maleimide-PEG4 | 7.2 | 2 | >95 | N/A |
| Thiol-modified VHL ligand | Maleimide-Alkyl | 7.0 | 4 | >90 | N/A |
| Thiol-derivatized CRBN ligand | Maleimide-PEG2 | 7.4 | 1.5 | Typically high | N/A |
Purification and Characterization
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying E3 ligase ligand-linker conjugates.[15][16] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful conjugation and verifying the molecular weight of the product.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final conjugate and ensure the correct connectivity between the E3 ligase ligand and the linker.[19][]
Conclusion
The successful attachment of a linker to an E3 ligase ligand is a foundational step in the development of effective PROTACs. The choice of conjugation chemistry should be guided by the functional groups present on the reacting partners, with NHS ester-amine coupling and click chemistry being the most robust and widely used methods. Careful optimization of reaction conditions and rigorous purification and characterization are essential to ensure the quality and efficacy of the resulting E3 ligase ligand-linker conjugate, which serves as a key building block for the final PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRBN Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. lcms.cz [lcms.cz]
- 19. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate Synthesis Utilizing a Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] A key component in the construction of a PROTAC is the E3 ligase ligand-linker conjugate, which serves as a foundational building block. This document provides detailed application notes and protocols for the synthesis of a final PROTAC molecule using a commercially available E3 ligase ligand-linker conjugate kit.
These kits significantly streamline the synthesis process by providing pre-synthesized modules containing a high-affinity ligand for a specific E3 ligase (e.g., Cereblon (CRBN), von Hippel-Lindau (VHL)) attached to a linker with a reactive handle.[7][8][9][10] This allows researchers to focus on the conjugation of their specific POI ligand. The protocols outlined below are designed to be broadly applicable for standard coupling chemistries provided in such kits.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][11] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC molecule.
Kit Components and Handling
A typical E3 ligase ligand-linker conjugate synthesis kit will contain a panel of E3 ligase ligand-linker molecules. These are often supplied as lyophilized solids in micro-quantities within vials.
Common E3 Ligase Ligands Provided:
-
Cereblon (CRBN) Ligands: Pomalidomide, Thalidomide, or Lenalidomide derivatives.[][13]
-
von Hippel-Lindau (VHL) Ligands: (S,R,S)-AHPC-based (VH032) derivatives.[13][14]
-
Inhibitors of Apoptosis Proteins (IAP) Ligands. [13]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands. [15]
Linker Diversity: The linkers provided in these kits typically vary in:
-
Composition: Polyethylene glycol (PEG), alkyl chains, or more rigid structures.[16]
-
Length: To optimize the formation of a stable ternary complex.
-
Reactive Handle: A terminal functional group for conjugation to the POI ligand. Common handles include:
Storage and Handling:
-
Upon receipt, store the kit at -20°C or -80°C as recommended by the manufacturer.
-
Before use, allow the vials to equilibrate to room temperature to prevent moisture condensation.
-
Use anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) for reactions, especially for moisture-sensitive coupling reagents.
Experimental Protocols
The following protocols describe the general steps for synthesizing and characterizing a PROTAC using an E3 ligase ligand-linker conjugate with a terminal amine, which will be coupled to a POI ligand bearing a carboxylic acid.
Protocol 1: Amide Coupling of POI-COOH to E3 Ligase Ligand-Linker-NH2
This protocol outlines a standard peptide coupling reaction.
Caption: General workflow for PROTAC synthesis and analysis.
Materials:
-
E3 Ligase Ligand-Linker-NH2 (from kit, e.g., 1.5 µmol)
-
POI Ligand-COOH (1.0-1.2 equivalents)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vial (from kit)
-
Stirring mechanism (e.g., micro-stir bar)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place the reaction vial containing the E3 ligase ligand-linker-NH2 on a magnetic stirrer.
-
Add the POI Ligand-COOH (1.0-1.2 eq) to the vial.
-
Dissolve the contents in a minimal amount of anhydrous DMF (e.g., 100-200 µL).
-
In a separate vial, prepare a stock solution of HATU in anhydrous DMF.
-
Add the HATU solution (1.2 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Seal the vial under an inert atmosphere and stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed.
Protocol 2: Purification of the Synthesized PROTAC
Materials:
-
Crude reaction mixture
-
Reverse-phase HPLC system with a C18 column
-
Solvent A: Water with 0.1% Formic Acid or TFA
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Quench the reaction by adding an equal volume of water.
-
Filter the diluted reaction mixture to remove any precipitates.
-
Inject the crude product onto the reverse-phase HPLC column.
-
Elute the product using a gradient of Solvent A and Solvent B (e.g., 5% to 95% B over 30 minutes).
-
Collect fractions corresponding to the desired product peak, identified by UV absorbance and confirmed by mass spectrometry.
-
Combine the pure fractions and remove the solvent using a lyophilizer or centrifugal evaporator to obtain the purified PROTAC.
Protocol 3: Characterization and Quality Control
1. Mass Spectrometry:
-
Method: Electrospray Ionization (ESI) Mass Spectrometry.
-
Purpose: To confirm the molecular weight of the final PROTAC.
-
Procedure: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water) and analyze by ESI-MS. The observed mass should correspond to the calculated exact mass of the PROTAC.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR.
-
Purpose: To confirm the structure of the PROTAC and assess its purity.
-
Procedure: Dissolve the purified PROTAC in a deuterated solvent (e.g., DMSO-d₆) and acquire the ¹H NMR spectrum. The spectrum should be consistent with the expected chemical shifts and integrations for the synthesized molecule.
Data Presentation
The following tables provide examples of the types of quantitative data that should be generated and recorded during the synthesis and evaluation of a PROTAC library.
Table 1: Synthesis and Purification Summary
| PROTAC ID | E3 Ligand | Linker Type | POI Ligand | Reaction Yield (%) | Purity (%) (by HPLC) |
| PROTAC-01 | Pomalidomide | PEG4-Amine | Ligand-X | 65 | >98 |
| PROTAC-02 | VH032 | Alkyl-C5-Amine | Ligand-X | 58 | >99 |
| PROTAC-03 | Pomalidomide | PEG6-Amine | Ligand-X | 72 | >97 |
| PROTAC-04 | VH032 | PEG4-Amine | Ligand-X | 61 | >98 |
Table 2: In Vitro Biological Activity
| PROTAC ID | Ternary Complex Formation (TR-FRET, EC₅₀, nM) | Target Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC-01 | 85 | 25 | 92 |
| PROTAC-02 | 120 | 45 | 88 |
| PROTAC-03 | 60 | 15 | 95 |
| PROTAC-04 | 95 | 30 | 91 |
Key Experimental Methodologies for Biological Evaluation
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.[6]
Materials:
-
Purified, tagged POI (e.g., His-tag) and E3 ligase (e.g., GST-tag).
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-GST-Europium).
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-His-d2).
-
Synthesized PROTAC.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well microplates.
-
TR-FRET plate reader.
Procedure: [6]
-
Prepare solutions of the tagged POI and E3 ligase in assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Measure the TR-FRET signal (excitation ~330 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and plot against PROTAC concentration to determine the EC₅₀.
In-Cell Target Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI.
-
Synthesized PROTAC.
-
Cell lysis buffer.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
References
- 1. [PDF] Ligandability of E3 Ligases for Targeted Protein Degradation Applications. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. - OAK Open Access Archive [oak.novartis.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 8. E3 Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synmedchem.com [synmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTAC Activity and Potency
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length and composition for Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common challenges in PROTAC development that can be attributed to suboptimal linker design.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Question: I've synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels, despite having good binary binding to the target and the E3 ligase. What are the potential linker-related causes, and how can I troubleshoot this?[1][2]
-
Answer: Weak or no degradation is a frequent hurdle in PROTAC development and can often be traced back to the linker design. Here are the key linker-related factors to investigate and the corresponding troubleshooting steps:
-
Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[3] An suboptimal linker can lead to an unstable complex or prevent its formation altogether.[3]
-
Troubleshooting:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[3] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance for productive ternary complex formation.[3]
-
Modify Linker Composition: The chemical nature of the linker influences its flexibility and its ability to foster favorable protein-protein interactions.[3] Experiment with different linker types, such as more rigid options (e.g., containing piperazine (B1678402) or phenyl groups) or more flexible ones (e.g., long alkyl chains), to find a composition that supports a stable ternary complex.[3]
-
Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[3]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target.[3]
-
Troubleshooting:
-
Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC. Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability. For instance, incorporating PEG units can increase solubility.[3][4]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[3]
-
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[3]
-
Troubleshooting:
-
Re-evaluate Attachment Points: If feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can aid in identifying suitable attachment points that are less likely to interfere with binding.[3]
-
-
-
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Question: My PROTAC shows reduced degradation efficiency at higher concentrations. How can I mitigate this "hook effect" through linker optimization?[1]
-
Answer: The "hook effect" is a known phenomenon where high PROTAC concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex, thus reducing degradation efficiency.[2] Linker optimization can play a key role in mitigating this effect.
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range. A distinct bell-shaped curve is indicative of this phenomenon.[3]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can lessen the hook effect. Linker optimization is crucial for achieving positive cooperativity.[1][3]
-
Systematic Linker Modification: As mentioned in the previous issue, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[3] A more rigid linker, for instance, can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]
-
Biophysical Measurement of Cooperativity: Employ techniques like SPR to quantify the cooperativity of your PROTACs.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal linker length for a PROTAC?
-
A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is necessary to observe any degradation. For example, in a study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[5] It is essential to experimentally screen a range of linker lengths to determine the optimum for your specific system.[3]
-
-
Q2: How does linker composition, beyond just length, influence PROTAC performance?
-
A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[2] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[2] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.[2]
-
-
Q3: What are the main types of linkers used in PROTAC design?
-
A3: The most common linker types are alkyl/ether chains and polyethylene glycol (PEG) chains, which offer flexibility.[6] However, more rigid linkers incorporating structures like piperazine, phenyl groups, or alkynes are also used to improve ternary complex stability and cellular permeability.[3][5]
-
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of linker length and type on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6]
Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation [7][][9]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound with 9-atom linker | 9 | > 1000 | < 20 |
| Compound with 12-atom linker | 12 | ~500 | ~60 |
| Compound 13 | 16 | ~100 | >90 |
| Compound with 19-atom linker | 19 | ~750 | ~40 |
| Compound with 21-atom linker | 21 | > 1000 | < 20 |
Table 2: Impact of Linker Length on PROTAC Efficacy for p38α Degradation [7]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 13 | > 1000 | < 10 |
| 15-17 | < 100 | > 80 |
| 19 | > 500 | ~30 |
Table 3: Representative Data for Different Linker Classes [6]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 |
| PEG | PEG Chains | Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | 5-50 | >90 |
| Rigid | Piperazine/Alkyne containing | Androgen Receptor (AR) | VHL | 1-20 | >95 |
Experimental Protocols
1. Western Blot for Target Protein Degradation [10][11]
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
2. Ternary Complex Formation Assay (Co-Immunoprecipitation) [10]
This protocol is used to qualitatively or semi-quantitatively assess the formation of the ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase (e.g., CRBN or VHL) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Relationship between linker length and ternary complex stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[2][3] While lower concentrations of the PROTAC lead to increased protein degradation, excessive concentrations can reduce its efficacy.[2][4]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at supra-stoichiometric PROTAC concentrations.[2][5] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][] However, when the PROTAC concentration is too high, it can independently bind to either the target protein or the E3 ligase, creating an excess of binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and preventing subsequent protein degradation.[2][4][5]
Diagram: PROTAC Mechanism and the Hook Effect
Caption: At optimal levels, PROTACs form a productive ternary complex, leading to degradation. At high concentrations, they form non-productive binary complexes, inhibiting degradation.
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentration range does the "hook effect" typically appear?
A4: The onset of the hook effect varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is critical to perform a wide dose-response experiment (e.g., picomolar to high micromolar) to identify the optimal degradation window and detect the hook effect.[2][5]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.[2]
-
Identify Optimal Concentration (Dmax): Determine the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[2]
-
Analyze Ternary Complex Formation: Use biophysical assays (see Experimental Protocols) to correlate the degradation profile with ternary complex formation. The peak of ternary complex formation should align with the Dmax of degradation.[5]
-
Problem 2: I see no protein degradation at any tested concentration.
-
Possible Cause: The tested concentration range might be entirely within the hook effect region (too high) or below the effective concentration (too low).
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: Screen the PROTAC across a wide range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing the effective window.[2]
-
Verify Target Engagement: Before concluding inactivity, confirm that the PROTAC binds to both the target protein and the E3 ligase using cellular target engagement assays like NanoBRET or CETSA.[5]
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of both the target protein and the recruited E3 ligase.[2]
-
Optimize Incubation Time: Degradation kinetics vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to find the ideal incubation time.[2]
-
Problem 3: How can I proactively design my PROTAC to minimize the "hook effect"?
-
Possible Cause: The biophysical properties of the PROTAC, such as binding affinities and cooperativity, can predispose it to the hook effect.
-
Design & Optimization Strategies:
-
Balance Binary Affinities: A significant imbalance in the PROTAC's binding affinity for the target versus the E3 ligase can worsen the hook effect. Aim for more balanced affinities.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein.[1] Positive cooperativity stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[5][7]
-
Optimize the Linker: The linker length and composition are critical. A linker that is too short or rigid may cause steric hindrance.[1] Systematically test different linkers to find one that optimally orients the target and E3 ligase for a stable ternary complex.[7]
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Data Presentation
The hook effect is characterized by a biphasic dose-response. Below is a table with hypothetical data illustrating this phenomenon for a sample PROTAC.
| PROTAC Concentration | Target Protein Level (%) | Ternary Complex Signal (RFU) | Observation |
| 0 nM (Vehicle) | 100% | 50 | Baseline |
| 1 nM | 85% | 2,500 | Degradation begins |
| 10 nM | 40% | 15,000 | Nearing optimal degradation |
| 100 nM | 15% (Dmax) | 45,000 (Peak) | Optimal Concentration |
| 1,000 nM (1 µM) | 45% | 18,000 | Hook Effect Onset |
| 10,000 nM (10 µM) | 80% | 3,000 | Pronounced Hook Effect |
This table shows that maximal degradation (Dmax) and peak ternary complex formation occur at the same concentration (100 nM). At higher concentrations (≥1 µM), both ternary complex formation and protein degradation decrease, confirming the hook effect.
Experimental Protocols
Protocol 1: Western Blot for PROTAC Dose-Response Analysis
This protocol quantifies target protein degradation across a range of PROTAC concentrations.[8][9]
-
Cell Seeding: Plate cells at a density that will result in ~70-80% confluency at the time of harvest.[10] Incubate for 24 hours.[8]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A wide range is recommended (e.g., 10 concentrations from 100 µM down to 1 pM). Aspirate old media and add the PROTAC-containing media to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C.[11]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.[12] Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane 3x with TBST.[9]
-
Repeat blotting for a loading control (e.g., GAPDH, β-actin).
-
-
Detection & Analysis: Apply an ECL substrate and visualize bands.[8] Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control for each lane. Plot normalized protein levels against PROTAC concentration to visualize the dose-response curve.
Protocol 2: In-Cell Ternary Complex Detection using NanoBRET™
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in living cells.[13][14]
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase donor and another expressing the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.[13]
-
HaloTag® Labeling: After 24-48 hours, label the cells with a fluorescent HaloTag® ligand, which serves as the energy acceptor.[13]
-
Proteasome Inhibition (Optional but Recommended): To prevent degradation of the target protein upon complex formation and allow the signal to accumulate, pre-treat cells with a proteasome inhibitor like MG132.[11][13]
-
PROTAC Addition: Add serial dilutions of the PROTAC to the cells in a multi-well plate.
-
Signal Detection: Add the NanoLuc® substrate (e.g., furimazine). Read both the donor (luminescence) and acceptor (fluorescence) signals on a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation, which should correlate with the Dmax of degradation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ternary Complex Formation [promega.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Enhancing Cell Permeability of E3 Ligase Ligand-Linker Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of cell permeability for E3 ligase ligand-linker conjugates, such as Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the development of cell-permeable E3 ligase conjugates.
Issue 1: My E3 ligase conjugate shows good biochemical activity but poor cellular activity.
This is a frequent challenge, often pointing to low cell permeability.[1] The large size and high polar surface area of many conjugates can hinder their ability to cross the cell membrane.[2][3][4]
Possible Causes and Solutions:
-
High Molecular Weight (MW) and Total Polar Surface Area (TPSA): These are inherent properties of many bifunctional molecules that negatively impact permeability.[3][4]
-
Solution: Systematically evaluate and optimize the linker and ligands to reduce MW and TPSA without compromising binding affinity. Consider if removing the linker could improve membrane permeability.[2]
-
-
Suboptimal Physicochemical Properties: Properties like lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA) significantly influence permeability.[2][5]
-
Solution: Modify the linker or ligands to achieve a more favorable balance of these properties. For instance, amide-to-ester substitutions in the linker can increase lipophilicity and permeability.[6]
-
-
Unfavorable Conformational Dynamics: The conjugate may exist in an extended conformation in solution, exposing polar surfaces and hindering membrane transit.
-
Solution: Design linkers that promote the adoption of folded or "chameleonic" conformations in nonpolar environments.[7][8][9] This can shield polar moieties and improve passive diffusion. NMR spectroscopy and molecular dynamics simulations can help assess the conformational propensities of your conjugates.[7]
-
Issue 2: My conjugate has poor aqueous solubility, complicating permeability assessment.
Poor solubility can lead to inaccurate permeability measurements and hinder overall compound developability.
Possible Causes and Solutions:
-
High Lipophilicity: While increasing lipophilicity can sometimes improve permeability, excessive lipophilicity often leads to poor solubility.
-
Solution: Introduce polar functional groups or use linkers with improved solubility profiles, such as polyethylene (B3416737) glycol (PEG) linkers.[] However, be mindful that overly hydrophilic linkers can also reduce permeability.[] A balance is crucial.
-
-
Aggregation: Highly lipophilic molecules may aggregate in aqueous solutions, reducing the concentration of monomeric species available for membrane permeation.
Issue 3: I am observing high efflux of my conjugate from cells.
Active efflux by transporters like P-glycoprotein (P-gp) can significantly reduce the intracellular concentration of your compound, even if passive permeability is adequate.
Possible Causes and Solutions:
-
Substrate for Efflux Transporters: The structure of your conjugate may be recognized by one or more efflux pumps.
Frequently Asked Questions (FAQs)
Q1: How does the linker composition affect cell permeability?
The linker is a critical determinant of a conjugate's physicochemical properties and, consequently, its cell permeability.[2][]
-
Length: Shorter linkers can reduce molecular weight and polar surface area, which is generally favorable for permeability.[4] However, an optimal length is required to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Flexibility and Rigidity: Flexible linkers, like long alkyl chains or PEG chains, can allow the molecule to adopt various conformations.[] In some cases, this flexibility can enable the formation of intramolecular hydrogen bonds (IMHBs) that shield polar groups and enhance permeability.[7][8][9] Conversely, rigid linkers containing moieties like piperidine (B6355638) or piperazine (B1678402) can improve metabolic stability and may also enhance permeability by pre-organizing the molecule in a favorable conformation.[2][8]
-
Chemical Nature: The atoms within the linker influence properties like solubility and hydrogen bonding capacity. For example, PEG linkers can improve water solubility, but excessively long PEG chains can increase the polar surface area and reduce permeability.[]
Q2: Which E3 ligase ligand is best for developing cell-permeable conjugates?
The choice of E3 ligase ligand can significantly impact the overall properties of the conjugate. While many E3 ligases exist, most current conjugates utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL).[13][14]
-
CRBN-based conjugates: Often exhibit better drug-like properties and may have a higher propensity for cell permeability compared to VHL-based conjugates.[7]
-
VHL-based conjugates: Tend to be larger and more polar, posing greater challenges for achieving good cell permeability.[8][9] However, successful strategies for improving their permeability have been developed.
Ultimately, the choice of E3 ligase may also depend on its expression levels in the target cells or tissues.
Q3: What is the "chameleon effect" and how can I design conjugates to exhibit it?
The "chameleon effect" refers to the ability of a molecule to adopt different conformations in different environments. For E3 ligase conjugates, this means adopting a folded conformation in the nonpolar environment of the cell membrane to minimize the exposed polar surface area, thereby facilitating passive diffusion.[7][8][9]
To design for this effect:
-
Incorporate linkers that can form intramolecular hydrogen bonds.
-
Utilize computational tools like molecular dynamics simulations to predict the conformational behavior of your conjugates in different solvents.
-
Experimentally, NMR spectroscopy can provide insights into the solution-state conformations of your molecules.[7]
Q4: Are there any "rules of thumb" for designing permeable E3 ligase conjugates?
While traditional drug design principles like Lipinski's Rule of Five are often not directly applicable to these larger molecules, some general guidelines have emerged from the "beyond Rule of 5" chemical space:[3]
-
Minimize Molecular Weight and TPSA: Keep the molecule as compact as possible while maintaining activity.
-
Control Lipophilicity: Aim for a balanced lipophilicity (LogP) to ensure both permeability and solubility.
-
Limit Hydrogen Bond Donors: A lower number of HBDs is generally favorable for permeability.
-
Promote Folded Conformations: Design for intramolecular interactions that can shield polar groups.
Quantitative Data Summary
The following tables summarize key physicochemical properties and permeability data for representative E3 ligase conjugates.
Table 1: Physicochemical Properties of Selected PROTACs
| Compound | Target | E3 Ligase | MW ( g/mol ) | ALogP | HBD | HBA | TPSA (Ų) | Reference |
| MZ1 | BRD4 | VHL | 836.4 | 3.6 | 6 | 12 | 210.8 | [6] |
| ARV-771 | BRD4 | VHL | 973.6 | 4.2 | 5 | 15 | 240.2 | [6] |
| Compound 23 | BRD4 | VHL | 850.4 | 4.1 | 5 | 12 | 210.8 | [6] |
| Compound 24 | BRD4 | VHL | 864.4 | 4.6 | 5 | 12 | 210.8 | [6] |
Table 2: Permeability Data for Selected PROTACs
| Compound | PAMPA Pe (10-6 cm/s) | Caco-2 A to B Papp (10-6 cm/s) | Caco-2 B to A Papp (10-6 cm/s) | Efflux Ratio | Reference |
| MZ1 | 0.2 | <0.1 | 0.2 | >2 | [6] |
| ARV-771 | 0.1 | <0.1 | 0.2 | >2 | [6] |
| Compound 23 | 1.1 | 0.2 | 0.3 | 1.5 | [6] |
| Compound 24 | 1.8 | 0.3 | 0.4 | 1.3 | [6] |
Note: Data is compiled from various sources and experimental conditions may differ.
Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[4][15]
-
Objective: To assess the passive permeability of a compound.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
-
The assembly is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.
-
2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier and assess both passive permeability and active transport.
-
Objective: To determine a compound's permeability and identify if it is a substrate for efflux transporters.
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for approximately 21 days to form a confluent, differentiated monolayer.
-
The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer yellow).
-
For apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (upper) chamber.
-
For basolateral-to-apical (B-to-A) permeability, the test compound is added to the basolateral (lower) chamber.
-
Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[3]
-
3. NanoBRET™ Target Engagement Assay
This live-cell assay can be used to quantify the apparent affinity of a conjugate for its E3 ligase target and can provide an indirect measure of cell permeability.[16]
-
Objective: To measure target engagement in live cells and infer permeability.
-
Methodology:
-
Cells are engineered to express the E3 ligase of interest as a fusion with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the E3 ligase is added to the cells.
-
The test conjugate is titrated into the cell suspension.
-
If the conjugate enters the cell and binds to the E3 ligase, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
By comparing the IC50 values obtained in live cells versus permeabilized cells (cell lysate), one can assess the contribution of cell permeability to the observed target engagement.[16] A significant rightward shift in the IC50 curve in live cells compared to lysate suggests poor permeability.
-
Visualizations
Caption: A workflow for diagnosing and addressing poor cellular activity.
Caption: Key strategies for enhancing the cell permeability of conjugates.
Caption: The mechanism of action for a cell-permeable PROTAC.
References
- 1. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. Compound Permeability and Target Affinity [worldwide.promega.com]
Technical Support Center: Troubleshooting Ternary Complex Formation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro ternary complex formation experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the essential initial checks if I fail to observe any ternary complex formation?
A1: If you do not observe ternary complex formation, start by systematically verifying the integrity and activity of each component:
-
Protein Quality: Confirm that your target protein and E3 ligase are pure, correctly folded, and active. Aggregation can be a significant issue; check for it using methods like Dynamic Light Scattering (DLS).[1]
-
Small Molecule Integrity: Verify the chemical structure, purity, and stability of your small molecule (e.g., PROTAC) using techniques like NMR and mass spectrometry. Ensure it has not degraded during storage or in the experimental buffer.[1]
-
Buffer Conditions: Ensure the buffer composition (pH, ionic strength, additives) is optimal for the stability and interaction of all three components.
Q2: My results from biochemical assays (like SPR or ITC) are inconsistent with my cellular assay results. Why might this be?
A2: Discrepancies between in vitro and in-cell assays are common and can stem from several factors:
-
Environmental Differences: Purified proteins in a biochemical assay do not fully replicate the complex intracellular environment.[2][3] Factors in the cell such as molecular crowding, post-translational modifications, and the presence of competing endogenous molecules can significantly influence ternary complex formation.[1][4]
-
Catalytic Nature of PROTACs: In a cellular context, even a transient or weak ternary complex can be sufficient to trigger ubiquitination and subsequent degradation.[2] These transient interactions can be difficult to detect in biochemical assays that measure equilibrium binding.
-
Compound Permeability and Stability: The small molecule may have poor cell permeability or be rapidly metabolized within the cell, preventing it from reaching the necessary concentration to induce ternary complex formation.[2] Cellular thermal shift assays (CETSA) or NanoBRET can confirm target engagement in live cells.[2]
Assay-Specific Troubleshooting
Q3: I'm observing a "hook effect" in my proximity-based assays. What is it, and how can I fix it?
A3: The "hook effect" is a common phenomenon in assays like TR-FRET, AlphaLISA, or NanoBRET™, where the signal paradoxically decreases at high concentrations of the bifunctional small molecule.[1][5] This occurs because the excess molecule saturates both the target protein and the E3 ligase individually, leading to the formation of binary complexes (e.g., Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex (Target-PROTAC-E3).[1][6]
Mitigation Strategies:
-
PROTAC Titration: Perform a dose-response experiment across a wide range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for complex formation.[2][5]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can help shift the hook effect to higher small molecule concentrations.[1]
-
Enhance Cooperativity: Designing molecules with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[1][5]
Q4: Why might a stable ternary complex form in vitro but not lead to target protein degradation in cells?
A4: The formation of a stable ternary complex is necessary but not always sufficient for protein degradation. The geometry of the complex is critical.[1] If the complex is "unproductive," the E3 ligase may not be oriented correctly to transfer ubiquitin to an accessible lysine (B10760008) residue on the target protein's surface.[5] This issue often points to a need for linker optimization (adjusting length, rigidity, or attachment points) to achieve a productive conformation.[2][5] An in vitro ubiquitination assay can confirm if the formed complex is productive.[5]
Troubleshooting Guides
Guide 1: No or Weak Ternary Complex Formation
This guide provides a logical workflow to diagnose and resolve issues when ternary complex formation is weak or absent.
Workflow for Troubleshooting Lack of Ternary Complex Formation
Data Presentation
Table 1: Comparison of Common Biophysical Assays for Ternary Complex Analysis
This table summarizes key parameters of different techniques used to study ternary complex formation.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Proximity-Based Assays (TR-FRET, AlphaLISA) | Mass Photometry |
| Primary Readout | Change in refractive index (mass change) | Heat change upon binding | Light signal (FRET or luminescence) | Mass of individual complexes |
| Key Information | Kinetics (kon, koff), Affinity (KD)[7][8] | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)[9][10][11] | Apparent Affinity (EC50), Signal Window | Stoichiometry, Complex Distribution |
| Throughput | Low to Medium | Low | High | Low[12] |
| Protein Requirement | Low (μg) | High (mg) | Very Low (ng) | Very Low (ng-μg)[12] |
| Labeling Required? | No (one component is immobilized) | No | Yes (donor/acceptor fluorophores or tags) | No[12] |
| Strengths | Real-time kinetic data, cooperativity analysis.[13] | Gold standard for thermodynamics, true solution-based measurement.[13] | High throughput, sensitive, suitable for screening.[13][14] | Solution-based, label-free, resolves complex mixtures.[12] |
| Common Issues | Complex sensorgrams, protein instability on chip.[1] | High protein consumption, sensitivity to buffer mismatch.[9][11] | Hook effect, interference from library compounds.[1] | Limited throughput, may not determine binary affinities.[12] |
Key Concepts & Visualizations
The PROTAC Mechanism of Action
PROTACs and other molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced interaction forms a ternary complex, which is the critical step for subsequent ubiquitination and proteasomal degradation of the target.[15]
PROTAC-Induced Protein Degradation Pathway
The Hook Effect
The hook effect is a critical concept in ternary complex assays. At optimal concentrations, the PROTAC effectively bridges the target and E3 ligase. At excessive concentrations, it predominantly forms non-productive binary complexes, reducing the ternary complex signal.
Illustration of the Hook Effect
Experimental Protocols
Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
This protocol outlines a general method for assessing ternary complex formation and cooperativity using SPR. The E3 ligase is immobilized, and the target protein and small molecule are injected as analytes.
Experimental Workflow for SPR Analysis
Methodology:
-
Immobilization: Immobilize a tagged E3 ligase (e.g., His-tagged VHL) onto a sensor chip surface (e.g., NTA chip).[14]
-
Binary Affinity Measurement (Analyte 1: Target Protein):
-
Prepare a series of dilutions of the target protein in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface to measure the direct protein-protein interaction affinity, if any.
-
-
Binary Affinity Measurement (Analyte 2: PROTAC):
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Flow these co-injection solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KDternary).[1]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary .[1]
-
An α value > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
-
An α value < 1 indicates negative cooperativity.
-
An α value = 1 indicates no cooperativity.
-
Protocol 2: Two-Step Co-Immunoprecipitation (co-IP) for In Vivo Validation
This protocol can be used to confirm the formation of a ternary complex within a cellular context.[16][17] It involves sequential immunoprecipitation steps using different tags on two of the components.
Methodology:
-
Cell Culture and Transfection:
-
In a suitable cell line (e.g., HEK293T), co-transfect plasmids expressing the components of interest, each with a distinct tag (e.g., Flag-tagged Protein A and HA-tagged Protein B).[16] The third component could be endogenous or also co-transfected.
-
-
Cell Lysis:
-
After treatment with the small molecule inducer (and a vehicle control), harvest and lyse the cells in a gentle lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against the first tag (e.g., anti-Flag magnetic beads).[16] This will pull down the first protein and any interacting partners.
-
Wash the beads thoroughly to remove non-specific binders.
-
-
Elution:
-
Second Immunoprecipitation:
-
Incubate the eluate from the first step with magnetic beads conjugated to an antibody against the second tag (e.g., anti-HA magnetic beads).[16]
-
If a ternary complex exists, this step will specifically pull down the complex containing both tagged proteins.
-
-
Western Blot Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Stability in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PROTAC (Proteolysis Targeting Chimera) stability in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for a lack of target protein degradation with my PROTAC?
There are several potential reasons why a PROTAC may not effectively degrade its target protein. A systematic evaluation of your experimental workflow can help identify the issue.[1][2] Key factors to consider include:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][3]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended protein of interest (POI) or the recruited E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) is essential for ubiquitination and subsequent degradation.[4][5]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.[6][7]
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell.[1]
-
Rapid Target Protein Synthesis or Slow Turnover: The rate of new protein synthesis may outpace the rate of degradation.[7]
Q2: How does the PROTAC linker influence its stability and overall performance?
The linker is a critical component that significantly impacts a PROTAC's stability, efficacy, and physicochemical properties.[4][8][9] Its length, composition, rigidity, and attachment points can affect:
-
Metabolic Stability: The linker is often susceptible to metabolic modification by enzymes like Cytochrome P450s.[9][10] Incorporating more stable chemical motifs, such as piperazine, piperidine, or triazole rings, can enhance metabolic stability.[4][10][11]
-
Chemical Stability: Certain linker chemistries are inherently more stable and less prone to degradation under physiological conditions.[9]
-
Physicochemical Properties: The linker influences solubility and cell permeability. For example, polyethylene (B3416737) glycol (PEG) linkers can improve solubility, while more lipophilic linkers like alkyl chains or phenyl rings can enhance permeability.[12][10]
-
Ternary Complex Formation: An optimal linker length is crucial for the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the POI and E3 ligase into proximity.[12]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve of the hook effect.[1][6]
-
Use Lower Concentrations: Once the optimal concentration range is identified, use concentrations at or below the Dmax for future experiments.[1]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, thus reducing the hook effect.[1][12]
Q4: How do I choose the appropriate E3 ligase for my PROTAC?
The choice of E3 ligase is critical and can significantly influence the degradation profile, including potency and kinetics.[13] While over 600 E3 ligases are known, only a handful, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2), are routinely used in PROTAC design due to the availability of well-characterized ligands.[5][14]
Consider the following when selecting an E3 ligase:
-
Cellular Expression Profile: The E3 ligase should be sufficiently expressed in the cell line or tissue of interest.[7][14]
-
Subcellular Localization: The E3 ligase should be present in the same cellular compartment as the target protein.
-
Potential for Resistance: Mutations in the E3 ligase can lead to acquired resistance to PROTACs. Having alternative E3 ligases to recruit can circumvent this issue.[13]
-
Tissue Selectivity: Recruiting an E3 ligase with a restricted expression pattern can enhance the therapeutic window and reduce off-target effects in non-target tissues.[13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak target protein degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties (e.g., replace a hydrophilic PEG linker with more lipophilic components).[10][16] Consider prodrug strategies to mask polar groups.[1][16] |
| Inefficient ternary complex formation. | Optimize the linker length and composition.[7] Screen different E3 ligase ligands.[7] Confirm binding of the individual warhead and E3 ligase ligand to their respective targets. | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the E3 ligase in your cell model via Western Blot or qPCR.[7] Choose a cell line with higher E3 ligase expression or switch to a more ubiquitously expressed E3 ligase. | |
| PROTAC is unstable in the cell culture medium or intracellularly. | Assess the stability of your PROTAC in media over the time course of your experiment.[1] Modify the linker to block sites of metabolism (e.g., incorporate rigid moieties).[10][16] | |
| Inconsistent degradation results between experiments | Variability in cell culture conditions. | Standardize cell culture conditions, including cell passage number, confluency, and serum lots.[1] |
| Instability of the PROTAC compound. | Prepare fresh stock solutions for each experiment. Assess the stability of the PROTAC in your storage solvent and conditions.[7] | |
| Off-target protein degradation | Non-specific binding of the PROTAC. | Perform proteomics studies (e.g., mass spectrometry) to identify off-target proteins.[7] Redesign the target protein ligand (warhead) for higher specificity.[1] |
| The E3 ligase ligand has intrinsic activity. | Include a negative control where the E3 ligase-binding component is inactive.[7] Modify the E3 ligase ligand to reduce off-target effects.[17] |
Experimental Protocols & Data
Protocol 1: Western Blotting for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2][7]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This assay determines the rate of metabolic degradation of a PROTAC.[10]
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).[9]
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and phosphate (B84403) buffer at 37°C for 5 minutes. Add the PROTAC to a final concentration of ~1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[10]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Quenching and Sample Preparation: Immediately stop the reaction by adding the aliquot to cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to precipitate proteins.[9]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.[9]
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the metabolic half-life.[9]
Quantitative Data Summary
| PROTAC Parameter | Typical Range/Value | Significance | Reference |
| Optimal Linker Length (ERα degradation) | 16 atoms | Both shorter and longer linkers resulted in significantly reduced efficacy. | |
| Optimal Linker Length (p38α degradation) | 15-17 atoms | Highlights the target-specific nature of optimal linker length. | |
| PROTAC Concentration Range for Dose-Response | 1 pM to 100 µM | A wide range is crucial to identify Dmax and observe the hook effect. | [6] |
| Typical Incubation Time for Degradation | 8-24 hours | Sufficient time for the PROTAC to act and for degradation to occur. | [2] |
Visualizations
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The main off-target effects of thalidomide-based PROTACs originate from the inherent function of the thalidomide-like moiety, which acts as a "molecular glue" when it binds to its primary target, the E3 ligase Cereblon (CRBN).[1][2] This PROTAC-CRBN complex can inadvertently recruit and induce the degradation of proteins that are not the intended target. These unintendedly degraded proteins are known as "neosubstrates."[1][2][3]
Key, well-documented neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for lymphocyte development.[1] Their degradation is responsible for the immunomodulatory effects of thalidomide (B1683933) and its derivatives.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide (B1683929) in certain hematological malignancies.[1]
-
SALL4: This transcription factor is a known mediator of the teratogenic effects associated with thalidomide.[1][4]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][5]
These off-target degradation events can lead to unintended biological outcomes, including cellular toxicity and altered signaling pathways, which can complicate data interpretation and affect the therapeutic window of the PROTAC.[1][6]
Q2: How can I rationally design my thalidomide-based PROTAC to minimize off-target effects?
A2: Several rational design strategies can be employed to decrease the off-target degradation of neosubstrates. These approaches focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.[1]
-
Modify the Thalidomide Moiety: Alterations to the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, have been shown to reduce the degradation of off-target ZF proteins.[7]
-
Optimize the Linker: The length, composition, and attachment point of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN).[1][8] Systematic optimization of the linker can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1][8]
-
Change the E3 Ligase: If off-target effects mediated by CRBN are persistent, consider using a warhead that recruits a different E3 ligase with a distinct set of endogenous substrates.[8]
Q3: My proteomics data shows degradation of unexpected proteins. How can I confirm if these are true off-targets?
A3: Distinguishing direct off-targets from indirect, downstream effects of target degradation is a critical step. A multi-faceted approach is recommended for validation:
-
Time-Course and Dose-Response Experiments: Analyze the degradation of both your intended target and the potential off-target proteins at various PROTAC concentrations and time points.[1][9] Direct off-targets are typically degraded at earlier time points.[10]
-
Synthesize a Negative Control PROTAC: Create a control molecule with an inactive enantiomer of the target-binding ligand or a modification that prevents it from binding to the target.[1] If the unexpected protein degradation persists with the negative control, it is likely a direct off-target effect mediated by the thalidomide-CRBN complex.[1]
-
Orthogonal Validation: Use alternative methods to confirm the proteomics hits. Western blotting is a standard method to validate the degradation of specific proteins.[9]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help confirm if the PROTAC directly engages with the identified off-target protein in a cellular context.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with thalidomide-based PROTACs.
| Problem | Possible Cause | Troubleshooting Steps |
| Significant cellular toxicity is observed at concentrations effective for target degradation. | 1. On-target toxicity: Degradation of the intended target protein is inherently toxic to the cells. 2. Off-target toxicity: Degradation of essential off-target proteins (neosubstrates).[1][11] | 1. CRISPR Knockout: Use CRISPR-Cas9 to knock out your target protein. If toxicity persists upon PROTAC treatment in the knockout cells, it confirms an off-target mechanism.[1] 2. Evaluate Off-Targets: Research the biological functions of the off-target proteins identified in your proteomics data. Degradation of proteins involved in critical cellular processes is a likely cause of toxicity.[1] 3. Redesign the PROTAC: Synthesize and test new PROTAC variants with modifications designed to reduce off-target effects (see FAQ Q2). Correlate a reduction in off-target degradation with a decrease in cellular toxicity.[1] |
| No degradation of the target protein is observed. | 1. Poor cell permeability: The PROTAC molecule is not efficiently entering the cells.[8] 2. Lack of ternary complex formation: The PROTAC is not effectively bridging the target protein and CRBN. 3. Low E3 ligase expression: The cell line used does not express sufficient levels of CRBN.[12] 4. "Hook effect": At excessively high concentrations, the PROTAC forms non-productive binary complexes with either the target or CRBN, rather than the productive ternary complex.[8][9] | 1. Assess Permeability: If possible, use analytical methods to measure intracellular PROTAC concentration. Consider modifying the linker to improve physicochemical properties.[8] 2. Confirm Target Engagement: Use biophysical assays like TR-FRET or SPR to confirm that the PROTAC can bind to both the target protein and CRBN and facilitate ternary complex formation.[8] 3. Verify CRBN Expression: Check the expression level of CRBN in your cell line via Western blot or qPCR. 4. Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations (from nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8] |
| Inconsistent results between experimental replicates. | 1. Variable cell culture conditions: Differences in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[8] 2. PROTAC instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[8] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities and confluency at the time of treatment.[8] 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental media over time using analytical techniques like LC-MS. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying on-target and off-target effects of a thalidomide-based PROTAC using quantitative mass spectrometry.[9][13]
1. Cell Culture and Treatment:
- Culture a suitable human cell line to approximately 70-80% confluency.
- Treat cells with the PROTAC at its optimal degradation concentration (e.g., 3-5x DC50).
- Include the following controls:
- Vehicle control (e.g., DMSO).
- Negative control PROTAC (a structurally similar molecule that does not bind the target or CRBN).[9][11]
- Incubate for a relatively short duration (e.g., 4-8 hours) to enrich for direct degradation events and minimize downstream effects.[9][10]
2. Cell Lysis and Protein Digestion:
- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Quantify the total protein concentration using a BCA or Bradford assay.
- Normalize protein amounts for all samples.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. LC-MS/MS Analysis:
- Analyze the resulting peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
- Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
4. Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Quantitative Data Summary (Illustrative Example)
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | TPX | -3.5 | 0.0001 | No (On-Target) |
| Ikaros | IKZF1 | -2.8 | 0.0005 | Yes (Known Neosubstrate) |
| Protein Y | PTY | -2.1 | 0.002 | Yes (Requires Validation) |
| Protein Z | PTZ | -0.1 | 0.85 | No |
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Off-target degradation via neosubstrate recruitment.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempro-innovations.com [chempro-innovations.com]
PROTAC Solubility Enhancement: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of Proteolysis Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC molecule shows poor aqueous solubility. What are the initial steps to troubleshoot this issue?
Poor aqueous solubility is a common characteristic of PROTACs due to their high molecular weight and lipophilicity, often placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This can lead to issues such as precipitation in assays and low bioavailability.[1]
Your initial troubleshooting should involve a systematic assessment of the molecule's physicochemical properties and the exploration of both structural modifications and formulation strategies. A recommended workflow is to first characterize the baseline solubility and then iteratively apply and evaluate different enhancement strategies.
Here is a logical workflow to approach this problem:
Q2: How can I modify the linker to improve the solubility of my PROTAC?
The linker plays a crucial role in determining the physicochemical properties of a PROTAC.[2][3] Modifying the linker is a common strategy to enhance solubility.
-
Incorporate Polar Functionality : Introducing polar groups such as polyethylene (B3416737) glycol (PEG) units can significantly improve hydrophilicity and water solubility.[4] Alkyl chains with embedded ether or amine functionalities can also increase polarity.[4]
-
Add Ionizable Groups : The inclusion of basic nitrogen-containing groups, like pyridine (B92270) or piperazine, can enhance aqueous solubility.[5][6]
-
Balance Flexibility and Rigidity : While flexible linkers like PEG can improve solubility, rigid linkers containing aromatic rings or alkynes can help to pre-organize the PROTAC for target binding.[4] A balance must be struck to maintain biological activity.
Table 1: Impact of Linker Modification on PROTAC Solubility
| Linker Type | Modification Strategy | Expected Outcome on Solubility | Reference |
| Alkyl Chain | Incorporate ether or amine groups | Increase | [4] |
| PEG-based | Increase number of ethylene (B1197577) glycol units | Increase | [4] |
| Heterocyclic | Introduce pyridine or piperazine | Increase | [5][6] |
| Rigid Aromatic | Add polar substituents | Moderate Increase | [4] |
Q3: Can changing the E3 ligase ligand affect the solubility of a PROTAC?
Yes, the choice of the E3 ligase ligand can have a substantial impact on the overall solubility of the PROTAC molecule.[7] Different E3 ligase ligands possess distinct physicochemical properties. For instance, PROTACs based on Cereblon (CRBN) ligands are often closer to the "Rule of Five" space and may exhibit better pharmacokinetic properties, including solubility, compared to some von Hippel-Lindau (VHL)-based PROTACs.[7] When facing solubility challenges, consider synthesizing analogs with different E3 ligase ligands if compatible with your target protein.
Q4: What are amorphous solid dispersions (ASDs) and how can they improve PROTAC solubility?
Amorphous solid dispersions (ASDs) are a formulation strategy where the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous state.[8][9] This high-energy, amorphous form has a higher apparent solubility and can lead to faster dissolution rates compared to the crystalline form.[9]
The mechanism involves preventing the PROTAC from recrystallizing, thereby maintaining a supersaturated solution for a longer duration, which can enhance absorption.[9]
Table 2: Examples of Solubility Improvement with ASD Formulations
| PROTAC | Polymer | Drug Loading (% w/w) | Fold Increase in Supersaturation/Solubility | Reference |
| AZ1 | HPMCAS | 20% | Up to 2-fold | [10][11] |
| ARCC-4 | HPMCAS | 10-20% | Pronounced supersaturation vs. physical mixture | [8][9] |
| ARCC-4 | Eudragit® L 100-55 | 10-20% | Pronounced supersaturation vs. physical mixture | [8][9] |
| ARV-110 | PVA | 30% | Over 50-fold improvement in in-vitro kinetic solubility | [12] |
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and are they suitable for PROTACs?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[13][14] This spontaneous emulsification presents the drug in a solubilized state with a large surface area, which can lead to improved dissolution and absorption.[13] SEDDS are a promising approach for lipophilic and poorly soluble molecules like many PROTACs.[8]
Q6: How do I measure the solubility of my PROTAC molecule accurately?
There are two main types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility : This is the equilibrium solubility of a compound in its most stable crystalline form. It is often measured using the shake-flask method followed by quantification.[1][15] This is considered the "true" solubility.
-
Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[1] It is a high-throughput method often used in early drug discovery.[16]
It is also crucial to measure solubility in biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), as these can provide a more accurate prediction of in vivo performance.[7] The solubility of PROTACs can be significantly higher in these media compared to simple buffers.[7][17]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy to detect precipitation.
-
Preparation of Stock Solution : Prepare a 10-20 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution : In a 96-well plate (DMSO plate), perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Transfer to Assay Plate : Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%).
-
Mixing and Incubation : Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[18]
-
Measurement :
-
Nephelometry : Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[18]
-
UV-Vis Spectroscopy : Measure the absorbance at a wavelength where the compound absorbs but the buffer does not. Precipitation will cause a decrease in the apparent absorbance of the solution.
-
-
Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to controls.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC.
-
Sample Preparation : Add an excess amount of the solid PROTAC compound to a known volume of the test buffer (e.g., PBS pH 7.4, FaSSIF) in a glass vial.[1][15] Ensure there is undissolved solid material present.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation : After equilibration, separate the undissolved solid from the solution. This can be done by:
-
Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 g) to pellet the solid.
-
Filtration : Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).[2]
-
-
Quantification : Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent. Quantify the concentration of the dissolved PROTAC using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[1][15]
-
Data Reporting : The thermodynamic solubility is reported as the mean concentration from replicate measurements (e.g., in µg/mL or µM).
Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common lab-scale method for preparing ASDs for initial screening.
-
Component Dissolution : Dissolve the PROTAC and the chosen polymer (e.g., HPMCAS, PVPVA) in a suitable common volatile solvent or solvent mixture (e.g., dichloromethane/ethanol).[19] The desired drug loading (e.g., 10%, 20% w/w) will determine the relative amounts of PROTAC and polymer.
-
Solvent Evaporation : Evaporate the solvent under controlled conditions. This can be achieved by:
-
Rotary Evaporation : For larger volumes, a rotary evaporator can be used to remove the solvent under reduced pressure.
-
Oven Drying : For small-scale preparations in vials or dishes, the solvent can be evaporated in a vacuum oven at a moderate temperature (e.g., 40-70°C) overnight.[19]
-
-
Drying and Collection : Ensure the resulting solid film or powder is completely dry by placing it under high vacuum for an extended period. Scrape the solid ASD from the container.
-
Characterization : Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD), which should show a broad halo instead of sharp peaks, and differential scanning calorimetry (DSC), which will show a single glass transition temperature (Tg).
-
Dissolution Testing : Evaluate the dissolution performance of the prepared ASD compared to the crystalline PROTAC in a relevant buffer (e.g., FaSSIF) to confirm solubility enhancement.[10]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. biorelevant.com [biorelevant.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. evotec.com [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 18. enamine.net [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Properties Through Linker Composition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). The focus is on how modifications to the linker composition can be leveraged to overcome common experimental challenges and improve overall PROTAC properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to enable the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] The linker's length, flexibility, and chemical composition are critical in dictating the proximity and relative orientation of the POI and the E3 ligase within this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no universal optimal linker length.[5] The ideal length is highly dependent on the specific target protein and E3 ligase pair being used.[5] However, most successful PROTACs have linkers that range from 7 to 29 atoms in length.[5] It is essential to experimentally screen a range of linker lengths to determine the optimum for a specific system, as even a single atom difference can significantly impact degradation efficacy.[6]
Q3: What are the main classes of PROTAC linkers and their general properties?
A3: PROTAC linkers are broadly classified into two main categories: flexible and rigid linkers.[7]
-
Flexible Linkers: These are the most commonly used, especially in the early stages of PROTAC development.[3]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[3] They are synthetically accessible and chemically stable but can be hydrophobic, which might limit aqueous solubility.[7][8]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs due to their hydrophilic nature.[8][9] They offer good biocompatibility and their length can be easily modulated.[9]
-
-
Rigid Linkers: These linkers incorporate structural elements that limit the conformational flexibility of the PROTAC.[1]
-
Cycloalkane Structures: Linkers containing piperazine (B1678402), piperidine (B6355638), or cyclohexane (B81311) can enhance water solubility and metabolic stability.[8]
-
Triazole-Containing Linkers: These are metabolically stable and can help to reduce oxidative degradation.[8]
-
Aromatic Linkers: Phenyl rings provide planarity and rigidity, which can help stabilize the ternary complex through non-covalent interactions like π-π stacking.[7]
-
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
Q: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I'm not observing any degradation in cells. What are the likely causes related to the linker?
A: This is a common issue that can often be traced back to the linker's inability to facilitate a productive ternary complex. Here are some troubleshooting steps focusing on linker modifications:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance between the POI and the E3 ligase, or too long, leading to an unstable and unproductive ternary complex.[2]
-
Solution: Synthesize a library of PROTACs with varying linker lengths. For example, if you started with a PEG4 linker, synthesize and test PROTACs with PEG2, PEG6, and PEG8 linkers to identify the optimal length.[10]
-
-
Incorrect Linker Attachment Points: The positions where the linker is connected to the warhead and the E3 ligase ligand are critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[11]
-
Solution: Analyze the solvent-exposed areas of the POI-ligand and E3-ligand interfaces to identify alternative attachment points.[11] Re-synthesize the PROTAC with the linker attached to a different solvent-exposed position on one or both ligands.
-
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[12]
-
Solution: Modify the linker to improve its physicochemical properties. Incorporating more hydrophilic groups, like PEG units, can improve solubility, while finding a balance between hydrophilicity and lipophilicity is key for permeability.[5] Replacing amide bonds with esters can also improve permeability by reducing the number of hydrogen bond donors.[13]
-
Issue 2: Poor Cell Permeability and Bioavailability
Q: My PROTAC shows good degradation in biochemical assays but has poor activity in cell-based assays, likely due to low permeability. How can I modify the linker to improve this?
A: Poor cell permeability is a major hurdle for PROTACs, which are often large molecules that fall outside of traditional "rule-of-five" guidelines.[13] Linker modifications are a key strategy to address this:
-
Increase Hydrophilicity for Better Solubility: Poor aqueous solubility can limit permeability.
-
Modulate Lipophilicity: While counterintuitive, increasing lipophilicity can sometimes enhance passive diffusion across the cell membrane.
-
Solution: Replace hydrophilic linkers like PEG with more lipophilic alkyl chains.[7] However, a careful balance must be struck, as excessive lipophilicity can lead to aggregation and other issues.
-
-
Introduce Rigidity: Rigid linkers can sometimes improve cell permeability.
-
Promote Chameleon-like Behavior: Some linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the cytoplasm.
-
Solution: This is an advanced strategy that often involves computational modeling to design linkers with the desired conformational flexibility.[3]
-
Issue 3: The "Hook Effect"
Q: I'm observing a bell-shaped dose-response curve, where target degradation decreases at higher PROTAC concentrations. How can I mitigate this "hook effect" through linker design?
A: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12][15]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[5]
-
Biophysical Measurement: Directly measure the stability and cooperativity of the ternary complex.
-
Solution: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of your PROTACs.[2] This will allow you to rank your compounds based on their ability to form a stable ternary complex and select those less prone to the hook effect.
-
Data on Linker Modifications
The following tables summarize quantitative data on how linker modifications can impact key PROTAC properties.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| This table synthesizes data for a series of BRD4-targeting PROTACs, illustrating that a PEG5 linker provides the optimal degradation potency in this context.[10] A lower DC50 value indicates higher potency, and Dmax represents the maximum percentage of target protein degradation.[10] |
Table 2: Impact of Linker Length on Permeability of a Hypothetical PROTAC
| Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| C8 Alkyl | 1.8 |
| PEG4 | 1.2 |
| PEG8 | 0.8 |
| PEG10 | 0.5 |
| This table illustrates the general trend that while PEG linkers can improve solubility, excessively long and polar linkers may decrease passive permeability.[14] Papp is the apparent permeability coefficient, typically measured in a Caco-2 cell assay.[10] |
Table 3: Impact of Linker Composition on Physicochemical Properties
| Linker Type | cLogP | TPSA (Ų) | HBD | HBA |
| C8 Alkyl | 5.2 | 120 | 4 | 8 |
| PEG4 | 4.5 | 145 | 4 | 10 |
| PEG8 | 3.8 | 170 | 4 | 12 |
| This table shows how linker composition affects key physicochemical properties that influence drug-likeness.[17] cLogP is the calculated octanol-water partition coefficient, TPSA is the topological polar surface area, HBD are hydrogen bond donors, and HBA are hydrogen bond acceptors.[17] |
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and apply a chemiluminescent substrate.[12]
-
-
Detection and Analysis:
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay to evaluate the passive diffusion of a compound.[3]
-
Membrane Coating:
-
Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).[3] Allow the solvent to evaporate.[11]
-
-
Prepare Plates:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).[3]
-
Prepare dosing solutions of the test and control compounds in the same buffer.
-
-
Assay Incubation:
-
Analysis:
Caco-2 Cell Permeability Assay
This assay is considered the gold standard for predicting in vivo human intestinal absorption and can also indicate active efflux.[5]
-
Cell Culture:
-
Transport Study (Apical to Basolateral):
-
Efflux Study (Basolateral to Apical):
-
To study drug efflux, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.[5]
-
-
Analysis:
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing ternary complex formation.[8]
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the surface of an SPR sensor chip.[8]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).[8]
-
Separately, determine the binary KD of the PROTAC for the target protein in solution.
-
-
Ternary Complex Formation:
-
Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.[13]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the on- and off-rates for the formation and dissociation of the ternary complex.[19]
-
Calculate the affinity of the ternary complex and the cooperativity factor (α), which is the ratio of the PROTAC's binary affinity to its ternary affinity.[19] A high cooperativity factor often correlates with potent degradation in cells.[20]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for inactive PROTACs.
Caption: Logical relationships in PROTAC linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. aragen.com [aragen.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. ptglab.com [ptglab.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Navigating Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial obstruction that prevents or weakens the formation of a stable ternary complex due to the size and arrangement of the constituent molecules (e.g., a target protein, a small molecule, and a recruited protein like an E3 ligase).[1][2] This can be caused by bulky chemical groups on the small molecule or unfavorable protein-protein interactions at the interface of the complex.[1] In the realm of Proteolysis Targeting Chimeras (PROTACs), for instance, steric clashes can inhibit the productive assembly of the target protein-PROTAC-E3 ligase complex, thereby impeding the desired biological outcome, such as protein degradation.[1]
Q2: What are the common experimental signs of steric hindrance in my assay?
A2: Several indicators may suggest that steric hindrance is adversely affecting your ternary complex formation:
-
Weak or Undetectable Ternary Complex Formation: Biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) show little to no signal for the ternary complex.[1]
-
High "Hook Effect": At high concentrations of your bifunctional molecule, you may observe a decrease in the formation of the ternary complex.[1] This occurs when the formation of unproductive binary complexes (e.g., molecule-target or molecule-ligase) dominates.[1]
-
Negative Cooperativity (α < 1): This indicates that the binding of one protein partner to the small molecule hinders the binding of the second protein partner.[1]
-
Poor Cellular Activity Despite Good Binary Binding: In cellular assays, you may observe poor efficacy (e.g., high DC50, low Dmax for PROTACs) even when your molecule shows strong binding to the individual target protein and the recruited protein in binary assays.[1]
-
Discrepancy Between In Vitro and In Vivo Results: A compound that forms binary complexes in vitro may fail to exhibit the expected activity in a cellular context.[1]
Q3: How does the linker component of a bifunctional molecule (e.g., PROTAC) contribute to steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[1] Its length, rigidity, and attachment points significantly influence the potential for steric clashes.[1] An improperly designed linker can force the two proteins into an unfavorable orientation, leading to steric hindrance and preventing the formation of a stable and productive ternary complex.[1]
Troubleshooting Guides
Problem: Weak or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the stable association of the three components.
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Linker Length: Synthesize and test analogs with different linker lengths. A linker that is too short may not allow the proteins to come together, while a very long and flexible linker might not provide the necessary conformational constraint for a stable interaction.[1]
-
Alter Linker Composition and Rigidity: Introduce rigid or flexible elements into the linker to optimize the relative orientation of the two proteins.[1]
-
Change Ligand Exit Vector: Modify the attachment point of the linker on one or both of the small molecule binders. This can significantly alter the trajectory of the linker and the resulting orientation of the recruited proteins.[1]
-
-
Introduce Mutations:
-
Structure-Guided Mutagenesis: If a structural model of the ternary complex is available or can be predicted, identify potential clashing residues at the protein-protein interface. Mutating these residues to smaller ones (e.g., Alanine scanning) can alleviate steric hindrance.[3]
-
-
Optimize Assay Conditions:
-
Buffer Composition: Ensure the buffer conditions (pH, salt concentration) are optimal for the stability and interaction of all three components.
-
Protein Quality: Verify the purity, concentration, and activity of your proteins. Aggregated or misfolded proteins can lead to spurious results.
-
Problem: High "Hook Effect" Observed in Assays
Possible Cause: At high concentrations, the bifunctional molecule is sequestering the proteins into binary complexes, preventing the formation of the desired ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance.
Troubleshooting Steps:
-
Improve Cooperativity: The hook effect can be mitigated by enhancing the positive cooperativity of the system, where the protein-protein interactions in the ternary complex stabilize the binding of the small molecule.[1] This can be achieved through rational design of the bifunctional molecule to promote favorable contacts between the two proteins.[3]
-
Careful Dose-Response Analysis: Perform experiments over a wide range of concentrations for the bifunctional molecule to identify the optimal window for ternary complex formation before the hook effect becomes dominant.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters that are crucial for evaluating and troubleshooting ternary complex formation.
| Parameter | Description | Desired Value | Experimental Technique(s) |
| Binary Affinity (Kd) | The dissociation constant for the binding of the small molecule to each individual protein partner. | Low Kd indicates strong binding. | ITC, SPR, FP, FRET, AlphaLISA |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. | A low Kd value indicates a stable ternary complex.[1] | ITC, SPR[1] |
| Cooperativity (α) | A measure of how the binding of one protein partner influences the binding of the other. It is the ratio of the binary to ternary complex binding affinities (α = Kdbinary / Kdternary). | α > 1 (Positive cooperativity) is generally desirable as it indicates that the protein-protein interactions stabilize the complex.[1] | ITC, SPR[1] |
| Kinetic Parameters (ka, kd) | The association (ka) and dissociation (kd) rate constants for binary and ternary complex formation. | Fast association and slow dissociation are often desirable for stable complexes. | SPR |
Experimental Protocols
Two-Step Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is designed to confirm the formation of a ternary complex in a cellular context.[5][6]
Methodology:
-
Cell Culture and Transfection:
-
Cell Lysis:
-
First Immunoprecipitation:
-
Elution:
-
Second Immunoprecipitation:
-
Western Blot Analysis:
-
Elute the final complexes and analyze the components by Western blotting using antibodies against Protein A, Protein B, and the endogenous third protein to confirm the presence of all three components in the final pulldown.[7]
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[8]
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[9]
-
-
Binary Interaction Analysis:
-
Flow solutions of the bifunctional molecule at various concentrations over the immobilized protein to determine the binary binding affinity (Kd) and kinetic parameters (ka, kd).[10]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein partner (e.g., the target protein) and varying concentrations of the bifunctional molecule.[10]
-
Flow these solutions over the immobilized protein surface.[10] The resulting sensorgrams will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the affinity (Kd) and kinetics of ternary complex formation.[10]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd (α = Kdbinary / Kdternary).[10]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]
Methodology:
-
Binary Titrations:
-
Molecule to Protein 1: Titrate the bifunctional molecule into a solution of the first protein to determine the binary binding affinity (Kd1), enthalpy (ΔH1), and stoichiometry (n1).[10]
-
Molecule to Protein 2: Titrate the bifunctional molecule into a solution of the second protein to determine Kd2, ΔH2, and n2.[10]
-
-
Ternary Complex Titration:
-
To measure the affinity of the bifunctional molecule for the pre-formed protein-protein complex, prepare a solution containing both proteins in the ITC cell.[10]
-
Titrate the bifunctional molecule into this solution. The resulting thermogram will represent the formation of the ternary complex.
-
Alternatively, to measure the binding of one protein to the pre-formed molecule-protein binary complex, saturate one protein with the bifunctional molecule and titrate the second protein into this solution.
-
-
Cooperativity Calculation:
Computational Modeling Workflow to Predict Steric Hindrance
Computational modeling can provide valuable insights into the structure of the ternary complex and help identify potential steric clashes before extensive synthetic and experimental work.[13][14]
Methodology:
-
Protein-Protein Docking:
-
Use computational docking algorithms to generate an ensemble of possible binding modes between the two protein partners.[15]
-
-
Linker Conformational Sampling:
-
Generate a library of low-energy conformations for the linker connecting the two small molecule binders.[13]
-
-
Ternary Complex Assembly and Refinement:
-
Analysis and Scoring:
-
Score the refined models based on energetic and geometric criteria. Models with high scores and favorable protein-protein and protein-ligand interactions are more likely to represent the true ternary complex.
-
Visually inspect the top-scoring models to identify any potential steric clashes that could be addressed through rational design.
-
Visualizations
Caption: Formation of a ternary complex from binary intermediates.
Caption: Impact of steric hindrance on ternary complex formation.
Caption: Troubleshooting workflow for steric hindrance issues.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aragen.com [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assaygenie.com [assaygenie.com]
PROTAC Technical Support Center: Troubleshooting Protein Degradation Failures
Welcome to the technical support center for Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PROTAC-mediated protein degradation experiments. Here, you will find a comprehensive guide in a question-and-answer format to address why your PROTAC may not be degrading its target protein, complete with detailed experimental protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading the target protein. What are the most common reasons for this failure?
There are several critical factors that can lead to a lack of target protein degradation. The primary reasons often fall into one of the following categories:
-
Inefficient Ternary Complex Formation: The fundamental first step for PROTAC action is the formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] If this complex does not form efficiently, ubiquitination and subsequent degradation will not occur.[2]
-
Suboptimal Linker Design: The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC plays a crucial role in the stability and conformation of the ternary complex.[3][4] An inappropriate linker length, composition, or attachment point can prevent productive ternary complex formation.[5]
-
Poor Cellular Permeability and Stability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[5][6] Additionally, the PROTAC molecule itself may be unstable in the experimental conditions.[6]
-
Incorrect E3 Ligase Selection: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be a suitable match for the target protein.[6][7]
-
Issues with the Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation must be fully functional.
Troubleshooting Guide: A Step-by-Step Approach
If you are not observing target degradation, follow this systematic troubleshooting guide to identify the potential issue.
Step 1: Verify Target and E3 Ligase Engagement
The first step is to confirm that your PROTAC can bind to both the target protein and the E3 ligase independently.
Q2: How can I confirm that my PROTAC is binding to the target protein and the E3 ligase?
You can use a variety of biophysical and cellular assays to measure the binary binding affinities of your PROTAC.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can provide quantitative data on the binding affinities between your PROTAC and the purified target protein or E3 ligase complex.[5][8]
-
Cellular Target Engagement Assays: To confirm target engagement within a cellular context, you can use assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[5][6]
Table 1: Common Assays for Binary Engagement
| Assay Technique | Principle | Typical Data Output | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | K D (dissociation constant) | Requires purified proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | K D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Requires larger amounts of purified proteins. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding. | K D | Requires a fluorescently labeled probe.[8] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or lysates. | Target engagement confirmation | Can be performed in a cellular environment. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand. | Target engagement and affinity in live cells | Requires genetic modification of cells.[9] |
Step 2: Assess Ternary Complex Formation
Even if your PROTAC binds to both the target and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex.[6]
Q3: How can I determine if a stable ternary complex is being formed?
Several assays can directly measure the formation and stability of the ternary complex.
-
Biophysical Assays: SPR and ITC can be adapted to measure ternary complex formation and cooperativity.[10][11] A cooperativity factor (alpha) greater than 1 indicates that the binding of one protein enhances the binding of the other, which is favorable for PROTAC efficacy.[10]
-
Proximity-Based Cellular Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET™ are well-suited for measuring ternary complex formation in a cellular environment.[9]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[6] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Step 3: Confirm Target Ubiquitination
The formation of a ternary complex should lead to the ubiquitination of the target protein, marking it for degradation.
Q5: How can I verify that my target protein is being ubiquitinated?
You can directly assess the ubiquitination status of your target protein using the following methods:
-
Immunoprecipitation followed by Western Blot: This is a direct method to detect ubiquitinated target protein.[12] The target protein is immunoprecipitated from cell lysates, and the resulting blot is probed with an anti-ubiquitin antibody. An increase in high molecular weight smears or bands indicates polyubiquitination.[13]
-
In Vitro Ubiquitination Assays: These assays use purified components to reconstitute the ubiquitination cascade in a test tube.[14][15] They allow for a direct assessment of your PROTAC's ability to induce ubiquitination of the target protein by the chosen E3 ligase.
Step 4: Investigate Cellular Factors
If you have confirmed target engagement, ternary complex formation, and ubiquitination, but still do not observe degradation, the issue may lie with other cellular factors.
Q6: What cellular factors could be preventing the degradation of my target protein?
-
E3 Ligase Expression Levels: The chosen E3 ligase may not be expressed at sufficient levels in your cell model.[16] Verify the expression of the E3 ligase by Western blot or qPCR.
-
Cell Permeability: Your PROTAC may have poor cell permeability.[5] You can assess this using cell-based target engagement assays like NanoBRET™. Modifying the linker to improve physicochemical properties can enhance permeability.[5]
-
PROTAC Stability: The PROTAC may be unstable in the cell culture medium.[6] Its stability can be assessed over the time course of your experiment.
-
Ubiquitin-Proteasome System (UPS) Functionality: Ensure that the UPS is functioning correctly in your cells. You can use a proteasome inhibitor (e.g., MG132) as a control. If the proteasome is inhibited, you should see an accumulation of the ubiquitinated target protein.[13]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method for quantifying changes in target protein levels following PROTAC treatment.[17]
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and heat samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[17]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[17]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a proximity-based assay to measure the formation of the ternary complex.[6]
-
Reagent Preparation: Prepare solutions of the purified target protein, E3 ligase complex, and serial dilutions of the PROTAC in an appropriate assay buffer.
-
Incubation: Add the proteins and PROTAC dilutions to a microplate and incubate to allow for ternary complex formation.
-
Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., ULight-labeled) antibodies that specifically recognize the target protein and a component of the E3 ligase complex.
-
Signal Detection: After incubation, measure the TR-FRET signal. An increased signal indicates the proximity of the donor and acceptor antibodies, confirming the formation of the ternary complex.
Linker Design and Optimization
Q7: How does the linker affect PROTAC activity?
The linker is a critical determinant of PROTAC efficacy.[4][] Its length, rigidity, and chemical composition influence the spatial orientation of the target protein and E3 ligase within the ternary complex.[4]
-
Length: The linker must be long enough to avoid steric clashes between the two proteins but not so long that it prevents productive interactions for ubiquitination.[19]
-
Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[5] For example, PEG linkers can improve solubility.[5]
-
Attachment Points: The points at which the linker is attached to the target- and E3 ligase-binding ligands are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[5]
Table 2: Common Linker Types in PROTAC Design
| Linker Type | Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible | Synthetically accessible, allows conformational flexibility. | High flexibility can lead to an entropic penalty upon binding.[5] |
| PEG Chains | Flexible, hydrophilic | Improves solubility and permeability.[5] | Can be metabolically labile. |
| Rigid Linkers (e.g., containing phenyl or piperazine (B1678402) groups) | Constrained | Can pre-organize the PROTAC for favorable binding, improving potency and selectivity.[5] | May be more challenging to synthesize. |
If you suspect linker issues are the cause of your PROTAC's inactivity, a systematic approach of synthesizing and testing a library of PROTACs with varying linker lengths and compositions is often necessary.[3]
By methodically working through these troubleshooting steps and utilizing the appropriate validation assays, researchers can diagnose and overcome the common challenges associated with PROTAC development, ultimately leading to the successful degradation of their protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [promega.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. biocompare.com [biocompare.com]
- 17. benchchem.com [benchchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
optimizing PROTAC concentration to avoid binary complex formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing Proteolysis Targeting Chimera (PROTAC) concentration and avoiding the formation of non-productive binary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and what causes it?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1][3]
The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[2] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q2: What are the consequences of the "hook effect" for my experimental results?
Q3: What are the key parameters to define for determining the optimal concentration of a PROTAC?
A3: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[3][5][6]
-
Dmax : The maximal percentage of target protein degradation achievable with the PROTAC.[3][5]
The goal is to identify a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing the hook effect, off-target effects, or cytotoxicity.[3]
Q4: What are the essential negative controls for PROTAC experiments?
A4: To ensure that the observed effects are due to the specific degradation of the target protein, it is crucial to include proper negative controls. An essential control is a molecule that is structurally similar to your active PROTAC but is deficient in a key aspect of its mechanism of action.[7] There are two main types of inactive controls:
-
E3 Ligase Binding-Deficient Control : This control is modified to prevent it from binding to the E3 ligase. This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand.[7]
-
Target Protein Binding-Deficient Control : This control is altered so that it no longer binds to the protein of interest (POI). This is typically accomplished by modifying the "warhead" portion of the PROTAC.[7]
Using these controls helps to confirm that the degradation is dependent on the formation of the ternary complex and not due to off-target effects.[3][7]
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| Decreased protein degradation at high PROTAC concentrations. | You are observing the "hook effect."[1] | 1. Confirm the Hook Effect : Repeat the experiment with a wider and more granular range of PROTAC concentrations, focusing on both lower and higher concentrations to fully define the bell-shaped curve.[1] 2. Determine Optimal Concentration : Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] 3. Assess Ternary Complex Formation : Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][4] |
| No target protein degradation is observed at any tested concentration. | 1. Concentration Range is Too High or Too Low : Your initial concentration range might be entirely within the hook effect region or too low to induce degradation.[1] 2. Poor Cell Permeability : PROTACs are often large molecules and may have poor cell membrane permeability.[8][9] 3. Low E3 Ligase Expression : The cell line you are using may not express sufficient levels of the recruited E3 ligase.[1][3] 4. Inefficient Ternary Complex Formation : The PROTAC may not effectively bring the target protein and E3 ligase together.[9] | 1. Test a Wider Concentration Range : Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1] 2. Verify Target Engagement : Confirm that the PROTAC can bind to the target protein and the E3 ligase individually.[1] 3. Check Cell Line and E3 Ligase Expression : Ensure that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.[1][3] 4. Optimize Incubation Time : Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to determine the ideal incubation time.[1][3] |
| High cell toxicity is observed. | 1. PROTAC Concentration is Too High : The concentration of the PROTAC may be causing cytotoxic effects.[3] 2. Off-Target Effects : The PROTAC may be causing off-target effects unrelated to the degradation of the intended target.[3] | 1. Lower the Concentration : Determine the IC50 for cell viability and work at concentrations well below this value.[3] 2. Use Negative Controls : Compare the effects with a negative control PROTAC to determine if the toxicity is related to the intended mechanism of action.[3] |
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% (Dmax) |
| 1000 | 50% |
| 10000 | 80% |
Table 2: Key Degradation Parameters for PROTAC Characterization
| Parameter | Description | Example Value |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein.[3][5] | 25 nM |
| Dmax | The maximum percentage of target protein degradation observed.[3][5] | 85% |
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[3][10][11]
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10][11] Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][2][3]
- Include a vehicle-only control (e.g., DMSO).[10]
- Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).[3]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells once with ice-cold PBS.[10]
- Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[11]
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
- Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.[11]
3. Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[10]
- Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[3]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Detect the signal using an ECL substrate.[10]
4. Data Analysis:
- Quantify the band intensities using densitometry software.[3]
- Normalize the target protein band intensity to the loading control.[3]
- Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[3]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol allows for the detection of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
1. Cell Treatment and Lysis:
- Treat cells with the desired concentrations of PROTAC or vehicle for a specified time.
- To prevent the degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
- Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
- Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
- Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
3. Western Blotting:
- Wash the beads to remove non-specifically bound proteins.
- Elute the protein complexes from the beads.
- Analyze the eluted samples by Western Blotting, probing for the E3 ligase to confirm its presence in the complex with the target protein.
Protocol 3: Biophysical Assays for Binding Analysis (Overview)
Biophysical assays provide quantitative data on the binding affinities between the PROTAC, the target protein, and the E3 ligase.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][13][14]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding interactions.[13][15]
-
NanoBRET™/TR-FRET: Proximity-based assays that can be used in live cells to monitor the formation of the ternary complex.[1][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. aragen.com [aragen.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Efficacy through Linker Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of linker rigidity on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC molecule is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1] The linker is not just a simple spacer; it plays a crucial role in the overall efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][2] The linker's length, rigidity, and chemical composition can significantly impact the PROTAC's physicochemical properties, such as solubility and cell permeability, which are critical for its biological activity.[3][]
Q2: Should I use a flexible or a rigid linker for my PROTAC?
The choice between a flexible or rigid linker is highly dependent on the specific target protein and E3 ligase pair.[5]
-
Flexible linkers , such as those with polyethylene (B3416737) glycol (PEG) or alkyl chains, offer conformational freedom.[1][6] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[7] However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the ternary complex.[8]
-
Rigid linkers , which may contain cyclic structures like piperazine (B1678402) or phenyl groups, can "pre-organize" the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase.[5][8] This can enhance the stability of the ternary complex and improve degradation efficiency.[] However, a highly rigid linker might also introduce steric hindrance, preventing the formation of a productive complex.[8]
Ultimately, an empirical approach involving the synthesis and testing of a series of PROTACs with varying linker rigidities is often necessary to identify the optimal design.[9]
Q3: How does linker rigidity affect the formation of the ternary complex?
Linker rigidity plays a critical role in the formation and stability of the productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[10] A rigid linker can restrict the conformational flexibility of the PROTAC, which can be beneficial in orienting the warhead and the E3 ligase ligand in a manner that promotes favorable protein-protein interactions between the POI and the E3 ligase.[][8] This "pre-organization" can lead to increased cooperativity in ternary complex formation.[11] Conversely, a linker that is too rigid may prevent the necessary conformational adjustments required for the two proteins to come together effectively.[8]
Q4: Can linker rigidity influence the selectivity of a PROTAC?
Yes, linker design, including its rigidity, can significantly impact the selectivity of a PROTAC.[12] Even with a promiscuous warhead that binds to multiple proteins, modifying the linker can lead to selective degradation of the intended target.[12] The linker influences the geometry of the ternary complex, and different linker rigidities can favor the formation of a productive complex with one target over another.[13] For example, subtle changes in linker length and composition have been shown to alter the degradation profile of PROTACs targeting highly similar proteins.[12]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development that may be related to linker rigidity.
| Issue | Potential Linker-Related Cause | Troubleshooting Steps & Recommendations |
| No or poor target degradation | Incorrect Linker Rigidity: The linker may be too rigid, causing steric hindrance, or too flexible, leading to non-productive binding events.[11] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker compositions, including both flexible (e.g., PEG, alkyl chains) and rigid (e.g., piperazine, phenyl groups) linkers.[9] 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex with different linkers.[5] |
| "Hook Effect" observed (decreased degradation at high concentrations) | Suboptimal Ternary Complex Cooperativity: The linker may not be adequately promoting positive cooperativity, leading to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at high concentrations.[11][14] | 1. Introduce Rigidity: Incorporate rigid elements into the linker to pre-organize the PROTAC for ternary complex formation, which can enhance cooperativity.[11] 2. Measure Cooperativity: Quantify the cooperativity of your PROTACs using biophysical methods to rank compounds based on their ability to form a stable ternary complex.[5] |
| Poor cell permeability | Unfavorable Physicochemical Properties: The linker's properties, influenced by its rigidity and composition, may contribute to poor cell membrane penetration.[3][5] | 1. Modify Linker Composition: Introduce polar groups (e.g., ether oxygens in PEG linkers) to improve solubility or adjust the balance of hydrophilicity and lipophilicity.[1][5] 2. Cellular Target Engagement Assays: Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[5] |
| Off-target effects | Non-selective Ternary Complex Formation: The linker may allow for the formation of productive ternary complexes with unintended proteins.[13] | 1. Systematic Linker Modification: Vary the linker's rigidity and attachment points to alter the geometry of the ternary complex and potentially disfavor binding to off-targets.[13] 2. Proteomics-based Selectivity Profiling: Use mass spectrometry-based proteomics to globally assess the selectivity of your PROTACs. |
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the impact of linker rigidity and composition on PROTAC efficacy.
Table 1: Impact of Linker Rigidity on BRD4 Degradation [9]
| PROTAC | Linker Type | Linker Modification | IC50 (MOLM13 cells) | IC50 (MV4;11 cells) | IC50 (RS4;11 cells) |
| 48 | Alkyl chain | Amine linkage | ~ pM range | ~ pM range | ~ pM range |
| QCA570 | Rigid alkyne | Ethynyl group | 3-fold more potent than 48 | 6-fold more potent than 48 | 27-fold less potent than 48 |
Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation [15][16]
| PROTAC | Linker Length (atoms) | ER Degradation Efficacy | Cytotoxicity (IC50 in MCF7 cells) |
| 11 | Not specified | Superior to longer linkers | Not specified |
| 12 | 12 | Good | Not specified |
| 13 | 16 | Most effective | Similar to tamoxifen |
| 14 | Not specified | Less effective | Not specified |
| 15 | Not specified | Less effective | Not specified |
| 16 | Not specified | Less effective | Not specified |
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the protein bands to determine the relative protein levels.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[5]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[5]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[5]
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the soluble protein partner in the presence of a fixed concentration of the PROTAC.
-
Alternatively, co-inject a pre-incubated mixture of the PROTAC and the soluble protein partner.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.
-
3. In-Cell Ubiquitination Assay
-
Objective: To determine if the PROTAC induces ubiquitination of the target protein within cells.[13]
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin or a specific ubiquitin linkage (e.g., K48-ubiquitin). An increase in the high molecular weight smear corresponding to polyubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Visualizations
Caption: The general mechanism of action for a PROTAC molecule.
Caption: The relationship between linker rigidity and key PROTAC properties.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Protein Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during protein degradation experiments.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter during your protein degradation assays.
Issue 1: No or Poor Degradation of the Target Protein
Question: I am not observing any degradation of my target protein after treating my cells with a degrader molecule (e.g., a PROTAC). What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can lead to a lack of target protein degradation. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Ineffective Ternary Complex Formation | The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is essential for degradation.[1] Confirm complex formation using techniques like co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET).[2] |
| Poor Cell Permeability of the Degrader | Degrader molecules, particularly PROTACs, can be large and may not efficiently cross the cell membrane.[3][4] Consider modifying the linker or performing cell permeability assays. |
| "Hook Effect" | At high concentrations, the degrader can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration. |
| Inappropriate E3 Ligase | The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for your target protein. Try using a different E3 ligase recruiter. |
| High Rate of Protein Synthesis | The cell might be synthesizing the target protein at a rate that counteracts the degradation. A time-course experiment can help determine the optimal treatment duration. |
| Proteasome Inhibition | Ensure that other compounds in your cell culture medium are not inhibiting the proteasome. Include a known proteasome inhibitor (e.g., MG132) as a positive control in your experiment. |
| Experimental Protocol Issues | Review your treatment time and cell lysis conditions. An incubation time of 8-24 hours is a good starting point. Ensure your lysis buffer is optimized for your target protein. |
| Detection Issues (Western Blot) | Verify that your primary antibody is specific and sensitive enough to detect the target protein. Ensure proper protein transfer and blotting conditions. Use a positive control lysate known to express the target protein.[1][5] |
Troubleshooting Workflow for No Degradation:
Issue 2: Inconsistent Western Blot Results
Question: My western blot results for protein degradation are inconsistent and difficult to interpret. What could be the problem?
Answer:
Western blotting is a key technique for assessing protein degradation, and inconsistencies can arise from various steps in the protocol.
Common Problems and Solutions in Western Blotting:
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane (typically 20-40 µg of total protein).[6][7] |
| Poor antibody affinity or concentration. | Use a validated antibody for Western Blotting and optimize the antibody concentration. | |
| Inefficient protein transfer. | Confirm transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[5] | |
| Protein degradation during sample preparation. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[6] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Multiple Bands/Non-specific Bands | Protein degradation. | Use fresh samples and protease inhibitors. |
| Antibody cross-reactivity. | Use a more specific primary antibody or perform a negative control with a lysate that does not express the target protein. | |
| Post-translational modifications (PTMs). | PTMs like ubiquitination can cause shifts in molecular weight. |
Experimental Workflow for Western Blot Analysis:
Frequently Asked Questions (FAQs)
Q1: What are DC50 and Dmax, and how are they determined?
A1:
-
DC50 (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the potency of the degrader.[8]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given degrader.[8]
These values are determined by performing a dose-response experiment where cells are treated with a range of degrader concentrations. The amount of remaining target protein is then quantified, typically by Western Blot, and the data is fitted to a dose-response curve.[9][10]
Quantitative Data for a PROTAC KRAS G12D Degrader:
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) |
| AsPC-1 | Pancreatic | Mutant | 3.2 | >95 |
| HCT116 | Colorectal | Mutant | 1.6 | >95 |
| MIA PaCa-2 | Pancreatic | Mutant | 2.5 | >95 |
| Note: These values are illustrative and can vary based on experimental conditions.[9] |
Q2: How can I confirm that my degrader is working through the ubiquitin-proteasome system?
A2: To confirm the mechanism of action, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132). If the degrader-induced protein degradation is rescued in the presence of the proteasome inhibitor, it indicates that the degradation is dependent on the proteasome.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader. This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (degrader-target or degrader-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: How do I perform a co-immunoprecipitation (Co-IP) assay to detect the ternary complex?
A4: A Co-IP experiment can be used to pull down the entire protein complex and verify the interaction between the target protein, the degrader, and the E3 ligase.
Signaling Pathway of Degrader-Mediated Protein Degradation:
Experimental Protocols
Western Blot Protocol for Protein Degradation Analysis
This protocol outlines the key steps for performing a western blot to quantify protein degradation.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[1]
-
-
Quantification:
-
Perform densitometry analysis to quantify the band intensity. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[11]
-
Co-Immunoprecipitation (Co-IP) Protocol for Ternary Complex Detection
This protocol describes how to perform a Co-IP to confirm the formation of the degrader-induced ternary complex.[2]
-
Cell Treatment and Lysis:
-
Treat cells with the degrader or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Pre-clearing Lysate:
-
Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.[12]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[2]
-
-
Washing:
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[2]
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot, probing for all three components of the ternary complex: the target protein, the E3 ligase, and a tag on the degrader if available. The presence of all three components in the immunoprecipitate confirms the formation of the ternary complex.[2]
-
In Vitro Ubiquitination Assay Protocol
This assay is used to determine if a target protein is ubiquitinated by a specific E3 ligase in the presence of a degrader.[13][14][15]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase
-
Ubiquitin
-
Target protein (substrate)
-
Degrader molecule
-
ATP
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[13]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[14]
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western Blot and probe with an antibody against the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
how to select the correct linker attachment point on a ligand
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical process of selecting the correct linker attachment point on a ligand. It includes frequently asked questions for quick reference and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when selecting a linker attachment point on a ligand?
The primary goal is to identify a position on the ligand where a linker can be attached without significantly diminishing the ligand's binding affinity and selectivity for its target protein. The chosen point should facilitate the desired orientation and spatial arrangement for the intended application, such as in the formation of a stable ternary complex in the case of Proteolysis Targeting Chimeras (PROTACs).[]
Q2: What are the most important factors to consider when choosing a linker attachment point?
Key factors include:
-
Maintaining Binding Affinity: The attachment should not interfere with the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target protein.[]
-
Solvent Accessibility: The attachment point should ideally be at a solvent-exposed region of the ligand when it is bound to its target. This minimizes steric hindrance and allows the linker to extend outwards without disrupting the binding interface.[][2]
-
Synthetic Tractability: The chosen position should be chemically accessible for linker conjugation without requiring overly complex synthetic routes.
-
Impact on Physicochemical Properties: The attachment point can influence the solubility, stability, and cell permeability of the final conjugate.[]
Q3: How does the linker attachment point affect the efficacy of a PROTAC?
In the context of PROTACs, the linker attachment point is crucial as it dictates the spatial orientation of the target protein relative to the E3 ligase.[] An optimal attachment point facilitates the formation of a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[][] A suboptimal point can lead to steric clashes, preventing the formation of a stable complex and thus reducing degradation efficiency.[4]
Q4: Are there computational tools to predict good linker attachment points?
Yes, computational methods are valuable for predicting suitable linker attachment points. Techniques such as molecular modeling, analysis of solvent-exposed surface areas on co-crystal structures, and protein-protein docking simulations can help identify promising locations.[][5] These tools can evaluate variables like protein surface accessibility and the potential for non-covalent interactions to guide the selection process.[]
Troubleshooting Guide
This guide addresses common problems encountered during the selection and validation of linker attachment points.
| Problem | Possible Cause | Suggested Solution |
| Significant loss of ligand binding affinity after linker attachment. | The linker attachment point interferes with a key binding interaction between the ligand and its target protein. | - Re-evaluate the ligand-protein co-crystal structure or docking model to identify alternative, more solvent-exposed attachment points.[2]- Perform a new Structure-Activity Relationship (SAR) study by synthesizing a small library of analogs with the linker at different positions.[6]- Consider using a longer or more flexible linker to minimize steric hindrance.[7][8] |
| Poor solubility or stability of the final conjugate. | The chosen linker and/or attachment point has resulted in unfavorable physicochemical properties. | - Modify the linker to include more hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains.[][4]- Investigate different linker attachment chemistries that may result in a more stable conjugate. For example, some linker junctions are more susceptible to hydrolysis than others.[9]- For thalidomide-based PROTACs, attachment at the C4 position of the phthalimide (B116566) ring has been shown to result in more stable derivatives compared to other positions.[9] |
| Low efficacy (e.g., poor degradation in a PROTAC system) despite good binding affinity. | The linker attachment point leads to a non-productive ternary complex geometry. | - Systematically vary the linker length and composition to alter the relative orientation of the two proteins.[][10]- Experiment with different attachment points on the ligand to find an orientation that promotes efficient ubiquitination.[10][11]- Utilize computational modeling to predict ternary complex structures and identify more favorable geometries. |
| Off-target effects or unexpected pharmacology. | The linker attachment point alters the ligand's selectivity profile or, in the case of PROTACs, induces neosubstrate degradation. | - Profile the conjugate against a panel of related and unrelated targets to assess its selectivity.- For CRBN-based PROTACs, the linker attachment point on the thalidomide (B1683933) scaffold can influence the degradation of neosubstrates like IKZF1.[9] Consider modifying the attachment point to minimize these effects if they are undesirable. |
Decision-Making Workflow for Linker Attachment Point Selection
The following diagram illustrates a typical workflow for selecting and validating a linker attachment point on a ligand.
Caption: Workflow for selecting and validating a linker attachment point.
Key Experimental Protocols
Here are detailed methodologies for essential experiments used to validate linker attachment points.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11]
-
Protocol Outline:
-
Prepare solutions of the target protein and the ligand-linker conjugate in the same buffer to minimize heats of dilution.
-
Place the target protein in the sample cell of the calorimeter.
-
Load the ligand-linker conjugate into the injection syringe.
-
Titrate the conjugate into the sample cell in small, sequential injections.
-
Measure the heat change after each injection.
-
Analyze the resulting binding isotherm to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[11]
-
Protocol Outline:
-
Immobilize the target protein onto the surface of an SPR sensor chip.
-
Flow a solution of the ligand-linker conjugate over the chip surface at various concentrations.
-
Monitor the change in the SPR signal in real-time to observe association.
-
Flow buffer over the chip to monitor dissociation.
-
Fit the resulting sensorgrams to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Degradation Assay (for PROTACs)
-
Principle: This assay quantifies the reduction in the levels of a target protein in cells following treatment with a PROTAC. Western blotting is a common method for this purpose.[11]
-
Protocol Outline:
-
Culture cells and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
-
Ternary Complex Formation Assay (e.g., AlphaLISA)
-
Principle: This assay detects the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). In the AlphaLISA format, donor and acceptor beads are brought into close proximity upon complex formation, generating a luminescent signal.[11]
-
Protocol Outline:
-
Incubate recombinant, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged CRBN/DDB1) with varying concentrations of the PROTAC.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Incubate to allow for complex formation and bead association.
-
Read the plate on an Alpha-enabled plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.
-
Relationship Between Experimental Techniques
The following diagram illustrates how different experimental techniques are interconnected in the process of characterizing a ligand-linker conjugate.
Caption: Interrelation of key experimental validation techniques.
References
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Computational Modeling for Rational PROTAC Linker Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the computational design of PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of computational modeling in PROTAC linker design?
A1: The main goal is to predict and optimize the linker's properties to ensure the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] This involves modeling the linker's length, composition, attachment points, and conformational flexibility to achieve favorable protein-protein interactions (PPIs) that lead to efficient ubiquitination and subsequent degradation of the target protein.[4][5][6] Computational methods help to narrow down the number of candidate molecules for synthesis, saving time and resources.[7][8]
Q2: What is a "good" predicted ternary complex structure?
A2: A "good" predicted structure is one that is both energetically favorable and conformationally stable. Key indicators include a low root-mean-square deviation (RMSD) of the protein backbones during molecular dynamics (MD) simulations, a stable radius of gyration (RoG), and favorable interaction energies (e.g., negative binding free energy).[9][10] The complex should also position a surface lysine (B10760008) residue on the target protein within reach of the E2 enzyme's active site for efficient ubiquitin transfer.[11]
Q3: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. However, what are some general guidelines for selecting an initial linker length?
A3: While there's no single answer, most successful PROTACs feature linkers with lengths ranging from 7 to 29 atoms.[12] If the linker is too short, it can cause steric clashes that prevent the formation of the ternary complex.[4] Conversely, an overly long linker may not effectively bring the two proteins into the correct proximity for ubiquitination.[4] Initial designs often start with commonly used polyethylene (B3416737) glycol (PEG) or alkyl chains, which offer flexibility and established synthetic accessibility.[13][14]
Q4: How does the linker's chemical composition affect PROTAC properties?
A4: The linker's composition is critical for modulating the physicochemical properties of the entire PROTAC molecule.[4][13]
-
Solubility: Incorporating polar groups like ether oxygens (e.g., in PEG linkers) can enhance aqueous solubility.[12]
-
Cell Permeability: The linker contributes significantly to properties like polar surface area (PSA) and the number of rotatable bonds, which influence cell permeability. A balance between hydrophilicity and lipophilicity is crucial.[12][15]
-
Metabolic Stability: Simple alkyl or ether chains can be prone to metabolism. Designing more rigid or sterically hindered linkers can improve metabolic stability for in vivo applications.[12]
Troubleshooting Guide
This section addresses specific issues users might encounter during their computational experiments.
Issue 1: My model predicts a stable ternary complex, but the synthesized PROTAC is inactive in vitro.
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[12][16] Solution: Use computational tools to predict properties like cLogP, PSA, and the number of rotatable bonds.[15] Modify the linker in silico by adding or removing polar groups to balance lipophilicity and hydrophilicity, then re-evaluate permeability metrics.[12] |
| Incorrect Binding Pose | The initial docking of the warhead or E3 ligand may be inaccurate, leading to a flawed ternary complex model. Solution: Validate the binary complex poses against known crystal structures if available. Use multiple docking programs and scoring functions to build consensus. Ensure the linker attachment points are at solvent-exposed positions on the ligands to minimize disruption of key binding interactions.[12][14] |
| Unproductive Ternary Complex Conformation | A stable complex does not guarantee degradation. The geometry might not be suitable for ubiquitination (i.e., no accessible lysines near the E2 active site).[11] Solution: Run longer molecular dynamics (MD) simulations to explore a wider range of conformations.[5][6] Analyze the simulation trajectories to identify conformations where target protein lysines are accessible and correctly oriented towards the E3 ligase machinery.[17][18] |
| Suboptimal Linker Flexibility | The linker may be too rigid, preventing the necessary conformational adjustments for induced fit, or too flexible, leading to a high entropic penalty upon binding.[17] Solution: Analyze the root-mean-square fluctuation (RMSF) of the linker atoms during MD simulations. If excessively high, consider designing linkers with increased rigidity (e.g., incorporating cyclic structures) to pre-organize the PROTAC into a more favorable conformation.[14] |
Issue 2: My molecular dynamics (MD) simulations are unstable, or the ternary complex dissociates.
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Initial Structure | The starting geometry from protein-protein docking may be energetically unfavorable or contain steric clashes. Solution: Before running production MD, perform a thorough energy minimization and equilibration protocol on the complex. Visually inspect the starting structure for any obvious clashes between the proteins or with the PROTAC. |
| Force Field Incompatibilities | The force fields used for the protein and the PROTAC molecule may not be well-parameterized or compatible. Solution: Ensure you are using a modern and well-validated protein force field (e.g., AMBER, CHARMM). Carefully parameterize the PROTAC molecule, paying close attention to partial charges and dihedral parameters. Use established tools like Antechamber or CGenFF for this purpose. |
| Insufficient Equilibration | The system may not be properly equilibrated (temperature, pressure, density) before the production run. Solution: Extend the equilibration phase. Monitor the system's temperature, pressure, and density to ensure they have converged to stable values before starting the production simulation. |
| Weak Intrinsic Affinity | The chosen warhead, E3 ligand, or the protein-protein interface simply may not be conducive to forming a stable complex. Solution: Re-evaluate the binding free energies of the binary complexes computationally (e.g., using MM/PBSA or FEP). If binary affinity is weak, the ternary complex is unlikely to be stable. Consider choosing different ligands or targeting a different E3 ligase. |
Visualizations and Workflows
Computational PROTAC Design Workflow
The following diagram outlines a typical workflow for the rational design of PROTAC linkers using computational methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. precisepeg.com [precisepeg.com]
- 9. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Design-Evaluator (PRODE): An Advanced Method for In-Silico PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting PROTAC properties [asbmb.org]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosolveit.de [biosolveit.de]
- 15. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elifesciences.org [elifesciences.org]
Validation & Comparative
VHL vs. CRBN-Based PROTACs: A Comparative Guide to Degradation Efficiency
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical design parameter that significantly influences its degradation efficiency, selectivity, and overall pharmacological profile. The two most extensively utilized E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their targeted protein degradation strategies.
Data Presentation: Quantitative Comparison of Degradation Efficiency
The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes a selection of reported DC50 and Dmax values for VHL and CRBN-based PROTACs targeting various proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and thus, the data presented here is compiled from different studies and should be interpreted with this consideration.
| Target Protein | PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PROTAC 139 | VHL | 3.3 | 97 | PC3 | [1] |
| BET Bromodomains | ARV-771 | VHL | - | - | - | [2] |
| PI3K (p110γ) | GP262 | VHL | 42.23 | 88.6 | MDA-MB-231 | [3] |
| mTOR | GP262 | VHL | 45.4 | 74.9 | MDA-MB-231 | [3] |
| CRBN | 14a | VHL | 200 | 98 | HeLa | [4] |
| KRAS G12C | - | VHL | 0.1 µM (100 nM) | - | NCI-H358 | [5] |
| BCR-ABL | bosutinib-CRBN-PROTAC | CRBN | >80% degradation at 2.5 µM | - | - | |
| CDK9 | PROTAC 11c | CRBN | - | Selective downregulation | MCF-7 | |
| SHP2 | 191 | CRBN | 6.02 | - | MV4;11 | [] |
| BCL-XL | PROTAC171 | CRBN | 63 | 90.8 | MOLT-4 | [] |
| BRD4 | dBET1 | CRBN | - | - | - | [7] |
| KRAS G12C | - | CRBN | 0.03 µM (30 nM) | - | NCI-H358 | [5] |
Key Differences and Considerations
The choice between VHL and CRBN as the E3 ligase for a PROTAC is influenced by several factors, including the target protein's characteristics, the desired tissue distribution, and potential off-target effects.[2][]
Structural and Functional Differences:
-
Structure and Ligand Binding: CRBN and VHL present different structural paradigms for ubiquitin enlistment.[] CRBN acts like a "pivoting door," capturing transient neo-substrate interactions upon ligand binding.[] In contrast, VHL functions as a "pivoting clamp," recognizing specific motifs with high specificity.[] VHL ligands often have a more buried binding pocket, which can lead to better selectivity but may also result in increased molecular weight and poorer cell permeability.[] CRBN ligands, such as those derived from immunomodulatory drugs (IMiDs), are typically smaller and more orally available.[]
-
Ternary Complex Formation and Stability: The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a crucial determinant of degradation efficiency. VHL-based ternary complexes tend to be more rigid in structure, which can lead to greater cooperativity in complex formation.[] CRBN-based complexes often have faster turnover rates, which may be advantageous for rapidly dividing cells.[] However, the structural plasticity of CRBN can also lead to the recruitment of off-target proteins.[]
Cellular and Biological Context:
-
Cellular Localization: CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and the nucleus.[] This differential localization can be leveraged to target proteins in specific cellular compartments. For instance, CRBN-based PROTACs may be more effective for nuclear oncoproteins.[]
-
Tissue Expression: The expression levels of VHL and CRBN can vary across different tissues and disease states. VHL expression is regulated by oxygen levels and can be downregulated in hypoxic tumors, potentially impacting the potency of VHL-based degraders.[] CRBN is abundantly expressed in hematopoietic cells.[]
-
Off-Target Effects: CRBN-based PROTACs, particularly those using IMiD-based ligands, have a known off-target affinity for certain zinc-finger transcription factors, which can lead to immunological side effects.[] VHL-based degraders generally have a narrower promiscuity window, offering higher selectivity.[]
Mandatory Visualization
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cellular Assays for Validating E3 Ligase Engagement
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. Central to this strategy is the effective engagement of an E3 ubiquitin ligase by small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs). Validating this engagement within a cellular context is critical for the development of effective degraders. This guide provides a comparative overview of key cellular assays used to measure E3 ligase engagement, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Comparative Overview of Cellular E3 Ligase Engagement Assays
The selection of an appropriate cellular assay for validating E3 ligase engagement depends on various factors, including the specific research question, the required throughput, and the available instrumentation. The following tables provide a summary of key quantitative parameters for the most widely used assay platforms.
| Assay Platform | Principle | Typical Readout | Throughput | Key Advantages | Key Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged E3 ligase and a fluorescent tracer or target protein. | Ratiometric luminescence | High | Live-cell measurements, kinetic analysis, quantitative affinity determination.[1][2] | Requires genetic modification of the E3 ligase or target protein.[3] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore on interacting partners (e.g., E3 ligase and ubiquitinated substrate). | Ratiometric fluorescence | High | Homogeneous "add-and-read" format, amenable to HTS.[4][5][6] | Potential for compound interference with fluorescence.[7][8] |
| CETSA® | Cellular Thermal Shift Assay measures the thermal stabilization of a protein upon ligand binding. | Western Blot, ELISA, or Mass Spectrometry | Low to Medium | Label-free, detects direct target engagement in a native cellular environment.[3][7] | Not all ligand binding events result in a significant thermal shift.[3] |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay detects the interaction of molecules brought into close proximity by antibody-coated beads. | Luminescence | High | No-wash, highly sensitive with a wide dynamic range.[7][9] | Can be susceptible to matrix effects from cell lysates. |
| In-Cell ELISA | Enzyme-Linked Immunosorbent Assay adapted for use in fixed and permeabilized cells to quantify protein levels or post-translational modifications. | Colorimetric or fluorometric | Medium | Relatively low cost and easy to establish.[10][11] | Requires specific and high-quality antibodies; endpoint assay.[7] |
Performance Metrics of Key Cellular Assays
This table provides a more detailed comparison of the performance of the primary proximity-based assays used for quantifying E3 ligase engagement.
| Parameter | NanoBRET™ | TR-FRET | AlphaLISA® |
| Sensitivity | Low nanomolar to picomolar range for affinity determination.[12] | Nanomolar range for detecting ubiquitination.[13] | Sub-picomolar detection of analytes.[14] |
| Dynamic Range | Wide dynamic range. | Good dynamic range, can be influenced by donor-acceptor pair.[8] | Very wide dynamic range.[7] |
| Z'-factor | Typically > 0.7, indicating excellent assay quality. | Generally > 0.7 in optimized assays, suitable for HTS.[4] | Consistently high Z'-factors, robust for HTS. |
| Assay Window | Good signal-to-background ratio. | Good signal-to-background, can be >3.[13] | Excellent signal-to-background ratio. |
| Compound Interference | Less prone to interference from fluorescent compounds. | Potential for interference from fluorescent compounds and quenchers.[7][8] | Can be affected by singlet oxygen quenchers. |
| Live-cell Compatibility | Yes, a primary advantage.[1][2] | Can be adapted for live-cell measurements, but more commonly used with lysates. | Typically performed on cell lysates.[9] |
Visualizing the Pathways and Workflows
Understanding the underlying biological pathways and the experimental procedures is crucial for successful assay implementation. The following diagrams, generated using the DOT language, illustrate the key processes.
The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for Proximity Assays
Caption: A generalized workflow for proximity-based E3 ligase engagement assays.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key cellular assays discussed in this guide. These should be optimized for specific cell lines, E3 ligases, and target proteins.
NanoBRET™ Target Engagement Assay for E3 Ligase
This protocol is adapted for measuring the intracellular affinity of a compound for an E3 ligase, such as CRBN or VHL.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Plasmid encoding NanoLuc®-E3 ligase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer specific for the E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm and 618nm).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Transfect cells with the NanoLuc®-E3 ligase fusion plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 18-24 hours post-transfection.
-
-
Cell Plating:
-
Harvest transfected cells and resuspend in Opti-MEM® with 4% FBS.
-
Plate cells into the white assay plates at an optimized density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Add the specific NanoBRET™ tracer at a predetermined optimal concentration.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the donor (460nm) and acceptor (618nm) luminescence signals.[15]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TR-FRET Assay for E3 Ligase Auto-ubiquitination
This protocol describes a homogeneous assay to measure the auto-polyubiquitination of an E3 ligase.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and the E3 ligase of interest.
-
Europium-labeled ubiquitin and Cy5-labeled ubiquitin.
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.005% Tween-20).
-
384-well low-volume black plates.
-
Plate reader capable of TR-FRET measurements (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing the E1 enzyme, E2 enzyme, Europium-labeled ubiquitin, and Cy5-labeled ubiquitin in the assay buffer.
-
-
Compound Addition (for inhibitor screening):
-
Add the test compounds at various concentrations to the assay plate.
-
-
Enzyme Addition:
-
Add the purified E3 ligase to the wells.
-
-
Initiation of Reaction:
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C or room temperature for 1-2 hours.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Cy5).[5]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
For inhibitor screening, plot the TR-FRET ratio against the compound concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for performing a CETSA experiment to detect direct target engagement of a compound with an E3 ligase in intact cells.
Materials:
-
Cultured cells expressing the E3 ligase of interest.
-
Cell culture medium.
-
Test compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
PCR tubes or a thermal cycler.
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target E3 ligase in the soluble fraction using Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble E3 ligase as a function of temperature for both the compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Conclusion
The validation of E3 ligase engagement in a cellular environment is a cornerstone of modern drug discovery, particularly in the field of targeted protein degradation. The choice of assay depends on a balance of factors including the need for live-cell data, throughput requirements, and the availability of specific reagents and instrumentation. Proximity-based assays like NanoBRET™ and TR-FRET offer high-throughput capabilities and quantitative data on ternary complex formation and ubiquitination. In contrast, CETSA® provides a label-free method to confirm direct target engagement in a native cellular context. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to advance their drug discovery programs.
References
- 1. NanoBRET® TE Intracellular E3 Ligase Assays [se.promega.com]
- 2. selvita.com [selvita.com]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. revvity.com [revvity.com]
- 10. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UBIQUITIN LIGASE (E3) ELISA Kit (Ubiquin ligating enzyme; Part hE3UBPL-ELISA) [fivephoton.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of a New PROTAC Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. A critical aspect of developing a novel PROTAC is the rigorous assessment of its selectivity. This guide provides a comprehensive comparison of key experimental methods to evaluate the on-target and off-target effects of a new PROTAC degrader, complete with detailed protocols and supporting data.
Comparison of Selectivity Profiling Methods
Choosing the appropriate method to assess PROTAC selectivity depends on the specific research question, available resources, and the stage of drug development. The following table summarizes the key characteristics of the most common techniques.
| Feature | Global Proteomics (Mass Spectrometry) | Cellular Thermal Shift Assay (CETSA) | Targeted Western Blotting |
| Principle | Unbiased, global quantification of protein abundance changes upon PROTAC treatment.[1] | Measures changes in protein thermal stability upon ligand binding.[2][3][4] | Antibody-based detection of specific target and off-target protein levels. |
| Primary Output | Fold change and statistical significance for thousands of identified proteins. | A thermal shift curve indicating target engagement. | Quantification of band intensity for a limited number of proteins. |
| Key Advantage | Comprehensive and unbiased view of the entire proteome, enabling discovery of unexpected off-targets.[1] | Directly measures target engagement in a cellular context without modifying the compound or protein.[3][4] | Relatively low cost, widely accessible, and straightforward for validating a few specific targets. |
| Key Limitation | Higher cost, requires specialized equipment and expertise in data analysis. May lack sensitivity for low-abundance proteins.[5] | Does not directly measure protein degradation; a thermal shift does not always correlate with degradation.[3][4] | Low throughput, requires high-quality specific antibodies, and is not suitable for unbiased discovery of off-targets. |
| Throughput | Moderate to high, depending on the platform. | Can be adapted for high-throughput screening (CETSA HT).[6] | Low. |
| Sensitivity | Dependent on instrument and protein abundance. | Can detect modest binding interactions.[6] | Dependent on antibody affinity and protein expression levels. |
Experimental Workflows and Signaling Pathways
Understanding the sequence of experimental validation and the underlying biological pathways is crucial for a thorough selectivity assessment.
Figure 1: Experimental workflow for assessing PROTAC selectivity.
A typical PROTAC leverages the cell's own ubiquitin-proteasome system to degrade a target protein. The following diagram illustrates the mechanism of action for a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Figure 2: Mechanism of action for a VHL-based PROTAC.
Detailed Experimental Protocols
Global Proteomics using Mass Spectrometry
This protocol outlines the general steps for a quantitative proteomics experiment to assess the selectivity of a new PROTAC.
1. Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a urea-based buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. Peptide Labeling and Fractionation (e.g., using Tandem Mass Tags - TMT):
-
Label peptides from each condition with the appropriate TMT reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples and desalt using a C18 solid-phase extraction cartridge.
-
Fractionate the peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Visualize the data using volcano plots to highlight proteins that are significantly up- or downregulated.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to confirm direct target engagement of a PROTAC in intact cells.[2][3][4]
1. Cell Treatment:
-
Treat cultured cells with the PROTAC degrader or vehicle control for a short duration (e.g., 1 hour).
2. Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble target protein remaining at each temperature by western blotting or mass spectrometry.
5. Data Analysis:
-
Generate a thermal shift curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Targeted Western Blotting
This protocol provides a standard method for validating the degradation of a specific target protein or a potential off-target identified from proteomics.
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a dose-response of the PROTAC and a vehicle control for a specific time.
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin) to account for loading differences.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
PEG vs. Alkyl Linkers in PROTACs: A Comparative Analysis for Researchers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal strategy. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of two commonly employed flexible linker types: polyethylene (B3416737) glycol (PEG) and alkyl chains, with supporting experimental data and detailed protocols to aid researchers in their PROTAC design and evaluation.
Comparative Analysis of Linker Performance
The choice between a PEG-based linker and an alkyl linker can significantly impact the performance of a PROTAC.[1][2] While both are considered flexible linkers, their distinct properties influence solubility, cell permeability, and the formation of a productive ternary complex.[3][4]
Physicochemical and Biological Properties
| Property | PEG Linkers | Alkyl Linkers | Significance in PROTAC Design |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[1][3] The ether oxygens can act as hydrogen bond acceptors.[5] | Generally lower and more hydrophobic, which can limit aqueous solubility.[1][3] | Improved solubility is advantageous for formulation, bioavailability, and can prevent compound precipitation in cellular assays.[][7] |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, creating a less polar conformation for membrane traversal.[5][8] However, excessive PEGylation can decrease permeability.[5] | Hydrophobicity generally favors passive diffusion across the cell membrane.[9][10] | Efficient cell permeability is crucial for the PROTAC to reach its intracellular target. This is a significant challenge for PROTACs due to their high molecular weight.[11][12] |
| Metabolic Stability | May be susceptible to oxidative metabolism.[3] | Generally considered to have good metabolic stability.[1][3] | Linker stability is crucial for maintaining PROTAC integrity in vivo to ensure a sustained degradation effect. |
| Ternary Complex Formation | The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a productive ternary complex.[1][5] | The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[1] | The linker's length and composition are critical for the stability and geometry of the ternary complex, which dictates the efficiency of protein degradation.[1][3] |
| Hook Effect | The flexibility of PEG linkers can sometimes contribute to a more pronounced hook effect, where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[5][13] | The hook effect is also observed with alkyl linkers, and its extent is dependent on the specific PROTAC system.[9][13] | Minimizing the hook effect is important for achieving a wider therapeutic window. |
Degradation Efficacy: DC50 and Dmax
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following table presents illustrative data on how linker choice can affect these parameters.
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2 | VHL | Alkyl | >1000 | <20 | [5] |
| SMARCA2 | VHL | PEG2 | 500 | 55 | [5] |
| SMARCA2 | VHL | PEG4 | 250 | 70 | [5] |
| CRBN | CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | Not specified | [2][4] |
| CRBN | CRBN | Three PEG units | Weak degradation | Not specified | [4] |
| PI3K/mTOR | VHL | Flexible (PEG or alkyl) | Superior degradation | Not specified | [14] |
Note: Direct comparison of DC50 and Dmax values across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[2] The data presented here is for illustrative purposes.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Proving Proteasome-Dependent Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the mechanism of protein degradation is a critical step in understanding cellular regulation and developing targeted therapeutics. This guide provides a comparative overview of two primary experimental approaches to demonstrate that a protein's degradation is dependent on the proteasome, the cell's primary machinery for protein turnover.
The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for the degradation of the majority of intracellular proteins.[1] Dysregulation of this system is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2] Therefore, confirming a protein's reliance on this pathway for its degradation is a key piece of evidence in many research contexts. This guide will compare the use of proteasome inhibitors with genetic approaches utilizing ubiquitin-proteasome system (UPS) mutants.
Comparison of Methods to Prove Proteasome-Dependent Degradation
| Feature | Proteasome Inhibitor Approach | UPS Mutant Approach |
| Principle | Pharmacological blockade of proteasome activity, leading to the accumulation of its substrates. | Genetic disruption of specific components of the UPS, leading to the stabilization of their target substrates. |
| Typical Readout | Increased protein levels and prolonged protein half-life upon inhibitor treatment, often measured by Western blot following a cycloheximide (B1669411) chase. | Increased protein stability in mutant cells compared to wild-type cells, also commonly assessed by a cycloheximide chase and Western blot. |
| Advantages | - Rapid and relatively easy to implement.- Broadly applicable to various cell types.- Commercially available and well-characterized inhibitors. | - High specificity for the targeted UPS component.- Can elucidate the role of specific E3 ligases or other UPS factors.- Avoids potential off-target effects of chemical inhibitors. |
| Disadvantages | - Potential for off-target effects and cellular toxicity with prolonged exposure.[3] - Can cause a general disruption of cellular proteostasis. | - Can be more time-consuming and technically challenging to generate or obtain mutant cell lines.- The effect may be specific to a particular cell line or context. |
| Typical Quantitative Data | Fold-increase in protein level after inhibitor treatment; extension of protein half-life (e.g., from 30 minutes to >4 hours). | Comparison of protein degradation rates between wild-type and mutant cells; quantification of protein levels at different time points after blocking protein synthesis. |
Experimental Protocols
Method 1: Proteasome Inhibitor with Cycloheximide Chase
This method involves treating cells with a proteasome inhibitor to block degradation and cycloheximide (CHX) to halt new protein synthesis. The stability of the protein of interest is then monitored over time.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132, Lactacystin, Bortezomib)[2][4]
-
Cycloheximide (CHX)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to ensure they reach 70-80% confluency on the day of the experiment.
-
Proteasome Inhibitor Treatment:
-
Prepare a stock solution of the proteasome inhibitor (e.g., 10 mM MG132 in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the inhibitor in pre-warmed complete medium to the desired final concentration (e.g., 10-20 µM for MG132).[5] Also, prepare a vehicle control with the same concentration of DMSO.
-
Pre-treat one set of cells with the proteasome inhibitor and another with the vehicle control for 1-2 hours.
-
-
Cycloheximide Chase:
-
Prepare a stock solution of CHX (e.g., 100 mg/mL in DMSO).
-
Add CHX to all wells (both inhibitor-treated and vehicle-treated) to a final concentration that effectively blocks protein synthesis in your cell line (typically 50-100 µg/mL).[5]
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point should be collected immediately after adding CHX.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against your protein of interest, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be used to quantify the protein levels at each time point.
-
Method 2: Utilizing UPS Mutants
This approach compares the degradation of a protein in wild-type cells versus cells with a mutation in a key component of the UPS, such as an E3 ligase that targets the protein or a subunit of the proteasome.
Materials:
-
Wild-type and UPS mutant cell lines (e.g., E3 ligase knockout or knockdown)
-
Complete cell culture medium
-
Cycloheximide (CHX)
-
All other materials as listed for Method 1
Procedure:
-
Cell Culture: Culture both wild-type and UPS mutant cell lines under the same conditions.
-
Cycloheximide Chase:
-
Seed both cell lines in parallel.
-
When cells reach the desired confluency, add CHX to the culture medium of both cell lines to block protein synthesis.
-
-
Time Course Collection, Lysis, and Western Blot:
-
Follow the same procedures for time course collection, cell lysis, protein quantification, and Western blot analysis as described in Method 1 (steps 4-6).
-
-
Data Analysis:
-
Compare the rate of degradation of the protein of interest in the wild-type cells versus the UPS mutant cells. A significantly slower degradation rate in the mutant cells indicates that the disrupted UPS component is involved in the protein's degradation.
-
Visualizing the Pathways and Workflows
Caption: Experimental workflow for the proteasome inhibitor assay.
Caption: Overview of the Ubiquitin-Proteasome System pathway.
Conclusion
Both the proteasome inhibitor and UPS mutant approaches are powerful tools for demonstrating proteasome-dependent degradation. The choice of method will depend on the specific research question, available resources, and the biological system being studied. For a rapid and initial confirmation, the proteasome inhibitor approach is often preferred. For more specific and definitive evidence, particularly to identify the involvement of specific UPS components, the use of UPS mutants is the gold standard. By carefully designing and executing these experiments, researchers can confidently elucidate the degradation mechanisms of their proteins of interest.
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitination and proteasomal degradation of ATG12 regulates its proapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycoprotein M6B suppresses the maintenance of glioma stem cell stemness and proliferation via the integrin β1/β-catenin pathway [frontiersin.org]
A Researcher's Guide to Analyzing Cooperativity in PROTAC Ternary Complexes
For researchers, scientists, and drug development professionals, understanding the cooperativity within a PROTAC ternary complex is paramount for optimizing degrader efficacy. This guide provides a comparative analysis of key biophysical techniques used to quantify this critical parameter, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The formation of a stable ternary complex, consisting of the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase, is the linchpin of PROTAC-mediated protein degradation. The degree to which the binding of one protein to the PROTAC influences the binding of the other is termed cooperativity, a crucial factor that dictates the stability and, consequently, the degradation efficiency of the ternary complex. This guide delves into the primary methods used to measure this cooperativity, presenting a framework for their application and a basis for comparison.
The PROTAC Mechanism and the Concept of Cooperativity
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They achieve this by simultaneously binding to a target protein and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The stability of this ternary complex is quantified by the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the target). Conversely, an α value less than 1 signifies negative cooperativity, while an α of 1 suggests no cooperative effect.[1] Generally, higher positive cooperativity is associated with a more stable ternary complex and more efficient protein degradation.[2]
References
The E3 Ligase Duel: A Comparative Guide to CRBN and VHL-based PROTACs for Nuclear Targets
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiter for a Proteolysis Targeting Chimera (PROTAC) is a critical design parameter, especially for challenging nuclear targets. This guide provides an objective, data-driven comparison of the two most utilized E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL), in the context of degrading nuclear proteins.
This comprehensive analysis delves into the key performance differences between CRBN- and VHL-based PROTACs, summarizing quantitative data from head-to-head comparisons and providing detailed experimental methodologies to inform rational PROTAC design.
At a Glance: Key Differences Between CRBN and VHL-based PROTACs
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| E3 Ligase Ligand | Derivatives of thalidomide (B1683933) (e.g., pomalidomide, lenalidomide) | Hydroxyproline-based ligands (e.g., VH032) |
| Physicochemical Properties | Smaller, more "drug-like" ligands, generally leading to better physicochemical properties for the PROTAC.[][2] | Larger, more peptidic ligands, which can present challenges for cell permeability and oral bioavailability.[3] |
| Subcellular Localization | Primarily nuclear, but can shuttle between the nucleus and cytoplasm.[][3] | Predominantly cytoplasmic, but also found in the nucleus.[][3] |
| Ternary Complex Kinetics | Tend to form ternary complexes with faster turnover rates.[] | Form relatively long-lived and rigid ternary complexes.[] |
| Tissue Expression | Broadly expressed, with increased levels in activated lymphocytes and malignant plasma cells.[] | High expression in the renal cortex, hepatocytes, and vascular endothelium; can be downregulated in hypoxic tumors.[] |
| Clinical Precedent | A significant majority of PROTACs in clinical trials recruit CRBN.[4] | Fewer VHL-based PROTACs are currently in clinical trials compared to CRBN-based ones.[4] |
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome. While the fundamental mechanism is shared, the choice between CRBN and VHL can profoundly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[3]
CRBN is the substrate receptor for the CUL4A-DDB1 E3 ligase complex, while VHL is the substrate recognition subunit of the CUL2-elongin B/C complex.[3] These differences in their associated cullin-RING ligase machinery and their distinct subcellular localizations are key determinants of their suitability for different target proteins.
Head-to-Head Comparison for a Nuclear Target: The Case of BRD4
Bromodomain-containing protein 4 (BRD4) is a well-studied nuclear epigenetic reader and a prime target for cancer therapy. Numerous CRBN and VHL-based PROTACs have been developed to degrade BRD4, providing a valuable dataset for direct comparison.
| PROTAC | E3 Ligase Recruited | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | CRBN | JQ1 | ~4 | >98 | MV4-11 | [5] |
| ARV-825 | CRBN | OTX015 | <1 | >95 | Burkitt's Lymphoma cell lines | [6] |
| MZ1 | VHL | JQ1 | ~8 | >98 | MV4-11 | [5] |
| ARV-771 | VHL | BET inhibitor | <5 | >90 | various cancer cell lines | [7] |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation.
In a direct comparison study using the MV4-11 cell line, both the CRBN-based dBET1 and the VHL-based MZ1 demonstrated potent and efficient degradation of BRD4 at nanomolar concentrations.[5] However, the study also highlighted that the activity of dBET1 was suppressed in some cancer cell lines, whereas MZ1 showed broader activity across the tested panel.[5] This suggests that while both ligases can be effectively hijacked for nuclear targets, the cellular context, including the expression levels of the respective E3 ligases, is a crucial factor for PROTAC efficacy.
Physicochemical Properties and Cell Permeability
A significant consideration in PROTAC design is achieving favorable physicochemical properties that allow for cell permeability and ultimately, oral bioavailability.
| Parameter | CRBN Ligands (e.g., Pomalidomide) | VHL Ligands (e.g., VH032) | Impact on PROTAC |
| Molecular Weight (MW) | Lower | Higher | Higher MW can negatively impact permeability. |
| Topological Polar Surface Area (TPSA) | Lower | Higher | Higher TPSA can reduce membrane permeability. |
| Lipophilicity (clogP) | Lower | Higher | Higher lipophilicity can sometimes aid permeability but may also lead to off-target effects and poor solubility. |
Data adapted from multiple sources analyzing the physicochemical properties of E3 ligase ligands and resulting PROTACs.[2][8][9]
The smaller, more "drug-like" nature of CRBN ligands often translates to PROTACs with more favorable overall physicochemical profiles.[][3] This can be a significant advantage, particularly when targeting nuclear proteins, as the PROTAC must traverse multiple cellular membranes to reach its site of action.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of CRBN and VHL-based PROTACs.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)[10]
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).[10]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a BCA or Bradford assay.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[10]
Ternary Complex Formation Assays
Assessing the formation of the Target-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding events. It can be used to determine the kinetics and affinity of binary (PROTAC-target, PROTAC-E3) and ternary complex formation.[11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters of complex formation, including stoichiometry.[11]
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that uses bioluminescence resonance energy transfer to monitor the proximity of the target protein (fused to NanoLuc®) and the E3 ligase (fused to HaloTag®) upon addition of a PROTAC.[12][13] This assay provides insights into ternary complex formation within a physiological context.
General Protocol for NanoBRET™ Ternary Complex Assay:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.
-
Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals. The NanoBRET™ ratio is calculated as the acceptor signal divided by the donor signal. An increase in the BRET ratio indicates ternary complex formation.[13]
Logical Considerations for E3 Ligase Selection for Nuclear Targets
The decision between a CRBN or VHL-based PROTAC for a nuclear target is not always straightforward and depends on a multitude of factors.
Key considerations include:
-
Target Accessibility: While CRBN is predominantly nuclear, its ability to shuttle may provide broader access to different sub-nuclear compartments.[] The presence of VHL in the nucleus, although at potentially lower levels than CRBN, still allows for the degradation of nuclear targets.
-
Kinetics of Degradation: The faster turnover of CRBN-based ternary complexes may be advantageous for rapidly dividing cells, while the more stable VHL complexes might be better suited for more stable target proteins requiring persistent degradation signals.[]
-
Expression Profile: The expression levels of CRBN and VHL can vary significantly between different cell types and disease states.[] For instance, VHL expression can be suppressed in hypoxic tumors, potentially limiting the efficacy of VHL-based PROTACs in such environments.[]
-
Resistance Mechanisms: Long-term treatment with CRBN-recruiting PROTACs could lead to downregulation of CRBN, a potential mechanism of acquired resistance.[4][14]
Conclusion
The choice between CRBN and VHL as the E3 ligase recruiter for a nuclear-targeted PROTAC is a nuanced decision that requires careful consideration of the target protein's biology, the desired pharmacokinetic profile of the PROTAC, and the specific cellular context. While CRBN-based PROTACs may offer advantages in terms of physicochemical properties and have a greater clinical precedent, VHL-based degraders have demonstrated broad and potent activity, particularly for nuclear targets like BRD4.
Ultimately, the optimal choice is best determined empirically through the synthesis and parallel evaluation of both CRBN and VHL-based PROTACs against the nuclear target of interest. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accelerate the development of novel and effective targeted protein degraders.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality with the potential to target previously "undruggable" proteins. However, their unique structure, characterized by a large molecular weight and complex physicochemical properties, presents significant challenges in achieving favorable pharmacokinetic (PK) profiles. This guide provides an objective comparison of the pharmacokinetic properties of several prominent PROTACs, supported by experimental data, to aid researchers in the evaluation and development of these novel therapeutics.
Comparative Pharmacokinetic Data of Representative PROTACs
The following tables summarize key pharmacokinetic parameters for several well-characterized PROTACs in preclinical species. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Table 1: Pharmacokinetic Parameters of Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs in Rats
| PROTAC | Target | Dose (Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| ARV-110 | AR | 5 mg/kg (p.o.) | 110.5 | 5.5 | 2894 | 17.7 | 23.8 | [1][2] |
| 2 mg/kg (i.v.) | 2525 | 0.083 | 4857 | 13.6 | - | [1][2] | ||
| ARV-471 | ERα | 5 mg/kg (p.o.) | - | - | 1147 | 4.1 | 24.1 | [3] |
| 2 mg/kg (i.v.) | - | - | 1902 | 4.0 | - | [3] |
Table 2: Pharmacokinetic Parameters of Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs in Mice
| PROTAC | Target | Dose (Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| ARV-110 | AR | 5 mg/kg (p.o.) | 612.0 | 4.8 | 10707 | 14.6 | 37.9 | [1] |
| 2 mg/kg (i.v.) | 1263 | 0.05 | 11304 | 11.4 | - | [1] | ||
| ARV-471 | ERα | 5 mg/kg (p.o.) | - | - | 2913 | 3.6 | 17.9 | [3] |
| 2 mg/kg (i.v.) | - | - | - | - | - | [3] |
Table 3: Pharmacokinetic Parameters of Bruton's Tyrosine Kinase (BTK) PROTACs in Mice
| PROTAC | E3 Ligase | Dose (Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| MT-802 | CRBN | - | - | - | - | 0.119 | - | |
| SJF620 | CRBN | 1 mg/kg (i.v.) | - | - | 405 | 1.62 | - |
Table 4: Pharmacokinetic Parameters of AXL Receptor Tyrosine Kinase PROTACs in Rats
| PROTAC | E3 Ligase | Dose (Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| Axl Degrader 1 | VHL | 20 mg/kg (p.o.) | - | - | - | - | 4.93 | [4] |
| 2 mg/kg (i.v.) | - | - | - | - | - | [4] | ||
| Axl Degrader 2 | VHL | 20 mg/kg (p.o.) | 144 | 2.25 | 3592.1 | 4.43 | 7.80 | [5] |
| 2 mg/kg (i.v.) | 279 | 0.82 | 7581.3 | 1.18 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below is a representative protocol for an in vivo pharmacokinetic study in rats.
In Vivo Pharmacokinetic Study in Rats
-
Animal Models: Male Sprague-Dawley rats (6-8 weeks old, weighing 200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Formulation and Administration:
-
Oral (p.o.) Administration: The PROTAC is formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water. A single dose is administered by oral gavage.
-
Intravenous (i.v.) Administration: The PROTAC is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline. A single dose is administered via the tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Protein precipitation with a solvent like acetonitrile (B52724) is a common method for sample preparation.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, T½, and oral bioavailability (F%), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Visualizing PROTAC Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
References
Validating PROTAC Specificity: A Comparative Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This unique mechanism of action necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and rule out off-target effects. This guide provides a comparative overview of key control experiments for validating PROTAC specificity, complete with experimental protocols and supporting data.
The Importance of Controls in PROTAC Research
The central aim of control experiments is to demonstrate that the observed degradation of the protein of interest (POI) is a direct consequence of the PROTAC's intended mechanism: the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase.[1][2] Without proper controls, experimental results can be misleading, potentially arising from off-target effects, non-specific toxicity, or simple inhibition of the target.[1]
Key Control Strategies at a Glance
Several key control experiments are essential to rigorously validate PROTAC specificity. These include the use of inactive control molecules, competitive binding assays, and washout experiments to assess the dynamics of protein degradation and recovery. Furthermore, global proteomics serves as an unbiased approach to identify unintended off-target degradation across the entire proteome.
Quantitative Comparison of PROTAC Activity vs. Inactive Controls
A crucial step in validating a PROTAC's specificity is to compare its activity with that of a structurally similar but functionally inactive control molecule.[1] This control is designed to be deficient in a key aspect of the PROTAC's mechanism, such as binding to the E3 ligase or the target protein. The following table provides a comparative summary of the degradation potency (DC50) and maximum degradation (Dmax) for well-characterized PROTACs and their corresponding inactive controls.
| PROTAC | Target Protein | E3 Ligase Recruited | Inactive Control | Basis of Inactivity | PROTAC DC50 | Inactive Control Activity | Reference |
| ARV-771 | BRD2/3/4 | VHL | ARV-766 | Diastereomer with no affinity for VHL | < 5 nM | No significant degradation | [3][4] |
| MZ1 | BRD4 | VHL | cis-MZ1 | Stereoisomer unable to bind VHL | ~15 nM | No significant degradation | [1][5] |
| dBET1 | BRD4 | Cereblon | N/A (JQ1 alone) | Lacks E3 ligase binder | 430 nM | No degradation, only inhibition | [6][7] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and assay conditions.
Visualizing the Logic of PROTAC Action and Control Experiments
To better understand the principles underlying PROTAC-mediated degradation and the rationale for control experiments, the following diagrams illustrate the key molecular interactions and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Immunomodulatory Effects of CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN) ligands, a class of small molecules that modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex, have emerged as a cornerstone of therapy for hematological malignancies and are under investigation for a range of other indications. These molecules, which include the well-established immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide, and the newer, more potent Cereblon E3 Ligase Modulators (CELMoDs®) like iberdomide (B608038) and mezigdomide, exert their therapeutic effects through a unique mechanism of targeted protein degradation. By redirecting the E3 ligase to new substrates, these ligands trigger the ubiquitination and subsequent proteasomal degradation of key transcription factors, leading to profound immunomodulatory and anti-proliferative effects.
This guide provides an objective comparison of the immunomodulatory effects of these CRBN ligands, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the biochemical and cellular activities of lenalidomide, pomalidomide, iberdomide, and mezigdomide, highlighting the increased potency of the newer CELMoDs.
| Ligand | CRBN Binding Affinity (IC50/Kd) | Reference |
| Lenalidomide | ~1.0-3.0 µM | [1] |
| Pomalidomide | ~1.5-3.0 µM | [1] |
| Iberdomide | ~60-150 nM | [2] |
| Mezigdomide (CC-92480) | ~30 nM | [2] |
| Table 1: Comparative CRBN Binding Affinities. This table illustrates the significantly higher binding affinity of CELMoDs (Iberdomide and Mezigdomide) to Cereblon compared to the earlier IMiDs. |
| Ligand | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pomalidomide | Aiolos (IKZF3) | 8.7 | >95% | MM.1S | [1] |
| Iberdomide | Aiolos (IKZF3) | Not explicitly stated, but more potent than pomalidomide | Not explicitly stated | Multiple Myeloma Cells | |
| Mezigdomide (CC-92480) | Ikaros (IKZF1) & Aiolos (IKZF3) | Not explicitly stated, but the most potent | Not explicitly stated | Multiple Myeloma Cells | [3] |
| Table 2: Comparative Degradation of Neosubstrates. This table presents the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for the key neosubstrates Ikaros and Aiolos. While direct comparative DC50 values are not always available in single studies, the literature consistently demonstrates the superior degradation potency of CELMoDs. |
| Ligand | Cytokine | Fold Increase / Concentration | Cell Type | Reference |
| Lenalidomide & Pomalidomide | IL-2 & IFN-γ | 300-1,200 times more potent than thalidomide | T-cells | [4][5] |
| Iberdomide | IL-2 | Dose-dependent increase | T-cells | [6] |
| Mezigdomide (CC-92480) | IL-2 | Reverses 98% reduction in exhausted T-cells | T-cells | [3][7] |
| Table 3: Comparative Cytokine Production. This table highlights the impact of CRBN ligands on the production of key immunomodulatory cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). The data indicates a significant enhancement of T-cell function, with CELMoDs showing robust activity even in models of T-cell exhaustion. |
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of CRBN ligand biology and experimental assessment.
Caption: CRBN Ligand Signaling Pathway.
Caption: Western Blot Workflow for Neosubstrate Degradation.
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 5. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 111: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. E3 Ligase Ligand-linker Conjugate 111, a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), requires careful handling and disposal due to its potential biological activity.[1][2][3] PROTACs are designed to hijack the cell's natural waste disposal system to degrade specific target proteins, and their components should therefore be treated as hazardous chemical waste.[4][5][6] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.
Core Principles of Disposal
Due to the bioactive nature of this compound, all waste generated from its use must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[7][8][9] The primary and required method of final disposal is high-temperature incineration by an approved hazardous waste management facility.[10][11]
Key safety and handling data can be summarized as follows:
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress, Preclinical Research CRO[3][12] |
| Synonyms | CRBN ligand-111 | MedchemExpress[1] |
| Molecular Formula | C19H23N3O3 | Preclinical Research CRO[3] |
| Molecular Weight | 341.40 | Preclinical Research CRO[3] |
| Primary Hazard | Potentially Biologically Active / Cytotoxic | General guidance for PROTACs and cytotoxic agents[13][14][15] |
| Storage | Store under recommended conditions on Certificate of Analysis | Preclinical Research CRO[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | General guidance for similar compounds[13] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of all waste streams containing this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling the compound in solid or solution form.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed hazardous waste container.
-
All single-use items that have come into direct contact with the compound, such as weigh boats, spatulas, and contaminated wipes, must be placed in a designated, sealed plastic bag or container labeled "Cytotoxic Waste" or "Hazardous Chemical Waste".[16]
-
-
Liquid Waste:
-
Collect all solutions containing the conjugate in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[7]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Do not mix this waste stream with other incompatible chemical wastes.[7]
-
-
Contaminated Sharps:
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[13]
-
Collect all cleanup materials into a sealed, labeled hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.[15]
4. Storage of Waste:
-
Store all waste containers in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[18]
-
Ensure containers are kept closed except when adding waste.[18]
-
Adhere to institutional and regulatory limits for the volume of hazardous waste stored in the lab (e.g., not to exceed 55 gallons).[9][18]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][17]
-
Ensure all containers are properly labeled and sealed before pickup.
-
All waste containing this compound must be disposed of via high-temperature incineration.[10][11]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this potent research chemical, ensuring a safe laboratory environment and protecting the ecosystem. Always consult your institution's specific waste management policies and local regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 6. portlandpress.com [portlandpress.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. vumc.org [vumc.org]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. cleanaway.com.au [cleanaway.com.au]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 111
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 111. The information is intended to supplement, not replace, a comprehensive institutional safety program and a thorough review of the specific Safety Data Sheet (SDS) for this product, which should be requested from the supplier.
Given that E3 ligase ligands are often potent compounds with significant biological activity, This compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI) . All procedures should be designed to minimize exposure.
Hazard Identification and Risk Assessment
While a specific SDS for "this compound" is not publicly available, the E3 ligase ligand component is frequently a derivative of thalidomide (B1683933) or a similar immunomodulatory imide drug (IMiD). These compounds are known for their biological potency and potential hazards, including teratogenicity. Therefore, a conservative approach to handling is mandatory.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Reproductive Toxicity | 1B | Danger | May damage fertility or the unborn child. | |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed. | |
| Skin Irritation | 2 | Warning | Causes skin irritation. | |
| Eye Irritation | 2A | Warning | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | 3 | Warning | May cause respiratory irritation. |
Occupational Exposure Banding (OEB):
Due to its high potency, this compound likely falls into OEB 4 or 5 , requiring stringent containment and handling procedures. The Occupational Exposure Limit (OEL) for such compounds is typically at or below 10 µg/m³ over an 8-hour time-weighted average.[1][2][3]
Physicochemical Properties (Based on Thalidomide as a proxy):
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 269-271 °C |
| Solubility | Poorly soluble in water |
| LogP | 0.35 |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-tying gown with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of airborne powder. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents tracking of contaminants outside the lab. |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood.
-
Weighing: Use a balance with a draft shield inside the fume hood.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid slowly to avoid generating dust.
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Experimental Workflow and Procedural Guidance
The following diagrams illustrate the recommended workflows for handling and disposal of this compound.
Caption: Step-by-step procedure for safe handling.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Caption: Segregation and disposal of waste.
Disposal Protocols:
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, gowns, weigh paper, pipette tips) Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | (e.g., contaminated needles, scalpels) Place in a dedicated, puncture-proof sharps container labeled for hazardous chemical waste. |
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your supervisor and institutional Environmental Health and Safety (EHS) department immediately.
-
Contain (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an absorbent material.
-
Clean: Decontaminate the area as per EHS guidelines.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Featured Recommendations
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|---|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
